2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTFNYVAFGYEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018930 | |
| Record name | 3,4-Dimethoxyphenylalanine, DL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-59-4 | |
| Record name | 3,4-Dimethoxyphenylalanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxyphenylalanine, DL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHOXYPHENYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6Z38VT4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
Introduction
This compound, also known as 3,4-dimethoxy-L-phenylalanine or L-DOPA methyl ether, is a synthetically valuable derivative of the amino acid L-DOPA. Its structural modification, the methylation of the catechol hydroxyl groups, imparts altered physicochemical properties that are of significant interest in medicinal chemistry and drug development. This modification can enhance metabolic stability by preventing O-methylation, a major metabolic pathway for L-DOPA, thereby potentially modulating its bioavailability and therapeutic profile. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth protocols and a comparative analysis to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several classical and modern synthetic strategies. The choice of route is often a trade-off between factors such as stereochemical control, yield, scalability, and the availability of starting materials.
| Synthetic Route | Starting Material | Key Features | Typical Yield | Stereocontrol | Key Challenges |
| Erlenmeyer-Plöchl Azlactone Synthesis | 3,4-Dimethoxybenzaldehyde | Robust, well-established | 59% (overall for racemic)[1] | Racemic product requiring resolution or subsequent asymmetric modification | Use of acetic anhydride, multi-step process |
| Strecker Synthesis | 3,4-Dimethoxybenzaldehyde | One-pot, convergent | Variable, generally moderate to good | Racemic product, but asymmetric variations exist | Use of toxic cyanides, requires careful handling |
| Enzymatic Synthesis | 3,4-Dimethoxyphenylpyruvate | High stereoselectivity, mild conditions | Up to 95.4% conversion[2] | Excellent (>99% ee)[2] | Substrate availability, enzyme stability and cost |
Synthetic Methodologies and Protocols
Erlenmeyer-Plöchl Azlactone Synthesis
This classical method provides a reliable route to the racemic amino acid. The synthesis proceeds through the formation of an azlactone intermediate from the condensation of an N-acylglycine with an aldehyde.
Mechanism Rationale: The reaction is initiated by the condensation of 3,4-dimethoxybenzaldehyde with hippuric acid (N-benzoylglycine) in the presence of acetic anhydride and sodium acetate.[3][4] The acetic anhydride serves both as a dehydrating agent and a reactant to form an oxazolone (azlactone). This intermediate is then hydrolyzed and reduced to yield the desired amino acid.
Experimental Workflow: Erlenmeyer-Plöchl Synthesis
Caption: Workflow for the Erlenmeyer-Plöchl synthesis of the target amino acid.
Detailed Protocol:
Step 1: Synthesis of (Z)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid azlactone [3]
-
In a suitable flask, combine 3,4-dimethoxybenzaldehyde (veratraldehyde) (160 g, 0.96 mol), hippuric acid (192 g, 1.07 mol), and freshly fused sodium acetate (80 g, 0.98 mol).
-
Add acetic anhydride (300 g, 2.9 mol) and heat the mixture with constant agitation.
-
Once the mixture liquefies, transfer the flask to a steam bath and continue heating for 2 hours.
-
Cool the mixture and slowly add alcohol to quench the excess acetic anhydride.
-
Allow the mixture to stand overnight to crystallize the azlactone product.
-
Filter the yellow crystalline product, wash with cold alcohol and then with boiling water.
-
The crude product can be purified by recrystallization from benzene.
Step 2 & 3: Hydrolysis, Reduction, and Deprotection [1]
-
The azlactone intermediate is hydrolyzed and reduced in a one-pot reaction using a Raney alloy in an alkaline solution to yield N-benzoyl-3-(3,4-dimethoxyphenyl)propanoic acid.
-
The resulting N-benzoyl protected amino acid (50 g, 0.152 mol) is refluxed with concentrated hydrobromic acid (200 ml) for 10 hours.[5]
-
After cooling, the liberated benzoic acid is removed by extraction with diethyl ether.
-
The aqueous phase is evaporated to dryness under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 5-6 with a 22% ammonia solution to precipitate the amino acid.
-
The precipitate is filtered, washed with water, and dried to yield 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Note: This reference describes the synthesis of L-DOPA, but the deprotection of the dimethoxy analog follows the same principle. The final product is this compound.
Strecker Synthesis
The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[6][7]
Mechanism Rationale: The reaction begins with the formation of an imine from 3,4-dimethoxybenzaldehyde and ammonia.[8] Cyanide then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[7] Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, and protonation of the amino group gives the final amino acid product.[7]
Experimental Workflow: Strecker Synthesis
Caption: General workflow for the Strecker synthesis of the target amino acid.
Detailed Protocol (General procedure for Strecker Synthesis):
-
Dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of ammonium chloride followed by an aqueous solution of potassium cyanide. The use of ammonium chloride and potassium cyanide is a safer alternative to working with ammonia and hydrogen cyanide gas.[7]
-
Stir the reaction mixture at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by thin-layer chromatography.
-
After the reaction is complete, extract the α-aminonitrile with an organic solvent.
-
Concentrate the organic extract and subject the crude α-aminonitrile to acidic hydrolysis by refluxing with a strong acid like hydrochloric acid.[7]
-
After hydrolysis, neutralize the reaction mixture to precipitate the racemic amino acid.
-
Filter, wash, and dry the product.
Asymmetric Strecker Synthesis: To achieve an enantiomerically enriched product, a chiral auxiliary can be employed. For instance, using a chiral amine like (R)-phenylglycine amide can lead to a diastereoselective Strecker reaction.[9] The resulting diastereomeric α-aminonitriles can then be separated, followed by hydrolysis and removal of the chiral auxiliary.
Enzymatic Synthesis
Biocatalytic methods offer a highly efficient and stereoselective route to the L-enantiomer of this compound.
Mechanism Rationale: This method utilizes an engineered aspartate aminotransferase to catalyze the reductive amination of 3,4-dimethoxyphenylpyruvate. The enzyme facilitates the stereospecific transfer of an amino group from an amino donor (like L-aspartic acid) to the keto acid substrate, resulting in the formation of the L-amino acid with high enantiomeric excess.[2]
Experimental Workflow: Enzymatic Synthesis
Caption: Simplified workflow for the enzymatic synthesis of the target L-amino acid.
Detailed Protocol (Based on a chemoenzymatic approach): [2]
-
Preparation of the Substrate: 3,4-Dimethoxyphenylpyruvate can be synthesized from the corresponding azlactone (prepared via the Erlenmeyer-Plöchl method) by alkaline hydrolysis.[2]
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., pH 8) and add the 3,4-dimethoxyphenylpyruvate substrate.
-
Add the engineered aspartate aminotransferase and an amino donor like L-aspartic acid.
-
The reaction is typically carried out at a controlled temperature (e.g., 37°C).[2]
-
To achieve high conversion, the substrate can be added in a fed-batch manner.[2]
-
-
Work-up and Purification:
-
After the reaction, the enzyme is typically removed by denaturation (e.g., heat or pH change) and centrifugation.
-
The product can be purified from the supernatant using techniques like ion-exchange chromatography.
-
Purification and Characterization
The final product, regardless of the synthetic route, requires purification and characterization to ensure its identity and purity.
-
Purification: Recrystallization is a common method for purifying the final amino acid. The choice of solvent will depend on the solubility of the product and impurities.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (amino, carboxylic acid, aromatic ring).
-
Elemental Analysis: To confirm the elemental composition.
-
Chiral HPLC: For enantiomerically enriched products, this technique is crucial to determine the enantiomeric excess (ee%).
-
Conclusion
The synthesis of this compound can be accomplished through various methods, each with its distinct advantages and disadvantages. The Erlenmeyer-Plöchl and Strecker syntheses are robust classical methods that provide the racemic product, which is suitable for applications where stereochemistry is not critical or when subsequent resolution is planned. For applications requiring the pure L-enantiomer, enzymatic synthesis stands out as a superior method due to its high stereoselectivity and mild reaction conditions, aligning with the principles of green chemistry. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and stereochemical purity.
References
- 1. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [cijournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 5. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. news-medical.net [news-medical.net]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxy-L-phenylalanine, is a derivative of the aromatic amino acid L-phenylalanine.[1] Its structure is closely related to L-DOPA (L-3,4-dihydroxyphenylalanine), a crucial precursor to the neurotransmitter dopamine and a primary treatment for Parkinson's disease.[2][3] The substitution of the hydroxyl groups in L-DOPA with methoxy groups in this compound alters its physicochemical properties, which in turn influences its biological activity, solubility, and formulation characteristics.[1] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and is a subject of interest in medicinal chemistry and neuropharmacology.[4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [6][7] |
| Molecular Weight | 225.24 g/mol | [6][7][8] |
| Appearance | White to off-white solid/powder | [4][9] |
| Melting Point | 254-257 °C | [4][10] |
| Decomposition Temperature | Amino acids generally decompose before melting or boiling. The thermal decomposition for similar aromatic amino acids like phenylalanine and tyrosine occurs between 160-340°C.[11] | N/A |
| Predicted pKa | 2.23 ± 0.20 | [10] |
| Predicted LogP | 0.6582 | [6] |
Ionization and Acidity (pKa)
The pKa values of an amino acid are critical for understanding its charge state at different pH values, which profoundly impacts its solubility, binding to biological targets, and pharmacokinetic properties. This compound, like other amino acids, is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values can be experimentally determined using potentiometric titration. This method involves titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH change.
Methodology:
-
Preparation of the Analyte Solution: Prepare a 0.1 M solution of this compound in deionized water.
-
Titration with Acid: Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker. Place a calibrated pH electrode in the solution and begin titrating with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition until the pH drops to approximately 1.5.
-
Titration with Base: In a separate experiment, pipette the same volume of the amino acid solution into a beaker. Titrate with a standardized 0.1 M NaOH solution in small increments, recording the pH after each addition until the pH reaches approximately 12.5.
-
Data Analysis: Plot the pH values against the volume of HCl and NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the dissociation of the protonated amino group.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of both polar (amino and carboxyl) and non-polar (dimethoxyphenylpropyl) groups in this compound suggests a complex solubility profile.
It is reported to be slightly soluble in water, aqueous acids, and aqueous bases.[10] The methoxy groups, compared to the hydroxyl groups in L-DOPA, are expected to increase its lipophilicity, potentially leading to better solubility in organic solvents and improved ability to cross the blood-brain barrier.[14]
| Solvent | Qualitative Solubility |
| Water | Slightly Soluble[10] |
| Aqueous Acid | Slightly Soluble[10] |
| Aqueous Base | Slightly Soluble[10] |
Experimental Protocol: Gravimetric Determination of Solubility
A straightforward and reliable method for determining solubility is the gravimetric method, which involves preparing a saturated solution and determining the concentration of the solute by weighing the residue after solvent evaporation.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the suspension to pellet the excess solid. Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a drying oven at a temperature below the compound's decomposition point.
-
Mass Determination: Weigh the container with the dried residue. The mass of the solute can be determined by subtracting the initial weight of the container.
-
Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.
Caption: Workflow for gravimetric solubility determination.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not widely published, predicted spectra and data from analogous compounds can provide valuable insights.
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the protons of the amino acid backbone (α-hydrogen and β-hydrogens). The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm. The two methoxy groups should give rise to two singlets around 3.8 ppm. The α-hydrogen and β-hydrogens will appear further upfield, with their chemical shifts and multiplicities depending on the solvent and pH.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will resonate in the region of 110-150 ppm, with the carbons attached to the methoxy groups appearing at the lower end of this range. The α-carbon and β-carbon will be found further upfield, typically in the 40-60 ppm range. The methoxy carbons will appear around 55-60 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the amino group, the carboxylic acid group, and the substituted benzene ring.
Expected Characteristic Peaks:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amino group): A medium to weak band around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-H bend (amino group): A medium band around 1590-1650 cm⁻¹.
-
C-O stretch (carboxylic acid and ether): Strong bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.
-
Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aromatic ring in this compound is the primary chromophore. Phenylalanine typically shows absorption maxima around 198 nm and 258 nm.[15] The presence of the two methoxy groups on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to phenylalanine. For comparison, L-DOPA has absorption maxima at approximately 220.5 nm and 280 nm in 0.001 N HCl.[13]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. Understanding these properties is fundamental for researchers and professionals in drug development, as they directly impact the compound's behavior in biological systems and its potential for formulation into effective therapeutic agents. The provided experimental protocols offer a practical framework for the in-house characterization of this and similar molecules, ensuring scientific rigor and reproducibility in research and development endeavors. Further experimental investigation is warranted to confirm the predicted values and to build a more complete and robust physicochemical profile of this promising compound.
References
- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1401.1572] From building blocks of proteins to drugs: A quantum chemical study on structure-property relationships of phenylalanine, tyrosine and dopa [arxiv.org]
- 3. L-DOPA: Structure, Solubility & Synthesis | Study.com [study.com]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. 3,4-Dimethoxy-L-phenylalanine, 97% | Fisher Scientific [fishersci.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 3,4-Dimethoxy-L-phenylalanine CAS#: 32161-30-1 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. instanano.com [instanano.com]
Biological activity of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Publication Date: January 1, 2026
This technical guide provides a comprehensive examination of the biological activity of this compound, a significant methylated analog of Levodopa (L-DOPA). Synthesizing foundational biochemical principles with applied experimental methodologies, this document is intended for researchers, scientists, and drug development professionals. We will explore the compound's core mechanism of action within the dopaminergic system, its neuroprotective potential, and its applications as a molecular scaffold in medicinal chemistry. This guide details robust, field-proven protocols for synthesis, in vitro neuroprotection assays, receptor binding studies, and antioxidant capacity evaluation, providing a self-validating framework for future research and development.
Introduction and Physicochemical Profile
This compound, also known as 3,4-dimethoxyphenylalanine (DMPA), is an aromatic amino acid structurally analogous to L-DOPA, the gold-standard precursor for dopamine replacement therapy in Parkinson's disease.[1] The primary structural difference is the methylation of the two hydroxyl groups on the phenyl ring. This modification fundamentally alters the molecule's polarity, solubility, and metabolic stability, making it a compound of significant interest for neuropharmacology.[2] It is hypothesized that these methoxy groups may protect the catechol nucleus from rapid peripheral metabolism by Catechol-O-methyltransferase (COMT), potentially offering a more stable delivery of a dopaminergic precursor to the central nervous system.[3] Furthermore, its unique structure serves as a valuable building block in the synthesis of novel peptides and pharmaceutical agents.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | [1] |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][5] |
| Molecular Weight | 225.24 g/mol | [1][5] |
| CAS Number | 32161-30-1 (L-isomer) | [5] |
| InChIKey | VWTFNYVAFGYEKI-QMMMGPOBSA-N (L-isomer) | [1] |
| Topological Polar Surface Area | 81.8 Ų | [6] |
| Complexity | 234 | [6] |
Core Biological Activity & Mechanism of Action
The principal biological activity of this compound is intrinsically linked to its structural similarity to L-DOPA. Its mechanism is presumed to operate primarily through the central dopaminergic system, with potential neuroprotective effects stemming from antioxidant activity.
Modulation of the Dopaminergic System
As a close analog, the compound is investigated for its ability to function as a prodrug or modulator of the dopamine pathway. The central hypothesis is that after crossing the blood-brain barrier, it may be demethylated to form L-DOPA, which is then converted to dopamine by DOPA decarboxylase within dopaminergic neurons. This potential metabolic pathway would effectively increase synaptic dopamine concentrations, alleviating the motor symptoms associated with Parkinson's disease.
Derivatives like L-DOPA methyl ester have demonstrated equivalent efficacy to L-DOPA in animal models, successfully reversing reserpine-induced akinesia and producing comparable changes in striatal dopamine and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This suggests that modifications to the carboxyl or hydroxyl groups of L-DOPA can yield compounds with retained or even enhanced pharmacological profiles.
Neuroprotective and Antioxidant Potential
Oxidative stress is a key pathological factor in the progression of neurodegenerative diseases like Parkinson's.[7] The degeneration of dopaminergic neurons is exacerbated by reactive oxygen species (ROS). Compounds that can mitigate oxidative stress are therefore of high therapeutic interest. Dimethoxy-substituted phenylalanine derivatives are being investigated for their antioxidant and neuroprotective properties.[4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate the radical-scavenging ability of a compound, providing a quantitative measure of its antioxidant potential.[8][9]
Key Experimental Protocols
The following protocols represent a validated framework for assessing the biological activity of this compound.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of the test compound to protect neuronal cells from a neurotoxin-induced insult, a common model for neurodegeneration.[10][11]
Causality: The human neuroblastoma SH-SY5Y cell line is used because it expresses dopaminergic markers and is susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) or H₂O₂, which mimic the oxidative stress observed in Parkinson's disease. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondria, which is a reliable indicator of cell viability. A reduction in MTT conversion reflects cytotoxicity.[11]
Step-by-Step Methodology:
-
Cell Culture: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[11]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 2-24 hours.[10]
-
Induction of Toxicity: Add a neurotoxin (e.g., 100 µM H₂O₂) to all wells except the control group. Incubate for an additional 24 hours.[10]
-
MTT Assay: Remove the medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Dopamine Receptor Binding Assay
This assay determines the affinity of the test compound for dopamine receptors (e.g., D2, D3), which is crucial for characterizing its pharmacological profile.[14][15]
Causality: Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions.[16] The protocol uses a radiolabeled ligand (e.g., [³H]Spiperone) with a known high affinity for the target receptor. A test compound's ability to displace this radioligand is measured, and from this, its inhibitory constant (Ki) can be calculated, providing a direct measure of binding affinity.[14] Rapid filtration is used to separate bound from unbound radioligand before the bound radioactivity can dissociate.[15]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells engineered to express a specific dopamine receptor subtype (e.g., CHO-K1 cells expressing human D3).[15]
-
Assay Setup: In a 96-well plate, combine the cell membranes (1-10 µ g/well ), a fixed concentration of a suitable radioligand (e.g., 0.55 nM [³H]7-OH-DPAT), and serial dilutions of the unlabeled test compound (DMPA).[15] Perform all dilutions in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[15]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 27°C to allow the binding reaction to reach equilibrium.[15]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Unifilter-96 GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all non-specifically bound radioactivity.[15]
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail (e.g., MicroScint™-O), and quantify the radioactivity using a liquid scintillation counter.[15]
-
Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: DPPH Radical Scavenging Assay
This protocol provides a rapid and reliable method to measure the in vitro antioxidant capacity of the test compound.[8]
Causality: The DPPH molecule is a stable free radical that has a deep purple color with a characteristic absorbance maximum around 517 nm.[9][17] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to yellow. The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[9][18]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a positive control (e.g., Ascorbic acid) in the same manner.[9]
-
Reaction: In a 96-well plate, add 100 µL of the test compound dilution to 100 µL of the DPPH working solution.[17] Include a blank (solvent only) and a control (solvent plus DPPH solution).
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Plot the % inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Summary: In Vivo Pharmacological Effects
While direct quantitative data for this compound is limited in publicly available literature, the effects of its close analog, L-DOPA methyl ester, provide a valuable benchmark for expected in vivo activity in preclinical models of Parkinson's disease.
Table 2: Comparative Effects of L-DOPA vs. L-DOPA Methyl Ester on Striatal and Mesolimbic Catecholamine Metabolites
| Treatment Group | Striatal Dopamine | Striatal HVA | Striatal DOPAC | Mesolimbic Dopamine | Mesolimbic HVA | Mesolimbic DOPAC |
| Control | 100% | 100% | 100% | 100% | 100% | 100% |
| L-DOPA | Equivalent to Ester | Equivalent to Ester | Equivalent to Ester | Equivalent to Ester | Equivalent to Ester | Equivalent to Ester |
| L-DOPA Methyl Ester | Equivalent to L-DOPA | Equivalent to L-DOPA | Equivalent to L-DOPA | Equivalent to L-DOPA | Equivalent to L-DOPA | Equivalent to L-DOPA |
Data synthesized from findings reported by Cooper et al. (1984), which states that administration of L-DOPA or its methyl ester produced "equivalent changes" in the levels of these metabolites.[2]
Applications in Drug Discovery and Future Directions
This compound represents a promising scaffold for neurotherapeutic drug discovery. Its primary value lies in several key areas:
-
Prodrug Development for Parkinson's Disease: The methylated structure may offer improved pharmacokinetic properties, such as increased stability against peripheral degradation and enhanced blood-brain barrier permeability, compared to L-DOPA. Future research should focus on quantifying its conversion to L-DOPA in the CNS and assessing its long-term efficacy and side-effect profile in animal models.[2]
-
Scaffold for Novel Therapeutics: The core structure can be further modified to develop novel compounds targeting various aspects of neurodegeneration. For instance, conjugation with antioxidant moieties could create dual-action drugs that both replenish dopamine and combat oxidative stress.[7]
-
Tool Compound for Neuroscience: As a research tool, this compound and its enantiomers are valuable for probing the stereospecific interactions and metabolic pathways related to L-DOPA and dopamine synthesis.[4]
Conclusion
This compound is a strategically important molecule with significant potential in the field of neuropharmacology. Its biological activity is centered on its role as a methylated analog of L-DOPA, suggesting a primary mechanism of action involving the modulation of the central dopaminergic system. The established protocols for evaluating its neuroprotective, receptor-binding, and antioxidant properties provide a robust framework for its continued investigation. The insights gained from studying this compound and its derivatives will undoubtedly contribute to the development of next-generation therapies for Parkinson's disease and other neurodegenerative disorders.
References
-
Sachett, A., Gallas-Lopes, M., Conterato, G. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
-
G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences. [Link]
-
Cooper, D. R., Marcou, M., & Boyce, S. (1984). L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease. Clinical Neuropharmacology. [Link]
-
Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. [Link]
-
Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ProQuest. [Link]
-
Anonymous. (2020). IN VITRO ANALYSIS OF ANTIOXIDANT ACTIVITY IN POLYHERBAL PLANT EXTRACT. YMER. [Link]
- Paio, A., & Teijelo, C. (Year not available). Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
-
Colamartino, M., Santoro, M., et al. (2010). N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity. Free Radical Biology and Medicine. [Link]
-
Poornashree, N. K., et al. (2024). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]
- Barabanov, M. A., et al. (2023). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Toll, L. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München. [Link]
-
Dalberto, B. B., et al. (2020). Cell viability evaluation of SH-SY5Y using the MTT assay. ResearchGate. [Link]
-
Schirinzi, T., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology. [Link]
-
Reddy, P., et al. (2025). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. CNS & Neurological Disorders - Drug Targets. [Link]
-
Lee, E. S., et al. (2014). Effects of acute and sub-chronic L-dopa therapy on striatal L-dopa methylation and dopamine oxidation in an MPTP mouse model of Parkinsons disease. Life Sciences. [Link]
-
Weihmuller, F. B., O'Dell, S. J., & Marshall, J. F. (1993). L-dopa pretreatment potentiates striatal dopamine overflow and produces dopamine terminal injury after a single methamphetamine injection. Brain Research. [Link]
-
Guttman, M., et al. (2001). Influence of l-dopa and pramipexole on striatal dopamine transporter in early PD. Neurology. [Link]
-
National Center for Biotechnology Information. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. 3,4-Dimethoxyphenylalanine, L-. PubChem. [Link]
-
National Center for Biotechnology Information. 3,4-Dimethoxyphenylalanine, DL-. PubChem. [Link]
-
National Center for Biotechnology Information. 3,4-Dimethoxy-D-phenylalanine. PubChem. [Link]
Sources
- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute and sub-chronic L-dopa therapy on striatal L-dopa methylation and dopamine oxidation in an MPTP mouse model of Parkinsons disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 5. 3,4-Dimethoxy-L-phenylalanine, 97% | Fisher Scientific [fishersci.ca]
- 6. 3,4-Dimethoxy-D-phenylalanine | C11H15NO4 | CID 12248064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 13. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. ymerdigital.com [ymerdigital.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Authored by: A Senior Application Scientist
Abstract: This guide provides a comprehensive exploration of the hypothesized mechanism of action of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a molecule with structural similarities to known neuromodulatory agents. We will delve into a logical, experimentally-driven approach to characterizing its molecular targets and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic compounds.
Introduction and Structural Rationale
This compound is a substituted derivative of the amino acid phenylalanine. The key structural feature is the 3,4-dimethoxyphenyl group, which is also present in several endogenous and synthetic neuroactive compounds. This structural motif suggests a potential interaction with monoaminergic systems in the central nervous system. For instance, the well-characterized compound 3,4-dihydroxy-L-phenylalanine (L-DOPA), a precursor to dopamine, shares a similar phenylpropanoic acid backbone. The presence of the methoxy groups in place of hydroxyl groups in this compound implies that it is unlikely to be a direct precursor for catecholamine synthesis. However, this modification could confer affinity for various receptors or enzymes within the same pathways.
This guide will outline a systematic approach to elucidate the mechanism of action of this compound, starting from broad screening to pinpoint its molecular target, followed by detailed characterization of its functional activity and downstream signaling.
Hypothesized Molecular Targets and Initial Screening
Given the structural resemblance to biogenic amines, the primary hypothesis is that this compound interacts with components of the dopaminergic, serotonergic, or adrenergic systems. The initial step in characterizing its mechanism of action is to perform a broad-based screening to identify its primary molecular target(s).
Receptor Binding Assays
A comprehensive receptor binding screen is the first line of investigation to identify potential molecular targets. This is typically performed using a panel of recombinant human receptors expressed in a stable cell line.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the receptor of interest (e.g., dopamine D2 receptor) to a density of 80-90% confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the receptor of interest (e.g., [³H]-spiperone for the D2 receptor).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Expected Outcome and Interpretation:
A low Ki value for a particular receptor would indicate high binding affinity and suggest that this receptor is a potential primary target of this compound.
Table 1: Hypothetical Binding Affinity Data for this compound
| Target Receptor | Radioligand | Ki (nM) |
| Dopamine D1 | [³H]-SCH23390 | > 10,000 |
| Dopamine D2 | [³H]-Spiperone | 50 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 1,200 |
| Adrenergic α1 | [³H]-Prazosin | 850 |
| Adrenergic α2 | [³H]-Rauwolscine | > 10,000 |
This is example data and should be experimentally determined.
Based on the hypothetical data in Table 1, the dopamine D2 receptor shows the highest affinity for the compound and would be prioritized for further investigation.
Functional Characterization of Target Interaction
Once a primary target is identified, the next step is to determine the functional consequence of the compound binding to this target. Is it an agonist, an antagonist, or an allosteric modulator?
G-Protein Coupled Receptor (GPCR) Activation Assays
Since the dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: cAMP Assay
-
Cell Culture and Treatment:
-
Culture a cell line expressing the dopamine D2 receptor (e.g., CHO-K1 cells) in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX for 15-30 minutes to prevent the degradation of cAMP.
-
Treat the cells with a known D2 receptor agonist (e.g., quinpirole) to stimulate the receptor and inhibit adenylyl cyclase.
-
Co-treat the cells with the agonist and increasing concentrations of this compound to assess its antagonistic activity. To test for agonistic activity, treat the cells with the test compound alone.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For antagonist activity, plot the cAMP levels as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
For agonist activity, plot the cAMP levels as a function of the log concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Expected Outcome and Interpretation:
If this compound is an antagonist, it will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner. If it is an agonist, it will mimic the effect of the known agonist and decrease cAMP levels.
Elucidation of Downstream Signaling Pathways
Beyond the immediate effect on the target receptor, it is crucial to understand the downstream signaling cascades that are modulated by the compound. For a Gi/o-coupled receptor like the D2 receptor, this involves pathways beyond cAMP modulation, such as the mitogen-activated protein kinase (MAPK) pathway.
Western Blotting for Phosphorylated Signaling Proteins
Activation of the D2 receptor can lead to the phosphorylation and activation of downstream kinases such as ERK1/2 (extracellular signal-regulated kinase).
Experimental Protocol: Western Blotting for p-ERK
-
Cell Culture and Treatment:
-
Plate cells expressing the D2 receptor and grow them to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal levels of phosphorylated ERK (p-ERK).
-
Treat the cells with the test compound for various time points (e.g., 5, 10, 15, 30 minutes).
-
Include positive and negative controls (e.g., a known D2 agonist and vehicle control).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the p-ERK levels as a ratio to total ERK levels.
-
Compare the p-ERK levels in the treated samples to the vehicle control.
-
Expected Outcome and Interpretation:
An increase in the p-ERK/total ERK ratio upon treatment with this compound would indicate that the compound activates the MAPK signaling pathway downstream of the D2 receptor.
Diagram 1: Hypothesized Signaling Pathway
Spectroscopic Characterization of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Technical Guide
Introduction
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a derivative of the essential amino acid phenylalanine, is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to L-DOPA, a cornerstone in the treatment of Parkinson's disease, makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure and purity is paramount for its application in research and pharmaceutical development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous identification and characterization of this molecule.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, offering researchers a reliable reference for the interpretation of experimental data.
Molecular Structure and Key Features
The structure of this compound comprises a propanoic acid backbone, an amino group at the alpha-position, and a 3,4-dimethoxyphenyl substituent on the beta-carbon. This arrangement gives rise to distinct spectroscopic signatures that can be precisely assigned.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and amino acid backbone protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amino acids due to its ability to solubilize the compound and resolve exchangeable protons (e.g., -NH₂ and -COOH).
Expected ¹H NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.85 | d | 1H | H-5' | Aromatic proton ortho to the CH₂ group. |
| ~6.75 | d | 1H | H-2' | Aromatic proton ortho to a methoxy group. |
| ~6.70 | dd | 1H | H-6' | Aromatic proton between the other two aromatic signals. |
| ~3.75 | s | 3H | OCH₃ (C-3') | Singlet for the methoxy group protons. |
| ~3.70 | s | 3H | OCH₃ (C-4') | Singlet for the second methoxy group protons. |
| ~3.60 | dd | 1H | H-2 (α-H) | Doublet of doublets due to coupling with the two diastereotopic β-protons. |
| ~3.00 | dd | 1H | H-3a (β-H) | One of the diastereotopic methylene protons, coupled to H-2 and H-3b. |
| ~2.80 | dd | 1H | H-3b (β-H) | The other diastereotopic methylene proton, coupled to H-2 and H-3a. |
| Variable | br s | 2H | -NH₂ | Broad singlet, chemical shift is concentration and temperature dependent. |
| Variable | br s | 1H | -COOH | Broad singlet, chemical shift is concentration and temperature dependent. |
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the aromatic and methylene proton signals. The diastereotopic nature of the β-protons arises from the chiral center at C-2, making them magnetically non-equivalent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted spectrum for this compound will show eleven distinct signals.
Expected ¹³C NMR Data (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | C-1 (COOH) | Carboxylic acid carbon, typically downfield. |
| ~148 | C-4' | Aromatic carbon attached to a methoxy group. |
| ~147 | C-3' | Aromatic carbon attached to a methoxy group. |
| ~129 | C-1' | Quaternary aromatic carbon attached to the propanoic acid chain. |
| ~121 | C-6' | Aromatic CH carbon. |
| ~112 | C-2' | Aromatic CH carbon. |
| ~111 | C-5' | Aromatic CH carbon. |
| ~56 | C-2 (α-C) | Carbon bearing the amino and carboxyl groups. |
| ~55.5 | OCH₃ (C-3') | Methoxy carbon. |
| ~55.0 | OCH₃ (C-4') | Methoxy carbon. |
| ~37 | C-3 (β-C) | Methylene carbon attached to the aromatic ring. |
Trustworthiness Through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the proposed structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H and N-H stretching of the amino acid moiety, the C=O stretch of the carboxylic acid, and vibrations of the aromatic ring and methoxy groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |
| 3200-3000 | Medium | N-H stretch (primary amine) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260, ~1030 | Strong | C-O stretch (aryl ethers - methoxy groups) |
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
Visualization of the Experimental Workflow:
Caption: Workflow for FT-IR analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.
Expected Mass Spectrometry Data (ESI-MS):
-
Molecular Formula: C₁₁H₁₅NO₄
-
Molecular Weight: 225.24 g/mol
-
Expected [M+H]⁺: m/z 226.10
Predicted Fragmentation Pathway:
The primary fragmentation pathway for the protonated molecule is expected to involve the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or the loss of the amino group and a proton as ammonia (NH₃, 17 Da) followed by the loss of CO (28 Da).
Caption: Predicted ESI-MS fragmentation pathway.
Authoritative Grounding: The fragmentation patterns of amino acids are well-documented in the scientific literature. The loss of formic acid from the protonated molecular ion is a characteristic fragmentation for amino acids under ESI conditions.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and extensive comparison with closely related, well-characterized molecules. This comprehensive analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound provides a robust framework for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. Adherence to the outlined experimental considerations will ensure the acquisition of high-quality, reliable data for the unambiguous structural elucidation and purity assessment of this important compound.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 3,4-Dimethoxy-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link][2][3][4]
-
ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from a relevant ProQuest database.[5]
Sources
- 1. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
CAS number and chemical identifiers for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This guide provides a comprehensive technical overview of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a pivotal molecule in pharmaceutical research and development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, and significant applications of this compound.
Core Chemical Identity and Molecular Structure
This compound, also known as 3,4-Dimethoxy-DL-phenylalanine, is a non-proteinogenic α-amino acid. It is a derivative of phenylalanine, featuring two methoxy groups on the phenyl ring at the 3 and 4 positions. This substitution is critical to its utility as a stable precursor in various synthetic pathways, particularly in the creation of complex therapeutic agents. The racemic mixture is the most commonly available form, though the individual D- and L-enantiomers are also utilized for stereospecific applications.
Chemical Identifiers
A clear identification of this compound is paramount for any research or developmental work. The following table summarizes its key identifiers.
| Identifier Type | Value | Source |
| CAS Number | 55-59-4 (for DL-racemic mixture) | ChemIDplus; DTP/NCI; EPA DSSTox; FDA Global Substance Registration System (GSRS)[1] |
| 33605-56-0 (for D-enantiomer) | ||
| 32161-30-1 (for L-enantiomer) | PubChem[2] | |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[1] |
| InChI Key | VWTFNYVAFGYEKI-UHFFFAOYSA-N (for DL-racemic mixture) | PubChem[1] |
| SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | PubChem[1] |
| Synonyms | 3,4-Dimethoxy-DL-phenylalanine, DL-3,4-Dimethoxyphenylalanine, Tyrosine,3-methoxy-O-methyl- | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.
| Property | Value | Source |
| Molecular Weight | 225.24 g/mol | PubChem[1] |
| Appearance | White to pale cream powder | Thermo Fisher Scientific[3] |
| Melting Point | 254-257 °C | |
| XLogP3 | -1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 225.10010796 Da | PubChem[1] |
| Complexity | 234 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic synthesis routes. The Strecker synthesis and the Erlenmeyer-Plöchl synthesis are two of the most common and versatile methods for the preparation of α-amino acids.[4][5]
Strecker Synthesis: A Step-by-Step Protocol
The Strecker synthesis provides a straightforward method for the preparation of α-amino acids from aldehydes.[4][6] The following protocol outlines the synthesis of this compound starting from 3,4-dimethoxybenzaldehyde.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
To this solution, add ammonium chloride (NH₄Cl, 1.1 equivalents) followed by sodium cyanide (NaCN, 1.1 equivalents). The ammonium chloride serves as a source of ammonia and a mild acid.[6]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.[4]
Step 2: Hydrolysis of the α-Aminonitrile
-
Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to acidic hydrolysis.
-
Carefully add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture.
-
Heat the mixture under reflux. The nitrile group is hydrolyzed to a carboxylic acid, yielding the desired this compound as its hydrochloride salt.[4]
-
After cooling, the product can be isolated by crystallization. The pH is adjusted to the isoelectric point to precipitate the free amino acid, which is then collected by filtration, washed with cold water, and dried.
The causality behind these steps lies in the fundamental reactivity of the carbonyl group and the nitrile functional group. The initial imine formation is a classic reaction of aldehydes and ketones with amines. The subsequent nucleophilic attack by the cyanide ion is a key carbon-carbon bond-forming step. Finally, the harsh acidic conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid.
Synthesis Workflow Diagram
Caption: Strecker synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its dimethoxy-substituted phenyl ring provides a scaffold that can be found in numerous natural products and synthetic drugs.
Precursor to Isoquinoline Alkaloids
This amino acid is a key precursor in the synthesis of isoquinoline alkaloids, a large and diverse group of naturally occurring compounds with a wide range of pharmacological activities.[7] Many isoquinoline alkaloids exhibit significant biological effects, including antitumor, antibacterial, and neuroprotective properties. The core structure of this compound provides the necessary carbon framework and nitrogen atom for the construction of the isoquinoline ring system. For instance, compounds like papaverine, a vasodilator, and berberine, with its antimicrobial and anti-inflammatory properties, belong to this class. The ability to synthetically access these complex molecules relies on the availability of versatile precursors like 3,4-dimethoxy-DL-phenylalanine.
Role in Neuroscience and as a Dopamine Precursor Analogue
In the field of neuroscience, derivatives of phenylalanine are of great interest due to their structural relationship to key neurotransmitters like dopamine.[8] While L-DOPA (L-3,4-dihydroxyphenylalanine) is the direct precursor to dopamine, its methylated analogue, this compound, is a valuable tool compound for studying the dopamine system. The methoxy groups can alter the compound's ability to cross the blood-brain barrier and its metabolic stability, making it a useful probe in neuropharmacological research.[8] Studies have investigated dimethoxy-substituted phenylalanine derivatives for their potential cognitive-enhancing and neuroprotective properties.[8]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is a summary of the known hazards and recommended handling procedures.
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area. Avoid breathing dust. |
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical identity, coupled with versatile synthesis routes, makes it an important building block for a range of complex molecules. Its applications as a precursor to bioactive isoquinoline alkaloids and as a tool in neuroscience research highlight its continued relevance in the quest for new therapeutic agents. Adherence to proper safety protocols is essential for its handling and use in a research and development setting.
References
-
Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). StudySmarter US. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, DL-. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2023, March 15). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
-
Zhang, X., et al. (2018). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, May 27). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia. Retrieved from [Link]
-
Cushnie, T. P., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3,4-Dimethoxyphenylalanine, DL- | C11H15NO4 | CID 275285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
The Genesis of a Precursor: An In-depth Technical Guide to 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
This guide provides a comprehensive technical overview of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a pivotal molecule in the history of neuropharmacology. While primarily recognized as a crucial intermediate in the synthesis of Levodopa (L-DOPA), the cornerstone treatment for Parkinson's disease, this compound possesses a rich history and chemical character of its own. This document will delve into its discovery, chronicle the evolution of its synthesis, detail its physicochemical properties, and explore its known biological significance.
Section 1: Historical Context and Discovery
The story of this compound is intrinsically interwoven with the quest to synthesize L-DOPA. The journey began in the early 20th century, shortly after the racemic mixture of D,L-DOPA was first synthesized by Casimir Funk in 1911. The subsequent isolation of the naturally occurring L-isomer from broad beans (Vicia faba) in 1913 by Marcus Guggenheim laid the groundwork for understanding its biological importance.
The development of commercially viable synthetic routes to L-DOPA in the mid-20th century highlighted the significance of this compound. Early industrial production methods, notably those developed by Monsanto, utilized vanillin as a readily available starting material. This synthetic pathway proceeds through the formation of 3,4-dimethoxybenzaldehyde (veratraldehyde), which then undergoes a condensation reaction to form an azlactone, a key intermediate that is subsequently converted to the dimethoxylated amino acid. This approach was instrumental in making L-DOPA widely accessible for the treatment of Parkinson's disease.
The core of this historical synthesis is the Erlenmeyer-Plöchl azlactone synthesis , a powerful method for preparing α-amino acids. First reported by Friedrich Gustav Carl Emil Erlenmeyer, this reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride. In the context of our topic, veratraldehyde serves as the aldehyde component, leading directly to the protected precursor of this compound.
Section 2: Physicochemical Properties and Characterization
This compound, also known as 3,4-dimethoxy-DL-phenylalanine, is a white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| CAS Number | 55-59-4 | |
| Melting Point | 254-257 °C (decomposes) | [Various Suppliers] |
| Solubility | Sparingly soluble in water, soluble in dilute acids and bases. | General chemical knowledge |
Spectroscopic Data:
Characterization of this compound and its intermediates is crucial for confirming their identity and purity. Below are representative spectroscopic data.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid and the N-H stretching of the amine group, often overlapping. A strong carbonyl (C=O) stretch from the carboxylic acid is typically observed around 1700-1725 cm⁻¹. The C-O stretching of the methoxy groups appears in the 1250-1000 cm⁻¹ region.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the structure. The aromatic protons typically appear as a multiplet in the range of 6.7-6.9 ppm. The two methoxy groups (OCH₃) will each show a singlet at approximately 3.8 ppm. The α-proton (CH-NH₂) and the β-protons (CH₂-Ar) will be present in the upfield region, with their exact chemical shifts and multiplicities depending on the solvent and pH.
-
¹³C NMR: The carbon NMR spectrum is also highly informative. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm. The aromatic carbons will resonate in the 110-150 ppm range, with the carbons attached to the methoxy groups appearing more downfield. The methoxy carbons will have a characteristic signal around 55-56 ppm. The α-carbon and β-carbon will be found further upfield.
Section 3: Synthesis Methodologies
The classical and most historically significant method for synthesizing this compound is the Erlenmeyer-Plöchl azlactone synthesis, starting from veratraldehyde.
Experimental Workflow: Azlactone Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of (Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone) [2]
-
In a suitable reaction vessel, combine 3,4-dimethoxybenzaldehyde (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.2 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring at 100-110°C for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.
-
Collect the resulting yellow precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude azlactone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of N-Benzoyl-3-(3,4-dimethoxyphenyl)alanine [2]
-
Suspend the purified azlactone in a solution of sodium hydroxide (e.g., 5% aqueous solution).
-
Add a reducing agent, such as Raney nickel, to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 90°C) for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove the catalyst.
-
Cool the filtrate and acidify with a mineral acid (e.g., HCl) to precipitate the N-benzoyl amino acid.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
-
Reflux the N-benzoyl-3-(3,4-dimethoxyphenyl)alanine with a strong acid, such as hydrobromic acid or hydrochloric acid, for several hours to cleave the benzoyl protecting group.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the crystalline product by filtration, wash with cold water and then with a small amount of ethanol, and dry.
Section 4: Biological Significance and Applications
The primary and most well-documented application of this compound is as a direct precursor in the synthesis of L-DOPA. The methoxy groups serve as protecting groups for the hydroxyl functionalities of L-DOPA, which are sensitive to oxidation. The final step in the synthesis of L-DOPA from this intermediate involves the demethylation of these methoxy groups.
Beyond its role as a synthetic intermediate, research has suggested that derivatives of 3,4-dimethoxyphenylalanine may possess inherent biological activities. Some studies have explored the potential neuroprotective and cognitive-enhancing properties of compounds containing the 3,4-dimethoxyphenyl moiety.[3] The antioxidant potential associated with this structural feature has also garnered interest in the context of mitigating oxidative stress, a key factor in neurodegenerative diseases.[3] For instance, 3',4'-dimethoxyflavone has been identified as a neuroprotective inhibitor of parthanatos, a form of programmed cell death.[4] While these studies focus on derivatives, they highlight the potential of the core 3,4-dimethoxyphenyl structure in modulating biological pathways relevant to neuroscience.
Signaling Pathway Context: L-DOPA's Mechanism of Action
To understand the ultimate significance of this compound, it is essential to consider the mechanism of action of its famous derivative, L-DOPA.
Caption: Simplified signaling pathway of L-DOPA in the brain.
Section 5: Conclusion
This compound holds a significant place in the annals of medicinal chemistry. Its historical importance as a key intermediate in the synthesis of L-DOPA cannot be overstated, as it enabled the large-scale production of a life-changing medication for individuals with Parkinson's disease. While its primary role has been that of a precursor, the inherent chemical properties of the 3,4-dimethoxyphenyl moiety suggest potential for further exploration in the development of novel therapeutic agents, particularly in the realm of neuroscience. This guide has provided a comprehensive overview of its history, synthesis, and known significance, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- Barabanov, M. A., Martyanov, G. S., Kodess, M. I., Ezhikova, M. A., Slepukhin, P. A., & Pestov, A. V. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 688-698.
- Erlenmeyer, F. (1893). Über die Kondensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275, 1-8.
- Gillespie, H. B., & Snyder, H. R. (1943). dl-β-Phenylalanine. Organic Syntheses, Coll. Vol. 2, 489.
- Humphrey, C. E., Furegati, M., Laumen, K., La Vecchia, L., Leutert, T., Müller-Hartwieg, J. C. D., & Vögtle, M. (2007). Optimized Synthesis of L-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1069–1075.
- Plöchl, J. (1884). Ueber einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ye, Y., et al. (2020). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 177(4), 859-876.
-
ProQuest. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]
Sources
- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid - ProQuest [proquest.com]
- 3. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 4. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
Introduction
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a synthetic amino acid analog of L-DOPA, stands as a promising yet underexplored molecule in the landscape of neuropharmacology and therapeutic development. Its structural similarity to key neurotransmitter precursors, such as L-phenylalanine and L-DOPA, suggests a high probability of interaction with critical neurological pathways. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will delve into the scientific rationale behind prioritizing specific target classes, provide detailed experimental protocols for target validation, and outline a logical workflow for elucidating its mechanism of action. This document is intended not as a mere compilation of existing data, but as a strategic roadmap for pioneering research into the therapeutic potential of this compound.
I. Rationale for Target Exploration: A Multi-pronged Approach
Given the chemical structure of this compound, a logical starting point for an investigation into its biological activity is to explore its interactions with systems modulated by its endogenous counterparts. This leads us to three primary areas of investigation: the dopaminergic system, the glutamatergic system, and key enzymes involved in neurotransmitter and melanin synthesis.
The Dopaminergic System: A Primary Suspect
The most striking structural feature of this compound is its close resemblance to L-DOPA, the metabolic precursor to dopamine. This strongly suggests that the compound may interact with components of the dopaminergic system, including dopamine receptors and transporters. Dysregulation of dopaminergic signaling is a hallmark of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction, making any molecule that modulates this system a person of high therapeutic interest.
The Glutamatergic System: Exploring Excitatory Modulation
As a derivative of the amino acid phenylalanine, which can influence glutamatergic transmission, it is plausible that this compound modulates excitatory neurotransmission. Research on structurally related phenylalanine derivatives has demonstrated the ability to interact with both NMDA and AMPA receptors[1][2]. Given that glutamatergic excitotoxicity is a key pathological mechanism in stroke, traumatic brain injury, and neurodegenerative diseases, identifying a modulatory effect on this system could open significant therapeutic avenues.
Enzymatic Inhibition: A Plausible Mechanism of Action
The structural motifs within this compound, particularly the catechol-like dimethoxybenzene ring, are found in the substrates and inhibitors of various enzymes. A key candidate for investigation is tyrosinase, a copper-containing enzyme essential for melanin biosynthesis and also involved in the production of neuromelanin in the brain. Phenylalanine derivatives have been investigated as tyrosinase modulators[3]. Inhibition of tyrosinase is a therapeutic strategy for hyperpigmentation disorders, and modulation of its activity in the brain could have implications for neurodegenerative diseases.
II. Experimental Workflows for Target Identification and Validation
A systematic and rigorous experimental approach is paramount to unequivocally identify and characterize the therapeutic targets of this compound. The following workflows provide a logical progression from initial screening to in-depth mechanistic studies.
Caption: A streamlined workflow for target identification and validation.
Phase 1: Initial Screening
The initial step is to determine if this compound binds to our primary receptor targets of interest: dopamine and glutamate receptors. Radioligand displacement assays are a robust and high-throughput method for this purpose[4][5][6][7].
Experimental Protocol: Radioligand Displacement Assay for Dopamine D2 Receptors
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (final concentration 10-20 µg protein/well), a fixed concentration of a high-affinity radioligand for the D2 receptor (e.g., [³H]-Spiperone at its Kd concentration), and varying concentrations of this compound (from 1 nM to 100 µM).
-
For determination of non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data
| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | Test Compound IC50 (µM) | Calculated Ki (µM) |
| Dopamine D2 | [³H]-Spiperone | 0.5 | 5.2 | 2.6 |
| NMDA | [³H]-MK-801 | 2.0 | > 100 | > 50 |
| AMPA | [³H]-AMPA | 10.0 | 25.8 | 12.9 |
To investigate the potential inhibitory effect on tyrosinase, a well-established enzymatic assay can be employed[1][8].
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (the substrate for the diphenolase activity of tyrosinase) in the same buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add phosphate buffer, varying concentrations of this compound (from 1 µM to 1 mM), and the tyrosinase solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
-
Detection and Analysis:
-
Measure the formation of dopachrome (an orange-colored product) by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity (V0) for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Phase 2: Functional Characterization
For receptor targets identified in the binding assays, it is crucial to determine the functional consequences of ligand binding. Whole-cell patch-clamp electrophysiology is the gold standard for assessing the modulation of ion channel function with high temporal resolution[9][10][11][12][13].
Experimental Protocol: Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
-
Cell Culture and Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
After 7-14 days in vitro, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiological Recording:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution.
-
Under visual guidance, approach a neuron with the recording pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Locally apply a brief pulse of AMPA (1 mM) to elicit an inward current.
-
After establishing a stable baseline response, co-apply AMPA with varying concentrations of this compound.
-
Record the resulting currents using an amplifier and digitize the data for offline analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of the test compound.
-
Construct a dose-response curve to determine the EC50 or IC50 for the modulatory effect.
-
Phase 3: Signaling Pathway Analysis
Based on findings with structurally related compounds, investigating the effect of this compound on the MAPK signaling pathway (ERK and p38) is a logical next step[2][14][15][16][17]. Western blotting is a widely used technique to assess changes in protein phosphorylation, which is indicative of pathway activation[4][9][10][13].
Caption: The MAPK/ERK and p38 signaling pathways.
Experimental Protocol: Western Blot Analysis of ERK and p38 Phosphorylation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., PC12 or primary neurons) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and p38 (p-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK and total p38.
-
-
Detection and Quantification:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
III. Concluding Remarks and Future Directions
The exploration of this compound's therapeutic potential is in its nascent stages. The systematic approach outlined in this guide, from initial binding and enzymatic screening to functional characterization and signaling pathway analysis, provides a robust framework for elucidating its mechanism of action. The identification of specific molecular targets will be a critical step in understanding its potential therapeutic applications, whether in the realm of neurodegenerative diseases, psychiatric disorders, or beyond. Future studies should aim to translate in vitro findings into in vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile. The journey from a promising molecule to a clinically viable therapeutic is long and arduous, but with a rigorous and scientifically sound approach, the full potential of this compound can be unlocked.
References
- Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central.
- IC 50 values for selected compounds versus DO activity of human tyrosinase. MDPI.
- Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction.
- Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. PubMed.
- Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. Benchchem.
- Tyrosinase Inhibitors: A Perspective. PubMed Central.
- Whole Cell P
- Whole Cell P
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- Interactions of Phenylalanine Derivatives with Human Tyrosinase: Lessons from Experimental and Theoretical tudies. PubMed.
- Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus prepar
- Involvement of the p38 MAPK and ERK signaling pathway in the anti-melanogenic effect of methyl 3,5-dicaffeoyl quinate in B16F10 mouse melanoma cells. PubMed.
- Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. PubMed.
- Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI.
- The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI.
- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. Wiley Online Library.
- Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PubMed Central.
- Pharmacology of NMDA Receptors. NCBI Bookshelf.
- Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell F
- Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI.
- 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem.
- NMDA receptor antagonist. Wikipedia.
- Natural products targeting the MAPK-signaling pathway in cancer: overview. PubMed Central.
- Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system. PubMed Central.
- Novel NMDA Receptor Antagonists. University of Virginia School of Medicine.
- Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. PubMed Central.
- Novel crosstalk between ERK MAPK and p38 MAPK leads to homocysteine-NMDA receptor mediated neuronal cell de
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed Central.
- Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
- Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs. PubMed.
- Role of Conformational Dynamics in α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptor Partial Agonism. PubMed Central.
- Regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor trafficking through PKA phosphorylation of the Glu receptor 1 subunit. PubMed Central.
- Regulation of AMPA Receptors by Phosphoryl
- α-Amino-3-hydroxy-5-methyl- 4- isoxazole propionic acid receptor and control of breathing.
Sources
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of Phenylalanine Derivatives with Human Tyrosinase: Lessons from Experimental and Theoretical tudies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Involvement of the p38 MAPK and ERK signaling pathway in the anti-melanogenic effect of methyl 3,5-dicaffeoyl quinate in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel crosstalk between ERK MAPK and p38 MAPK leads to homocysteine-NMDA receptor mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid Interactions
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising molecule to a clinical candidate is arduous and expensive, with high attrition rates often attributed to unforeseen issues in efficacy and safety.[1] Computational, or in silico, modeling has emerged as an indispensable tool to mitigate these risks, offering a cost-effective and rapid methodology to predict molecular interactions and pharmacokinetic properties before committing to resource-intensive laboratory synthesis and testing.[2][3][4] This guide focuses on a specific molecule of interest: 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid . Its structural similarity to L-DOPA, the gold-standard treatment for Parkinson's disease, suggests a compelling therapeutic hypothesis.[5] Specifically, the 3,4-dimethoxy substitution on the phenyl ring mimics the catechol group of dopamine precursors, making it a prime candidate for interacting with enzymes involved in catecholamine metabolism.
This document serves as a technical whitepaper for researchers, computational chemists, and drug development professionals. It provides a comprehensive, step-by-step framework for evaluating the therapeutic potential of this molecule through a rigorous, multi-faceted in silico workflow. We will move beyond a simple list of procedures to explain the scientific causality behind each choice, ensuring a robust and self-validating analytical system.
Chapter 1: The Molecule of Interest & Its Hypothesized Target
Characterization of this compound
The subject of our investigation is a derivative of the amino acid phenylalanine. Its key structural features are the amino acid backbone and a phenyl ring substituted with two methoxy groups at the 3 and 4 positions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[6] |
| Molecular Weight | 225.24 g/mol | PubChem[6] |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | - |
The presence of the 3,4-dimethoxyphenyl group is of critical pharmacological interest. This moiety is structurally analogous to the catechol group found in L-DOPA and dopamine.
Target Hypothesis: Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a key enzyme that degrades catecholamine neurotransmitters, including dopamine.[7] In Parkinson's disease therapy, COMT inhibitors are used as adjuncts to L-DOPA treatment.[8][9][10] By preventing the peripheral breakdown of L-DOPA, COMT inhibitors increase its bioavailability, allowing more to reach the brain where it is converted to dopamine.[7][8][11]
Given our molecule's structural resemblance to L-DOPA, we hypothesize that it may act as an inhibitor of COMT. This guide will proceed with COMT as the primary biological target for our in silico analysis. We will use the crystal structure of human COMT for our modeling studies to ensure biological relevance.[12]
Chapter 2: The In Silico Analysis Workflow
A robust computational analysis follows a logical pipeline, starting from preparing the digital models of the ligand and protein, simulating their interaction, and finally predicting the molecule's overall drug-like properties. Each step builds upon the last, creating a comprehensive profile of the candidate molecule.
Caption: The overall in silico drug discovery workflow.
Chapter 3: Ligand and Protein Structure Preparation
The accuracy of any simulation is fundamentally dependent on the quality of the starting structures.[13] This preparatory phase is critical for ensuring that the digital models are chemically and structurally correct.
Ligand Preparation Protocol
The goal is to convert the 2D representation of our molecule into a low-energy, three-dimensional conformer suitable for docking.
Methodology:
-
Obtain 2D Structure: Start with the SMILES string: COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.
-
Convert to 3D: Use a computational chemistry tool (e.g., Open Babel, ChemDraw) to generate initial 3D coordinates.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for interactions like hydrogen bonds.
-
Assign Partial Charges: Assign appropriate partial charges to each atom using a force field like Gasteiger or AM1-BCC. This is vital for calculating electrostatic interactions.
-
Energy Minimization: Perform an energy minimization calculation (e.g., using the steepest descent or conjugate gradient algorithm) to relieve any steric strain and find a stable, low-energy conformation. The resulting structure is saved in a .mol2 or .pdbqt format for docking.[14]
Protein Target Preparation Protocol
We will use an experimentally determined crystal structure of human COMT from the Protein Data Bank (PDB). For this guide, we select PDB ID: 3BWM , which is a high-resolution structure of human COMT co-crystallized with a substrate analog.[12]
Methodology:
-
Download PDB File: Obtain the structure file 3BWM.pdb from the RCSB PDB database.[12]
-
Remove Non-essential Molecules: The raw PDB file contains crystallographic water molecules, ions, and cofactors that are not part of the protein itself. These must be removed to avoid interference with the docking process.[14][15][16] The exception is catalytically essential water molecules or metal ions (like the Mg²⁺ ion in COMT's active site), which should be retained.
-
Handle Missing Residues/Atoms: PDB files often have missing side chains or even entire loops, especially in flexible regions. These must be modeled in using tools like Modeller or the Protein Preparation Wizard in Maestro.[17][18]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens consistent with a physiological pH of ~7.4.[14] This step is crucial for defining the hydrogen bond donor and acceptor network.[15]
-
Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be correctly assigned based on the pH and the local microenvironment.
-
Energy Minimization: Perform a restrained energy minimization on the protein structure. This step relaxes the structure after adding hydrogens and repairing missing parts, while the restraints prevent significant deviation from the experimental crystal structure. The final, prepared protein is saved in a .pdbqt format for use with AutoDock Vina.
Chapter 4: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[2][19] It uses a sampling algorithm to explore possible conformations and a scoring function to rank them.[19]
Caption: The streamlined workflow for molecular docking.
Docking Protocol (Using AutoDock Vina)
-
Define the Binding Site: A "grid box" is defined around the active site of COMT. The dimensions of this box specify the search space for the ligand. For PDB ID 3BWM, the box should be centered on the co-crystallized substrate analog to ensure we are targeting the correct binding pocket.[16]
-
Run the Docking Simulation: AutoDock Vina is executed, providing the prepared protein, the prepared ligand, and the grid box configuration as input. Vina will perform a stochastic search to find the best binding poses.
-
Analyze the Output: The program outputs several possible binding poses, each with a corresponding binding affinity score in kcal/mol.[19] A more negative score indicates a stronger predicted binding affinity.
Interpreting Docking Results
The primary outputs are the binding affinity and the 3D coordinates of the docked pose.
Quantitative Data Summary (Hypothetical Results):
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Predicted) |
| 1 | -8.2 | 0.00 | Lys144, Asp141, Met201, Mg²⁺ |
| 2 | -7.9 | 1.35 | Asp141, Met201, Trp143 |
| 3 | -7.5 | 2.10 | Trp38, Pro174 |
Qualitative Analysis: The top-ranked pose must be visually inspected using molecular visualization software (e.g., PyMOL, ChimeraX). The key is to determine if the predicted interactions are chemically sensible. We look for:
-
Hydrogen Bonds: Between the ligand's polar groups (amino, carboxyl) and protein residues.
-
Hydrophobic Interactions: Between the dimethoxyphenyl ring and nonpolar residues in the binding pocket.
-
Coordination: Interaction between the ligand's oxygen atoms and the essential Mg²⁺ ion in the COMT active site.
A plausible binding mode will show a high degree of shape complementarity and multiple favorable interactions, validating the binding affinity score.[15]
Chapter 5: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time.[20][21][22] This is a crucial step to validate the docking results.
MD Simulation Protocol (Using GROMACS)
The workflow involves setting up the system, equilibrating it, and running a production simulation.[20][21][22]
-
System Setup:
-
Merge Coordinates: Combine the coordinates of the protein (from the docking preparation) and the top-ranked ligand pose into a single complex file.[21][22]
-
Generate Ligand Topology: Generate force field parameters for the ligand, as standard protein force fields do not include parameters for novel small molecules.[20]
-
Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to mimic the aqueous cellular environment.
-
Add Ions: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.[22]
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform energy minimization on the entire solvated system to remove steric clashes.[20]
-
NVT Equilibration: Slowly heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.[20][22]
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant (NPT ensemble). This ensures the correct density of the system.[20]
-
-
Production MD Run:
-
Remove the position restraints and run the simulation for a significant period (e.g., 100 nanoseconds) to observe the behavior of the complex.
-
Analysis of MD Trajectory
The output is a trajectory file containing snapshots of the system at regular time intervals. Key metrics to analyze include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates that the complex is not undergoing major conformational changes and the ligand remains bound.
-
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions predicted by docking.
Chapter 6: ADMET Prediction
A potent molecule is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess the "drug-likeness" of a compound.[1][23][24]
Methodology: Computational ADMET profiles are typically generated using predictive models based on large datasets of known drugs.[3][25] Web-based tools like SwissADME or ADMETlab are commonly used.
Key Parameters & Predicted Values (Hypothetical):
| Parameter | Description | Predicted Value | Interpretation |
| Lipinski's Rule of Five | A rule of thumb for evaluating drug-likeness and oral bioavailability. | 0 Violations | Good oral bioavailability predicted. |
| Gastrointestinal (GI) Absorption | Likelihood of absorption from the gut. | High | Likely to be well-absorbed if taken orally. |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the brain. | Yes | Important for a CNS target like COMT. |
| CYP450 Inhibition | Potential to inhibit key metabolic enzymes, leading to drug-drug interactions. | Inhibitor of CYP2C9 | Potential for interactions with other drugs. |
| Ames Toxicity | Predicts mutagenic potential. | Non-mutagen | Low risk of carcinogenicity. |
| hERG Inhibition | Predicts potential for cardiotoxicity. | Low Risk | Unlikely to cause cardiac issues. |
These predictions provide a crucial early warning for potential liabilities that might cause a drug candidate to fail in later development stages.[1][24]
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy to evaluate the therapeutic potential of this compound as a putative COMT inhibitor. Through a sequential workflow of structure preparation, molecular docking, molecular dynamics, and ADMET prediction, we can build a detailed profile of the molecule's likely behavior.
The results of these computational experiments generate specific, testable hypotheses. A strong predicted binding affinity, a stable interaction in MD simulations, and a favorable ADMET profile would provide a compelling rationale for advancing this compound to the next stage: in vitro experimental validation. This would involve synthesizing the compound and testing its inhibitory activity against purified COMT enzyme, followed by cell-based assays. The synergy between predictive in silico modeling and empirical laboratory testing represents the future of efficient and rational drug discovery.
References
-
BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link]
-
Quora. How does one prepare proteins for molecular docking?. Available from: [Link]
-
Rossi, A.R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link]
-
ParkinsonsDisease.net. COMT Inhibitors For Parkinson's Disease Treatment. Available from: [Link]
-
Grokipedia. Catechol-O-methyltransferase inhibitor. Available from: [Link]
-
Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Available from: [Link]
-
Wikipedia. Catechol-O-methyltransferase inhibitor. Available from: [Link]
-
Parkinson's Foundation. COMT Inhibitors. Available from: [Link]
-
International Journal of Scientific Development and Research. An overview of prediction and evaluation of ADMET properties of drug and chemicals. Available from: [Link]
-
MD Tutorials. Protein-Ligand Complex. Available from: [Link]
-
PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Available from: [Link]
-
International Journal of Advanced Research in Innovative Ideas in Education. A Review on In Silico molecular docking Studies. Available from: [Link]
-
Fiveable. ADMET prediction. Available from: [Link]
-
PubMed. Catechol-O-methyltransferase inhibitors in Parkinson's disease. Available from: [Link]
-
RCSB PDB. 6GY1: rat COMT in complex with inhibitor. Available from: [Link]
-
William L. Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. Available from: [Link]
-
International Journal of Applied Research in Biological Sciences. Drug Discovery and ADMET process: A Review. Available from: [Link]
-
IAPC Journals. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Available from: [Link]
-
RCSB PDB. 4P58: Crystal structure of mouse comt bound to an inhibitor. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking. Available from: [Link]
-
PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery. Available from: [Link]
-
IP International Journal of Medical Microbiology and Tropical Diseases. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches. Available from: [Link]
-
ResearchGate. Predictive ADMET studies, the challenges and the opportunities. Available from: [Link]
-
Dove Medical Press. Molecular docking as a popular tool in drug design, an in silico travel. Available from: [Link]
-
RCSB PDB. 1H1D: Catechol O-Methyltransferase. Available from: [Link]
-
ResearchGate. Molecular docking proteins preparation. Available from: [Link]
-
RCSB PDB. 3BWM: Crystal Structure of Human Catechol O-Methyltransferase with bound SAM and DNC. Available from: [Link]
-
YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available from: [Link]
-
YouTube. Learn Maestro: Preparing protein structures. Available from: [Link]
-
RCSB PDB. 3nw9 - Rat COMT in complex with a methylpurin-containing bisubstrate inhibitor - Summary. Available from: [Link]
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. Available from: [Link]
-
PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Available from: [Link]
-
PubChem. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Available from: [Link]
-
PubChem. 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Available from: [Link]
Sources
- 1. ijarbs.com [ijarbs.com]
- 2. ijariie.com [ijariie.com]
- 3. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 4. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 5. rcsb.org [rcsb.org]
- 6. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. parkinsonsdisease.net [parkinsonsdisease.net]
- 9. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. rcsb.org [rcsb.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. ijsdr.org [ijsdr.org]
- 24. fiveable.me [fiveable.me]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Abstract: This document provides detailed analytical methods for the quantitative determination of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a key intermediate and derivative of L-DOPA. We present two robust, validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis, grounded in established analytical principles and regulatory standards.
Introduction and Scientific Context
This compound is a methylated derivative of L-DOPA (Levodopa), a cornerstone therapy for Parkinson's disease. As a metabolite and a synthetic precursor in pharmaceutical manufacturing, its accurate quantification is critical for pharmacokinetic studies, metabolism research, and quality control processes. The structural similarity to endogenous amino acids and other metabolites necessitates analytical methods with high selectivity and sensitivity to ensure reliable data.
This guide details two primary analytical approaches. The selection between HPLC-UV and LC-MS/MS should be based on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.[1]
Core Principles of Analytical Method Selection
The choice of an analytical technique is governed by the need for specificity, sensitivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely accessible and robust technique.[] It relies on the chromatographic separation of the analyte from other matrix components on a reversed-phase column, followed by detection using a UV spectrophotometer. The dimethoxyphenyl group in the target molecule provides a suitable chromophore for UV detection. This method is ideal for analyzing bulk materials, formulated products, or when analyte concentrations are expected to be in the µg/mL range.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as quantifying low levels of the analyte in biological fluids (e.g., plasma, urine), LC-MS/MS is the gold standard.[3] This technique couples the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of a triple quadrupole mass spectrometer. By monitoring a specific precursor-to-product ion transition, interferences from the complex sample matrix can be virtually eliminated, allowing for quantification at the ng/mL or even pg/mL level.[1]
Comparative Overview of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation and UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection after ionization and fragmentation. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | Very High; distinguishes compounds based on mass and fragmentation patterns, minimizing matrix effects. |
| Sensitivity (LOQ) | Moderate (typically high ng/mL to µg/mL range). | Very High (typically low ng/mL to pg/mL range).[1] |
| Sample Matrix | Ideal for simpler matrices like drug substances and formulations. | The preferred method for complex biological matrices like plasma, serum, and tissue homogenates.[3] |
| Derivatization | Generally not required. | Not required, simplifying sample preparation.[3] |
| Cost & Complexity | Lower initial investment and operational complexity. | Higher initial investment and requires specialized expertise. |
Experimental Protocols
General Sample Handling and Preparation
For biological samples, proper handling is crucial to ensure analyte stability. It is recommended to store plasma and serum samples at -80°C.[4] Repeated freeze-thaw cycles should be avoided.[5]
Protein Precipitation for Biological Samples: This is a common first step to remove high-molecular-weight interferences like proteins from plasma or serum samples.[3][4]
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard for LC-MS/MS).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis (for HPLC-UV) or for further processing (evaporation and reconstitution for LC-MS/MS if needed).
Caption: General workflow for protein precipitation of plasma samples.
Method 1: HPLC-UV Protocol
This method is designed for the quantification of this compound in less complex matrices or when high sensitivity is not required.
A. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water.[6] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% B; 12-13 min: 60% to 5% B; 13-18 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV Diode Array Detector (DAD) at 280 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention for the analyte.
-
Acidified Mobile Phase: The use of phosphoric or formic acid protonates the carboxylic acid and amino groups, leading to better peak shape and retention on a reversed-phase column.[6]
-
Gradient Elution: Allows for efficient elution of the target analyte while cleaning the column of more hydrophobic matrix components.
-
Detection Wavelength (280 nm): The dimethoxyphenyl ring provides strong UV absorbance around this wavelength, offering good sensitivity.
B. Preparation of Standards and Calibration
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration. The curve should exhibit a correlation coefficient (r²) of ≥0.995.
Method 2: LC-MS/MS Protocol
This method provides superior sensitivity and selectivity for quantification in complex biological matrices.
A. Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC System (e.g., Waters ACQUITY or equivalent) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3000 or equivalent)[7] |
| Column | C18 or HILIC Column (e.g., 2.1 x 100 mm, <2 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[1] |
| Gradient | Optimized for fast elution (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Internal Standard | Stable Isotope Labeled this compound (e.g., ¹³C₆ or D₄ labeled) |
B. Mass Spectrometer Parameters The exact mass transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Analyte: this compound (Molecular Weight: 225.24 g/mol )
-
Expected Precursor Ion [M+H]⁺: m/z 226.2
-
Optimization: Perform a product ion scan on m/z 226.2 to identify the most abundant and stable fragment ions for quantification (Quantifier) and confirmation (Qualifier).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: e.g., 226.2 → 180.1 (Quantifier), 226.2 → 152.1 (Qualifier)
-
Internal Standard: e.g., 230.2 → 184.1 (for a D₄ labeled standard)
-
C. Preparation of Standards and Calibration
-
Prepare calibration standards as described for the HPLC-UV method, but at a lower concentration range (e.g., 0.5 ng/mL to 500 ng/mL).
-
Spike a constant amount of the internal standard working solution into every standard, quality control sample, and unknown sample.
-
Generate the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Rationale for Parameter Selection:
-
UPLC System: Using sub-2 µm particle columns provides higher resolution and faster analysis times.
-
ESI Positive Mode: The amino group on the analyte is readily protonated, making positive mode ESI highly efficient.
-
Internal Standard: A stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the highest accuracy and precision.[4]
Method Validation Protocol
Any analytical method intended for regulated studies must be validated to demonstrate its fitness for purpose.[8] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for quantitative analysis of pharmaceutical compounds.[10][11]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | No interfering peaks at the retention time of the analyte in blank or placebo samples. |
| Linearity | To show a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over the defined range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established by confirming acceptable linearity, accuracy, and precision.[12] |
| Accuracy | The closeness of the measured value to the true value. | %Recovery of 80-120% for spiked samples at low concentrations, and 98-102% for higher concentrations. |
| Precision | The degree of scatter between a series of measurements. | Intra-day & Inter-day: Relative Standard Deviation (%RSD) ≤ 15% for QC samples (≤ 20% at LOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; precision (%RSD) ≤ 20%. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits when parameters (e.g., pH, temperature) are varied slightly. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method serves as a workhorse for routine analysis of simpler samples, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for challenging biological matrices. Proper method validation according to ICH guidelines is imperative to ensure data integrity and regulatory compliance.
References
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Google Patents. (n.d.). Method of preparing sample for amino acid analysis and kit for analyzing the same.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Bio-Synthesis. (2009). Sample preparation for Amino Acid Analaysis.
- ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
- Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.
- BenchChem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS.
- ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to.
- Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
Sources
- 1. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. scienceopen.com [scienceopen.com]
- 6. longdom.org [longdom.org]
- 7. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Use of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid in Cell Culture
Introduction: Exploring the Bioactivity of a DOPA Analog
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a derivative of the essential amino acid phenylalanine, presents a compelling subject for investigation in cellular and molecular biology. Structurally related to L-DOPA (3,4-dihydroxyphenylalanine), a cornerstone in the treatment of Parkinson's disease, this compound features methoxy groups in place of L-DOPA's hydroxyl moieties. This substitution is anticipated to alter its chemical properties, including stability, lipophilicity, and interaction with cellular machinery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a cell culture setting. The protocols outlined herein are designed to serve as a robust starting point for investigating the biological effects of this compound, with a particular focus on neuronal cell models, given the neuroactive properties of related phenylalanine derivatives.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for successful experimentation.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 3,4-Dimethoxy-DL-phenylalanine | [1] |
| Molecular Formula | C₁₁H₁₅NO₄ | [2] |
| Molecular Weight | 225.24 g/mol | [2] |
| Appearance | White to pale cream powder | [3] |
Storage and Stability:
Based on the handling recommendations for the closely related compound 3,4-dihydroxy-DL-phenylalanine, it is prudent to handle this compound with care. The dihydroxy analog is known to be sensitive to light and air.[4] Therefore, it is recommended to store the solid compound protected from light in a tightly sealed container, preferably under an inert atmosphere.
Experimental Design Considerations
The replacement of hydroxyl groups with methoxy groups may influence the compound's interaction with cellular targets and its overall biological activity. As a derivative of phenylalanine, a precursor to key neurotransmitters, this compound and its analogs are under investigation for their potential effects on neurotransmitter systems, with some research suggesting possible cognitive-enhancing and neuroprotective properties.[5]
Hypothesized Mechanism of Action:
The biological activity of this compound is not yet fully elucidated. However, based on its structural similarity to L-DOPA and other phenylalanine derivatives, several potential mechanisms can be postulated:
-
Neuromodulatory Effects: The compound may interact with pathways involved in the synthesis or signaling of neurotransmitters.
-
Neuroprotective Properties: Phenylalanine derivatives have been shown to exhibit neuroprotective effects in various in vitro models of neuronal damage.[6]
Below is a conceptual workflow for investigating the effects of this compound in cell culture.
Caption: A general workflow for studying the effects of the compound in cell culture.
Protocols
Protocol 1: Preparation of Stock Solution
Rationale: The solubility of this compound in aqueous solutions is not well-documented. Phenylalanine and its derivatives can exhibit limited solubility in neutral aqueous solutions.[7] Therefore, the use of a suitable solvent to prepare a concentrated stock solution is necessary. For similar compounds, strategies such as pH adjustment or the use of co-solvents can be effective.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
1N HCl and 1N NaOH (for pH adjustment, if necessary)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, 0.22 µm syringe filter
Procedure:
-
Initial Solubility Test (Recommended): Before preparing a large volume of stock solution, it is highly recommended to perform a small-scale solubility test.
-
Weigh a small, precise amount of the compound (e.g., 1-5 mg).
-
Add a small, measured volume of DMSO (e.g., 100 µL) and vortex thoroughly.
-
Observe for complete dissolution. If the compound does not dissolve, gentle warming (up to 37°C) may be attempted.
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the amount of compound needed to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution (MW = 225.24 g/mol ):
-
Mass (g) = 0.010 mol/L * 0.001 L * 225.24 g/mol = 0.00225 g = 2.25 mg
-
-
Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note on Stability: The stability of the compound in DMSO at -20°C should be sufficient for several months, but it is good practice to prepare fresh stock solutions periodically.
Protocol 2: Cell Treatment and Viability Assessment
Rationale: Before investigating the specific biological effects of the compound, it is essential to determine its cytotoxic profile to establish a non-toxic working concentration range. A dose-response experiment is a standard approach for this.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
A suggested starting concentration range, based on the activity of related phenylalanine derivatives, is 1 µM to 500 µM.[6] A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) must be included.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions (including the vehicle control and a no-treatment control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Assay Example):
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).
-
Protocol 3: Assessment of Neuroprotective Effects
Rationale: To investigate the potential neuroprotective properties of this compound, a common approach is to induce neuronal stress or damage and then assess the ability of the compound to mitigate this effect.
Materials:
-
Neuronal cells cultured as in Protocol 2
-
A known neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for dopaminergic neurons, or glutamate for excitotoxicity models)
-
This compound working solutions (at non-toxic concentrations determined from Protocol 2)
-
Cell viability/toxicity assay kit (e.g., LDH assay)
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed the cells as described in Protocol 2.
-
After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours) before inducing toxicity.
-
-
Induction of Neurotoxicity:
-
Following the pre-treatment, add the neurotoxin to the wells at a concentration known to induce a significant, but not complete, loss of cell viability. The optimal concentration and exposure time for the neurotoxin should be determined in preliminary experiments.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the neurotoxin alone (positive control)
-
Cells treated with this compound alone
-
-
-
Incubation:
-
Incubate the plate for the predetermined duration of neurotoxin exposure.
-
-
Assessment of Cell Viability/Toxicity (LDH Assay Example):
-
At the end of the incubation, collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the positive control (neurotoxin alone).
-
Determine if pre-treatment with this compound significantly reduces the neurotoxin-induced cytotoxicity.
-
Visualization of a Potential Signaling Pathway
Given the structural relationship to L-DOPA, a precursor in the dopamine synthesis pathway, it is plausible that this compound could influence this pathway. The following diagram illustrates a simplified dopamine synthesis pathway, highlighting where the compound might theoretically interact.
Caption: Potential interaction with the dopamine synthesis pathway.
Conclusion and Future Directions
These application notes provide a foundational framework for the in vitro investigation of this compound. The provided protocols for stock solution preparation, cytotoxicity assessment, and evaluation of neuroprotective effects are designed to be adaptable to various cell lines and research questions. Future studies could delve into the specific molecular mechanisms of action, including its effects on neurotransmitter levels, receptor binding, and the activation of intracellular signaling cascades. The exploration of this and other phenylalanine derivatives holds promise for the discovery of novel therapeutic agents for neurological disorders.
References
- 1. 3,4-Dimethoxyphenylalanine, DL- | C11H15NO4 | CID 275285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 3,4-Dimethoxy-L-phenylalanine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. researchgate.net [researchgate.net]
Application of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid in Neuroscience Research: A Technical Guide
Introduction: A Novel Tool for Interrogating Neurological Pathways
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxy-L-phenylalanine, is a structural analog of L-DOPA, the cornerstone therapy for Parkinson's disease. In this derivative, the hydroxyl groups on the phenyl ring of L-DOPA are replaced by methoxy groups. This modification confers distinct physicochemical properties that make it a valuable research tool in neuroscience. While L-DOPA's primary role is as a precursor to dopamine, this compound is being investigated for its potential neuroprotective effects and as a key intermediate in the synthesis of novel neuroactive compounds.[1][2] Its increased metabolic stability compared to L-DOPA offers advantages in experimental settings, allowing for a more sustained and controlled investigation of downstream signaling events.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in neuroscience research. We will delve into its mechanistic rationale, provide detailed protocols for its use in both in vitro and in vivo models, and discuss its potential in the study of neurodegenerative diseases.
Mechanistic Rationale: Potential Neuroprotective Pathways
The neuroprotective potential of this compound is thought to be multifaceted, primarily leveraging pathways associated with cellular resilience and survival. While direct targets are still under investigation, its structural similarity to L-DOPA suggests an interaction with dopaminergic systems and related signaling cascades.
One of the key areas of interest is the modulation of signaling pathways implicated in neuronal survival and apoptosis, such as the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. Research on L-DOPA has shown that it can influence the phosphorylation of ERK, a critical regulator of cell survival and differentiation.[3] It is hypothesized that this compound may similarly engage these pathways, potentially promoting pro-survival signals while inhibiting apoptotic cascades.
Furthermore, the dimethoxy-substituted phenyl ring is associated with antioxidant properties, which could contribute to neuroprotection by mitigating oxidative stress, a key pathological feature in many neurodegenerative diseases.[4]
Below is a proposed signaling pathway that may be modulated by this compound, leading to neuroprotective effects.
Sources
- 1. Neuroprotective effect of L-DOPA-induced interleukin-13 on striatonigral degeneration in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid as a Key Intermediate in the Synthesis of Levodopa
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid as a pivotal pharmaceutical intermediate, specifically focusing on its use in the synthesis of Levodopa (L-DOPA), the primary medication for managing Parkinson's disease.[1][2] The guide covers the rationale for its use, a detailed protocol for the final demethylation step, methods for quality control, and essential safety information.
Introduction and Scientific Rationale
This compound, also known as 3,4-dimethoxy-L-phenylalanine, is a protected derivative of L-DOPA. In multi-step organic syntheses, it is crucial to protect reactive functional groups to prevent unwanted side reactions. L-DOPA contains a catechol group (two adjacent hydroxyl groups on a benzene ring) which is highly susceptible to oxidation.
The Causality Behind Its Use: The methoxy groups (-OCH₃) in this compound serve as robust protecting groups for the sensitive catechol hydroxyls. This protection allows for various chemical transformations on other parts of the molecule without degrading the catechol moiety. The final step in the synthesis of L-DOPA from this intermediate is the cleavage, or demethylation, of these two ether bonds to reveal the free hydroxyl groups.[1][2] This strategy is a common approach in the synthesis of catechol-containing pharmaceuticals.
Physicochemical Properties
A clear understanding of the intermediate's properties is fundamental for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₄ | [3] |
| Molecular Weight | 239.27 g/mol | [4] |
| CAS Number | 10128-06-0 | [3][4] |
| Appearance | White to off-white crystalline powder | Generic observation |
| Melting Point | 274-275 °C (decomposes) | [3] |
| Solubility | Sparingly soluble in water, soluble in acidic solutions | [5] |
Core Application: Synthesis of Levodopa via Demethylation
The conversion of this compound to L-DOPA is achieved by ether cleavage. Strong acids, such as concentrated solutions of hydrohalic acids (e.g., hydrobromic acid, HBr), are effective reagents for this transformation.[1][6]
Principle of the Reaction: The lone pair of electrons on the ether oxygen atoms are protonated by the strong acid. The halide ion (Br⁻) then acts as a nucleophile, attacking the methyl carbon and displacing the rest of the molecule in an Sₙ2 reaction, yielding the catechol and methyl bromide as a byproduct. This process occurs at both methoxy positions.
Reaction Scheme
The diagram below illustrates the demethylation of the protected amino acid to yield L-DOPA.
Caption: Reaction scheme for the synthesis of L-DOPA.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of L-DOPA. All operations involving concentrated acids must be performed in a certified chemical fume hood.
Materials and Reagents
| Material | Specification | Purpose |
| This compound | ≥98% Purity | Starting Material |
| Hydrobromic Acid (HBr) | 48% aqueous solution | Demethylating Agent |
| Deionized Water | High Purity | Solvent/Washing |
| Ammonium Hydroxide (NH₄OH) | ~25% aqueous solution | pH Adjustment/Precipitation |
| Activated Charcoal | Decolorizing grade | Impurity Adsorption |
| Ethanol | 95% | Washing/Drying |
| Round-bottom flask with reflux condenser | 250 mL | Reaction Vessel |
| Heating mantle | - | Heat Source |
| Magnetic stirrer and stir bar | - | Agitation |
| Buchner funnel and filter paper | - | Filtration |
| pH meter or pH strips | - | Process Control |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, add 10.0 g of this compound.
-
Reagent Addition: While stirring, carefully add 100 mL of 48% aqueous hydrobromic acid. The mixture will form a suspension. Rationale: A strong acid is required to protonate the ether oxygens, initiating the demethylation process.[1][6]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 124-126 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. Rationale: The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C. The crude L-DOPA hydrobromide salt may begin to precipitate.
-
pH Adjustment: Slowly and carefully neutralize the mixture by adding concentrated ammonium hydroxide solution. Monitor the pH closely. The isoelectric point of L-DOPA is around pH 5.5-6.0. Adjust the pH to this range to precipitate the zwitterionic L-DOPA product. Rationale: L-DOPA is least soluble at its isoelectric point, maximizing precipitation and yield.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product cake with cold deionized water (2 x 20 mL) and then with cold ethanol (1 x 20 mL) to remove residual salts and impurities.
-
Purification (Optional): For higher purity, the crude product can be redissolved in a dilute acid (e.g., 0.1 M HCl), treated with activated charcoal to remove colored impurities, filtered, and then re-precipitated by adjusting the pH back to its isoelectric point.[2]
Characterization and Quality Control
Ensuring the identity and purity of the final L-DOPA product is critical. A typical quality control workflow involves multiple analytical techniques.
Quality Control Workflow
Caption: Workflow for the analysis and certification of synthesized L-DOPA.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying L-DOPA purity.[5][7][8]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A typical mobile phase is a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[8]
-
Detection: UV detector set to 280 nm.[8]
-
Expected Result: A single major peak corresponding to L-DOPA, with purity calculated from the peak area percentage.
-
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the methoxy proton signals (~3.8 ppm in ¹H NMR) and the appearance of hydroxyl signals confirm the successful demethylation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product (L-DOPA: 197.19 g/mol ).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Product lost during neutralization/work-up. | Extend reflux time; Cool the mixture thoroughly before filtration; Adjust pH slowly and precisely to the isoelectric point. |
| Product Discoloration (Pink/Brown) | Oxidation of the catechol group. | Perform pH adjustment and filtration quickly; Use degassed solvents; Consider performing the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete Demethylation | Insufficient reflux time or temperature; Deactivated HBr. | Ensure vigorous reflux is maintained for the full duration; Use fresh, high-quality 48% HBr. |
| High Salt Content in Final Product | Inadequate washing of the filter cake. | Wash the collected product thoroughly with ample cold deionized water. |
Safety Precautions
-
Hydrobromic Acid (48%): This reagent is extremely corrosive and toxic. It can cause severe skin burns, eye damage, and respiratory irritation.[9][10][11][12]
-
Handling: Always handle in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber).[9][12][13]
-
Spills: Neutralize small spills with a suitable base (e.g., sodium bicarbonate) and absorb with an inert material like sand or vermiculite.[9][10] For large spills, evacuate the area and follow emergency procedures.[13]
-
-
General Precautions: An eyewash station and safety shower must be readily accessible.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[9][10]
Conclusion
This compound is an exemplary pharmaceutical intermediate whose design directly addresses the chemical liabilities of the target active pharmaceutical ingredient, L-DOPA. By masking the easily oxidized catechol group, it facilitates a more controlled and higher-yielding synthetic route. The final demethylation step, while requiring careful handling of corrosive reagents, is a robust and effective method for producing high-purity L-DOPA, a cornerstone in the treatment of neurological disorders.
References
- Process for the synthesis of the levodopa. (U.S. Patent No. US4962223A).
- New process for the synthesis of the levodopa. (European Patent No. EP0357565A2).
- An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant M
- (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Echemi.
- An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. (2022).
- Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (2024). Russian Journal of General Chemistry.
- Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials. (2023). International Journal of Innovative Approaches in Agricultural Research.
- 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem.
- Safety D
- Material Safety Data Sheet - Hydrobromic acid. Acros Organics.
- Hydrobromic acid - SAFETY D
- Hydrobromic acid Safety Data Sheet.
- SAFETY D
Sources
- 1. US4962223A - Process for the synthesis of the levodopa - Google Patents [patents.google.com]
- 2. EP0357565A2 - New process for the synthesis of the levodopa - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | C12H17NO4 | CID 3831656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [medjrf.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials [ijiaar.penpublishing.net]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. content.labscoop.com [content.labscoop.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
High-Performance Liquid Chromatography Method for the Analysis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Introduction
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a derivative of the amino acid phenylalanine, is a compound of interest in pharmaceutical and biochemical research. It serves as a valuable building block in the synthesis of novel therapeutic agents and plays a role in the study of neuroprotective agents due to its structural similarity to key neurotransmitters.[1] Accurate and reliable quantification of this compound is crucial for quality control in drug manufacturing, pharmacokinetic studies, and various research applications. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. For this compound, key parameters influencing its chromatographic behavior include its acidity (pKa), polarity (logP), and UV absorbance.
Based on the structure, which contains a carboxylic acid and an amino group, the pKa values are predicted to be approximately 2-3 for the carboxylic acid and 9-10 for the amino group. The predicted octanol-water partition coefficient (logP) for a methylated analog is -1.7, indicating that the target compound is hydrophilic.[13]
The 3,4-dimethoxyphenyl moiety acts as a chromophore, allowing for UV detection. Structurally similar aromatic amino acids like phenylalanine and tyrosine exhibit UV absorbance maxima around 258 nm and 274 nm, respectively. Therefore, a detection wavelength in the range of 270-280 nm is expected to provide good sensitivity for this compound.
Recommended HPLC Method
Based on the physicochemical properties and methods for structurally related compounds, a reversed-phase HPLC method is recommended.
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides good retention for moderately polar compounds like the target analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic acid in Water | Formic acid is a common mobile phase modifier that helps to control the pH and improve peak shape. A low pH (around 2.7) ensures that the carboxylic acid group is protonated, enhancing retention on the reversed-phase column. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient | 5% B to 40% B over 15 minutes | A gradient elution is recommended to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to better peak shapes and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and stable operating temperature. |
| Detection | UV at 275 nm | Based on the UV absorbance of the 3,4-dimethoxyphenyl chromophore, this wavelength is expected to provide good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid, analytical grade
-
0.45 µm syringe filters
Standard Solution Preparation
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Dissolve the sample containing this compound in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Process the data using appropriate chromatography software to determine the retention time and peak area of the analyte.
Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to final report.
Chiral Separation Considerations
As this compound is a chiral molecule, the separation of its enantiomers may be required. A chiral ligand-exchange HPLC method has been shown to be effective for the separation of a structurally similar compound, 3,4-dimethoxy-α-methylphenylalanine. This approach can be adapted for the target analyte.
Recommended Chiral HPLC Method
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 250 mm, 5 µm particle size | A standard C18 column can be used with a chiral mobile phase additive. |
| Mobile Phase | 20% (v/v) Methanol, 8 mM L-Phenylalanine, and 4 mM Cupric Sulfate in water, pH adjusted to 3.2 | L-Phenylalanine and cupric sulfate form a chiral complex in the mobile phase that interacts differently with the two enantiomers of the analyte, leading to their separation on the achiral C18 column. The low pH is crucial for the stability of the complex and the retention of the analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 20 °C | Temperature can significantly affect the selectivity of chiral separations. A controlled temperature of 20 °C was found to be optimal for a similar compound. |
| Detection | UV at 275 nm | The detection wavelength remains the same as for the achiral method. |
Chiral Separation Workflow Diagram
Caption: Principle of chiral separation using a chiral mobile phase additive.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. The recommended reversed-phase method is suitable for routine quantification, while the chiral separation method allows for the analysis of enantiomeric purity. The provided protocols and justifications will enable researchers and scientists to implement this method effectively in their laboratories for various applications in drug development and scientific research.
References
-
Simulations Plus. ADMET Predictor®. [Link]
-
Simulations Plus. PCB Module: Accurate Physicochemical Property Predictions. [Link]
-
Simulations Plus. ADMET Predictor Tutorial 5: Predicting pKa. [Link]
-
Simulations Plus. ADMET Predictor Tutorial 5: Predicting pKa. [Link]
-
ACD/Labs. What is the pKa of my compound?. [Link]
-
ChemAxon. pKa calculation. [Link]
-
ACD/Labs. Decades of Reliable pKa Predictions. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
Mansouri, K., et al. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]
-
ChemAxon. Calculators & Predictors. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. [Link]
-
Predicting pKa. ChemAxon. [Link]
-
PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 3. PCB Module: Accurate Physicochemical Property Predictions [simulations-plus.com]
- 4. youtube.com [youtube.com]
- 5. ADMET Predictor Tutorial 5: Predicting pKa - Simulations Plus [simulations-plus.com]
- 6. acdlabs.com [acdlabs.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chemaxon.com [chemaxon.com]
- 12. chemaxon.com [chemaxon.com]
- 13. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | C12H17NO4 | CID 3831656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Scientific Rationale and Therapeutic Potential
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a structural analog of L-DOPA (2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid), a cornerstone therapy for Parkinson's disease (PD). The key structural difference lies in the substitution of the hydroxyl groups on the phenyl ring with methoxy groups. This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn may affect its pharmacokinetic and pharmacodynamic profile.
The primary rationale for investigating this compound in vivo stems from its potential to modulate the dopaminergic system. Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra pars compacta.[1][2] L-DOPA acts as a metabolic precursor to dopamine, replenishing its depleted levels in the brain. It is hypothesized that this compound may act as a prodrug that, after crossing the blood-brain barrier, is metabolized to a dopamine-active compound. Alternatively, its structural similarity to dopamine precursors might allow it to interact with other targets within the central nervous system, potentially offering neuroprotective effects.[3][4]
Initial in vivo studies are crucial to determine the compound's safety, tolerability, and efficacy in a living organism. Rodent models of Parkinson's disease, which mimic the key pathological features of the human condition, provide a valuable platform for this initial assessment.[2][5][6]
II. Preclinical In Vivo Experimental Workflow
A systematic approach is essential for the successful in vivo evaluation of this compound. The following workflow provides a logical progression from initial preparation to comprehensive data analysis.
Caption: High-level experimental workflow for in vivo studies.
III. Detailed Protocols
A. Compound Preparation and Formulation
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Sterile tubes
Protocol:
-
Vehicle Preparation: Prepare the 0.5% carboxymethylcellulose (CMC) solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Compound Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Suspension Preparation: Gradually add the weighed compound to the vehicle while stirring. Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
pH Adjustment (if necessary): Check the pH of the suspension. If necessary, adjust to a physiologically compatible range (pH 6.5-7.5) using sterile NaOH or HCl.
-
Storage: Store the formulation at 4°C and protect it from light. Conduct stability tests to determine the appropriate storage duration.
B. Animal Model: Unilateral 6-OHDA Lesion Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-characterized model that reproduces the severe dopaminergic neuron loss seen in Parkinson's disease.[2][7]
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway in rats using 6-OHDA.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl) with 0.02% ascorbic acid
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Protocol:
-
Anesthesia: Anesthetize the rat using isoflurane and place it in the stereotaxic frame.[8]
-
Surgical Preparation: Shave the top of the rat's head and clean the skin with an antiseptic solution. Make a midline incision to expose the skull.[8]
-
Coordinate Identification: Identify bregma and lambda. For a medial forebrain bundle (MFB) lesion, the stereotaxic coordinates are typically A/P -2.2 mm and M/L 1.5 mm relative to bregma.[8]
-
Craniotomy: Drill a small hole at the calculated coordinates.
-
6-OHDA Injection: Prepare a fresh solution of 6-OHDA in sterile saline with ascorbic acid (e.g., 2 mg/mL).[8] Slowly lower the Hamilton syringe needle to the target depth (e.g., -8.0 mm from the dura).[8] Inject the 6-OHDA solution at a rate of 1 µL/minute.[8]
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly withdrawing it.[8]
-
Suturing and Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for at least 2-3 weeks before behavioral testing.
C. Administration Protocol: Oral Gavage
Oral gavage is a standard method for precise oral administration of substances to rodents.[9][10]
Objective: To administer the formulated this compound to rats or mice.
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[11][12]
-
Syringes
-
Animal scale
Quantitative Data Summary for Oral Gavage in Mice:
| Mouse Weight (grams) | Recommended Gavage Needle Gauge | Maximum Administration Volume (mL) |
| 15-20 | 22G | 0.20 |
| 20-25 | 20G | 0.25 |
| 25-35 | 18G | 0.35 |
| Source:[9] |
Protocol:
-
Animal Weighing: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[9][11][12]
-
Restraint: Properly restrain the animal to ensure its head and body are in a straight line.[9][12]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal will often swallow, which helps guide the needle into the esophagus.[9][12]
-
Administration: Once the needle is in the stomach (pre-measured depth), slowly administer the substance.[9]
-
Withdrawal and Monitoring: Gently withdraw the needle and return the animal to its cage. Monitor for any signs of distress for at least 10-15 minutes.[9][10]
IV. Behavioral Assessments for Motor Function
A battery of behavioral tests should be used to assess the potential therapeutic effects of the compound on motor deficits in the PD animal model.[1][13][14]
A. Rotarod Test
Objective: To assess motor coordination and balance.
Protocol:
-
Training: Train the animals on the rotarod at a constant speed for several days before the lesion surgery.
-
Testing: Place the animal on the rotating rod, which gradually accelerates.
-
Data Collection: Record the latency to fall from the rod.
B. Cylinder Test
Objective: To assess forelimb akinesia and asymmetry.
Protocol:
-
Habituation: Place the animal in a transparent cylinder and allow it to explore freely.
-
Data Collection: Videotape the session and score the number of times the animal uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for wall exploration.
C. Apomorphine-Induced Rotation Test
Objective: To confirm the extent of the dopaminergic lesion.
Protocol:
-
Administration: Administer a dopamine agonist, such as apomorphine (0.2 mg/kg, s.c.), to the lesioned rats.[8]
-
Data Collection: Place the animal in a circular arena and record the number of full contralateral (away from the lesion) rotations over a 30-minute period.[8] A successful lesion is typically indicated by a high rate of contralateral rotations.[8]
V. Data Analysis and Interpretation
A positive therapeutic effect would be indicated by:
-
A significant improvement in motor performance in the rotarod and cylinder tests in the treated group compared to the control group.
-
A reduction in apomorphine-induced rotations, suggesting a restoration of dopamine signaling.
VI. Visualization of a Potential Signaling Pathway
While the exact mechanism of this compound is yet to be elucidated, a plausible hypothesis is its conversion to a dopamine-like metabolite that can interact with dopamine receptors.
Caption: Hypothetical signaling pathway for the test compound.
VII. References
-
BenchChem. (n.d.). Application Notes and Protocols for Oral Gavage Administration in Mice. Retrieved from BenchChem website.
-
Institutional Animal Care and Use Committee. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health.
-
National Center for Biotechnology Information. (n.d.). Behavioral phenotyping of mouse models of Parkinson's Disease. PubMed Central.
-
JoVE. (2021, October 8). 6-OHDA Model for Parkinson's Disease Research. Journal of Visualized Experiments.
-
Frontiers. (n.d.). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Neuroscience.
-
Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
-
University of California, San Francisco Institutional Animal Care and Use Committee. (2023, May). Oral Gavage In Mice and Rats.
-
Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model.
-
Biomedical Journals. (n.d.). Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease.
-
Thermo Fisher Scientific. (n.d.). Modeling Parkinson's Disease in Rats.
-
Maze Engineers. (2018, November 22). Rodent Models of Parkinson's Disease: A General Overview.
-
University of British Columbia Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
-
PubMed. (2024, December 23). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease.
-
PubMed. (2021, October 27). The 6-hydroxydopamine Rat Model of Parkinson's Disease.
-
Springer Nature Experiments. (n.d.). 6-OHDA Lesion Models of Parkinson's Disease in the Rat.
-
Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid.
-
Chem-Impex. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid.
References
- 1. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Application Note: Protocols for the Radiosynthesis and Quality Control of L-DOPA Analogs for Positron Emission Tomography
Abstract
Radiolabeled analogs of L-3,4-dihydroxyphenylalanine (L-DOPA), particularly 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), are indispensable radiopharmaceuticals for Positron Emission Tomography (PET). [¹⁸F]FDOPA serves as a crucial probe for visualizing and quantifying the integrity of the presynaptic dopaminergic system, making it a cornerstone in the diagnosis and management of neurological disorders like Parkinson's disease.[1][2] Its application has expanded significantly into oncology for the imaging of neuroendocrine tumors, gliomas, and other malignancies that exhibit increased amino acid transport and decarboxylation activity.[2][3][4] This application note provides comprehensive, field-proven protocols for the radiosynthesis of L-DOPA analogs using both Fluorine-18 and Carbon-11. It delves into the underlying chemical principles, explains the causality behind critical experimental choices, and outlines a rigorous quality control framework to ensure the final product is suitable for clinical research and diagnostic use.
Scientific Principles of L-DOPA Radiolabeling
The successful synthesis of a radiolabeled L-DOPA analog for PET imaging hinges on several key factors: the choice of radionuclide, the chemical strategy for its incorporation, and the preservation of biological activity.
1.1. Choice of Radionuclide: Fluorine-18 vs. Carbon-11
-
Fluorine-18 (¹⁸F): With a half-life of 109.8 minutes, ¹⁸F is often the radionuclide of choice. This relatively long half-life permits multi-step, complex syntheses, purification, and quality control, followed by transportation to satellite imaging centers. This logistical advantage has been instrumental in the widespread clinical adoption of [¹⁸F]FDOPA.[5][6]
-
Carbon-11 (¹¹C): The short half-life of 20.4 minutes for ¹¹C presents a significant logistical challenge, requiring an on-site cyclotron and extremely rapid synthesis and purification protocols.[7] However, labeling with ¹¹C, an isotope of carbon, results in a molecule that is chemically identical to its non-radioactive counterpart, which can be advantageous for certain metabolic studies where the fluorine atom in [¹⁸F]FDOPA might subtly alter biological behavior.[8][9]
1.2. Core Synthesis Strategies for 6-[¹⁸F]fluoro-L-DOPA
The primary challenge in synthesizing [¹⁸F]FDOPA is the introduction of the ¹⁸F-atom onto the electron-rich catechol ring without compromising the molecule's integrity.[10]
-
Electrophilic Fluorination: This was the historical method, involving the reaction of an organometallic precursor (e.g., trimethylstannyl) with a highly reactive electrophilic fluorinating agent like [¹⁸F]F₂ gas.[2][11] While conceptually direct, this method typically results in low molar activity due to the unavoidable presence of carrier ¹⁹F₂ gas, and the harsh reagents can lead to side products.[1][2]
-
Nucleophilic Fluorination: This is the modern, preferred approach, utilizing no-carrier-added (n.c.a.) [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction.[12] This method yields radiotracers with very high molar activity, which is crucial for minimizing potential pharmacological effects and for sensitive receptor imaging.[2] However, the electron-rich nature of the DOPA precursor is resistant to direct nucleophilic attack. This has necessitated the development of multi-step strategies involving protected precursors with strong electron-withdrawing activating groups or, more recently, copper-mediated fluorination of boronic ester precursors.[5][10]
A critical consideration in all syntheses is maintaining the correct stereochemistry. The biological activity resides almost exclusively in the L-enantiomer, as amino acid transporters are highly stereoselective.[1] Therefore, synthesis routes must either start from a chiral precursor or involve a chiral separation step to ensure high enantiomeric purity.
Protocol I: Automated Nucleophilic Synthesis of [¹⁸F]FDOPA via a BPin Precursor
This protocol describes a modern, copper-mediated radiofluorination that is amenable to automation and provides high molar activity [¹⁸F]FDOPA. The method leverages a pinacol boronic ester (BPin) precursor, which can be fluorinated under relatively mild conditions.[10]
2.1. Rationale and Advantages
The copper-mediated approach overcomes the challenge of fluorinating an electron-rich aromatic ring by proceeding through an organocopper intermediate. This one-pot, two-step (fluorination and deprotection) process is efficient and uses milder reagents compared to older multi-step nucleophilic methods, making it highly suitable for implementation on standard automated radiochemistry synthesis modules.[10] The use of n.c.a. [¹⁸F]fluoride ensures a final product with high molar activity.
2.2. Experimental Workflow Diagram
Caption: Automated workflow for the synthesis of [¹⁸F]FDOPA.
2.3. Materials and Reagents
| Material | Supplier | Notes |
| [¹⁸F]Fluoride | Cyclotron Facility | In [¹⁸O]H₂O |
| BPin Precursor¹ | ABX GmbH | Or other commercial supplier |
| Copper(II) triflate | Sigma-Aldrich | Anhydrous |
| Pyridine | Sigma-Aldrich | Anhydrous |
| Kryptofix 2.2.2 (K₂₂₂) | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Anhydrous |
| Acetonitrile (MeCN) | Sigma-Aldrich | Anhydrous, HPLC grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | e.g., 4M solution |
| L-Ascorbic Acid | Sigma-Aldrich | Antioxidant |
| Water for Injection (WFI) | USP Grade | |
| Ethanol, USP | Sigma-Aldrich | For cleaning/sanitizing |
| Sep-Pak QMA Carbonate Cartridge | Waters | For trapping [¹⁸F]F⁻ |
| Sep-Pak C18 Plus Cartridge | Waters | For crude purification/concentration |
| Semi-preparative HPLC Column | e.g., C18, 10 µm | For purification |
| Automated Synthesis Module | e.g., GE FASTlab™, TRACERlab™ |
¹N-Boc-O,O'-bis(MOM)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-DOPA ethyl ester
2.4. Step-by-Step Protocol
This protocol is generalized for an automated synthesis module. Specific parameters must be optimized for the chosen platform.
-
[¹⁸F]Fluoride Production and Trapping:
-
Bombard a target containing [¹⁸O]H₂O with protons to produce aqueous [¹⁸F]fluoride.
-
Transfer the aqueous [¹⁸F]fluoride from the cyclotron target and pass it through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
-
Elution and Azeotropic Drying:
-
Prepare an elution solution of Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in 80:20 MeCN/H₂O.
-
Pass the solution through the QMA cartridge to elute the [¹⁸F]F⁻/K₂₂₂/K⁺ complex into the reaction vessel.
-
Heat the reaction vessel under vacuum and a stream of nitrogen, adding anhydrous acetonitrile in portions to azeotropically remove all water. Anhydrous conditions are critical for the subsequent nucleophilic substitution.
-
-
Copper-Mediated Radiofluorination:
-
Dissolve the BPin precursor, Cu(OTf)₂, and pyridine in anhydrous DMF.
-
Add this solution to the dried [¹⁸F]F⁻/K₂₂₂ complex in the reaction vessel.
-
Seal the vessel and heat at 100-120°C for 10-15 minutes.
-
-
Deprotection:
-
Cool the reaction vessel.
-
Add a solution of hydrochloric acid (e.g., 4 M) containing L-ascorbic acid. The ascorbic acid is crucial to prevent oxidation of the electron-rich catechol ring during the harsh deprotection step.[10]
-
Heat the vessel at 100-110°C for 5-10 minutes to remove the Boc and MOM protecting groups.
-
-
Purification and Formulation:
-
Neutralize the crude reaction mixture and pass it through a C18 cartridge to trap the crude product.
-
Wash the C18 cartridge with WFI to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude [¹⁸F]FDOPA from the cartridge onto the semi-preparative HPLC system.
-
Collect the [¹⁸F]FDOPA fraction, identified by the UV and radiation detectors.
-
Transfer the collected HPLC fraction to a sterile vial, passing it through a C18 cartridge to trap the [¹⁸F]FDOPA while allowing the aqueous mobile phase to pass to waste.
-
Wash the C18 cartridge with WFI.
-
Elute the final product from the C18 cartridge with a small volume of USP ethanol and dilute with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free multidose vial.
-
Protocol II: Synthesis of [¹¹C]L-DOPA via Modified Bucherer-Strecker Method
This protocol describes the synthesis of carboxyl-¹¹C-labeled L-DOPA. This method is rapid, as required by the short half-life of ¹¹C, but requires a final chiral separation step.
3.1. Rationale and Advantages
The Bucherer-Strecker synthesis is a classic method for preparing amino acids. It involves the reaction of an aldehyde with cyanide and an ammonia source to form an aminonitrile, which is subsequently hydrolyzed. Using [¹¹C]cyanide allows for the direct incorporation of the radiolabel into the carboxyl position of the final amino acid.[13]
3.2. Reaction Scheme Diagram
Caption: Synthesis pathway for [¹¹C]L-DOPA.
3.3. Step-by-Step Protocol
-
[¹¹C]Cyanide Production:
-
Produce [¹¹C]CO₂ in the cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ online by catalytic reduction with H₂.
-
React [¹¹C]CH₄ with ammonia over a platinum catalyst at high temperature (~1000°C) to produce [¹¹C]HCN.
-
Trap the [¹¹C]HCN in a solution of the precursor aldehyde.
-
-
Strecker Synthesis:
-
In a sealed reaction vial, combine 3,4-dimethoxybenzaldehyde (veratraldehyde), ammonium chloride, and the trapped [¹¹C]HCN in an aqueous ethanol solution.
-
Heat the mixture at ~150°C for 5-10 minutes to form the corresponding α-aminonitrile.
-
-
Hydrolysis and Deprotection:
-
Rapidly cool the reaction vial.
-
Add concentrated hydriodic acid (HI) or hydrobromic acid (HBr).
-
Heat the mixture again at ~130-150°C for 5-10 minutes. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the methyl ether protecting groups to reveal the catechol.
-
-
Purification:
-
Inject the crude reaction mixture directly onto a chiral semi-preparative HPLC column.
-
Collect the fraction corresponding to the L-enantiomer of [¹¹C]DOPA.
-
-
Formulation:
-
Use solid-phase extraction (e.g., C18 cartridge) to remove the HPLC solvent from the collected fraction.
-
Formulate the final product in sterile saline for injection as described in Protocol I (Section 2.4, Step 5).
-
Quality Control and Validation
Rigorous quality control (QC) is mandatory to ensure the safety, purity, and efficacy of the radiopharmaceutical for human administration. All tests must be performed according to established pharmacopoeia monographs and local regulatory requirements.[14][15]
| Parameter | Specification (Typical) | Analytical Method | Rationale |
| Appearance | Clear, colorless solution | Visual Inspection | Ensures absence of particulate matter. |
| pH | 4.5 - 7.0 | Calibrated pH meter | Ensures physiological compatibility and tracer stability. |
| Radionuclidic Identity | Half-life of ¹⁸F or ¹¹C | Gamma Counter | Confirms the correct radionuclide is present. |
| Radiochemical Purity | ≥ 95% | Radio-HPLC / UPLC[16] | Ensures that radioactivity is primarily from the desired compound. |
| Enantiomeric Purity | ≥ 95% L-isomer | Chiral HPLC[15][17] | Critical for specific uptake by amino acid transporters.[1] |
| Molar Activity (MA) | > 37 GBq/µmol (>1 Ci/µmol) | HPLC (UV & Radioactivity) | High MA is needed to avoid pharmacological effects from the cold mass. |
| Residual Solvents | < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol) | Gas Chromatography (GC) | Limits exposure to potentially toxic organic solvents. |
| Bacterial Endotoxins | < 175 EU / V (V=max. dose vol.) | Limulus Amebocyte Lysate (LAL) | Ensures the product is free from pyrogenic substances. |
| Sterility | No microbial growth | USP <71> Sterility Test | Confirms the absence of viable microorganisms. |
References
- 1. d-nb.info [d-nb.info]
- 2. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical application of 18F-DOPA PET/TC in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid PET Imaging with 18F-DOPA in the Evaluation of Pediatric Brain Tumors | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of 11C-labeled L-DOPA and L-fluorodopa as positron emission tomography tracers for the presynaptic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved GMP-compliant multi-dose production and quality control of 6-[18F]fluoro-L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quality control procedure for 6-[18F]fluoro-L-DOPA: a presynaptic PET imaging ligand for brain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quality control of 6-[{sup 18}F] fluoro-L-DOPA (Journal Article) | ETDEWEB [osti.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. e-century.us [e-century.us]
Application Notes and Protocols: A Comprehensive Guide to Assessing the Neuroprotective Effects of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Authored by a Senior Application Scientist
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the neuroprotective potential of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This document outlines a strategic, multi-tiered approach, beginning with foundational in vitro screening and progressing to more complex in vivo models, while elucidating the underlying scientific rationale for each experimental choice.
Introduction: The Rationale for Investigating this compound
This compound is a compound of interest in neuropharmacology. Its structural similarity to endogenous molecules and other neuroactive compounds suggests it may have therapeutic potential in neurodegenerative diseases.[1][2][3] Neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and apoptosis.[4] The following protocols are designed to systematically evaluate the efficacy of this compound in mitigating these pathological processes.
Part 1: In Vitro Assessment of Neuroprotective Efficacy
The initial phase of screening involves the use of well-established in vitro models to determine the compound's fundamental neuroprotective capabilities and to elucidate its mechanism of action in a controlled environment.[5][6]
Foundational Cytotoxicity and Dose-Response Evaluation
Causality: Before assessing neuroprotective effects, it is crucial to determine the intrinsic toxicity of this compound on neuronal cells. This establishes a safe therapeutic window for subsequent experiments.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells or primary cortical neurons in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 µM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | Cell Viability (%) |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Assessing Neuroprotection Against Oxidative Stress
Causality: Oxidative stress is a key pathological feature of many neurodegenerative diseases.[7] This experiment will determine if the compound can protect neurons from oxidative damage induced by a known toxin.
Protocol: H₂O₂-Induced Oxidative Stress Model
-
Cell Culture: Plate neuronal cells as described in section 1.1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 24 hours.
-
Oxidative Insult: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 4-6 hours.
-
Viability Assessment: Perform an MTT assay as described above to quantify cell survival.
-
ROS Measurement (DCFH-DA Assay): To directly measure intracellular reactive oxygen species (ROS), treat cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and measure fluorescence.[8]
Data Presentation: Neuroprotection Against Oxidative Stress
| Treatment Group | Cell Viability (%) | Intracellular ROS (Fluorescence Units) |
| Control | 100 | |
| H₂O₂ only | ||
| Compound + H₂O₂ |
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro assessment of the test compound.
Investigating Anti-Apoptotic Effects
Causality: Apoptosis, or programmed cell death, is a final common pathway in neuronal loss.[9] This set of experiments will determine if the compound can inhibit key apoptotic events.
Protocol: Caspase-3 Activity Assay and TUNEL Staining
-
Induce Apoptosis: Treat neuronal cells with an apoptotic stimulus (e.g., staurosporine) with or without pre-treatment with this compound.
-
Caspase-3 Activity: Lyse the cells and measure the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric substrate.
-
TUNEL Staining: For morphological evidence of apoptosis, fix the cells and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation.[10] Counterstain with DAPI to visualize nuclei.
-
Microscopy: Visualize and quantify TUNEL-positive cells using fluorescence microscopy.
Data Presentation: Anti-Apoptotic Activity
| Treatment Group | Caspase-3 Activity (Fold Change) | TUNEL-positive Cells (%) |
| Control | 1.0 | |
| Apoptotic Stimulus | ||
| Compound + Stimulus |
Part 2: In Vivo Evaluation in a Parkinson's Disease Model
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism using an established animal model of neurodegeneration.[11] The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a well-validated model for this purpose.[12][13]
6-OHDA-Induced Model of Parkinson's Disease
Causality: The unilateral injection of 6-OHDA into the medial forebrain bundle of rats leads to the progressive loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[13]
Protocol: Stereotaxic Surgery and Behavioral Testing
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week prior to surgery.
-
Stereotaxic Injection: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle.
-
Compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily, starting either before or after the 6-OHDA lesion.
-
Behavioral Assessment (Apomorphine-Induced Rotations): Two weeks post-lesion, challenge the rats with apomorphine and record the number of contralateral rotations over a 60-minute period. A reduction in rotations in the compound-treated group suggests a neuroprotective effect.
-
Cylinder Test: Assess forelimb akinesia by placing the rats in a transparent cylinder and counting the number of contralateral and ipsilateral forelimb touches.
Experimental Design: In Vivo Study
Caption: In vivo experimental design for assessing neuroprotection.
Post-mortem Analysis of Neuroprotection
Causality: Direct examination of brain tissue is required to confirm that behavioral improvements are due to the preservation of dopaminergic neurons.
Protocol: Immunohistochemistry for Tyrosine Hydroxylase
-
Tissue Preparation: At the end of the study, perfuse the animals with 4% paraformaldehyde and dissect the brains. Cryosection the substantia nigra and striatum.[14]
-
Immunostaining: Stain the brain sections with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[15]
-
Microscopy and Quantification: Capture images of the substantia nigra and striatum and quantify the number of TH-positive cells and the density of TH-positive fibers.
Data Presentation: Neuroprotective Effects in the 6-OHDA Model
| Group | Apomorphine-Induced Rotations (turns/min) | TH-positive Cells in Substantia Nigra | TH Fiber Density in Striatum (%) |
| Sham | 100 | ||
| 6-OHDA + Vehicle | |||
| 6-OHDA + Compound |
Part 3: Elucidating the Molecular Mechanisms of Action
Understanding the molecular pathways modulated by this compound is crucial for its development as a therapeutic agent.
Assessing Anti-inflammatory Properties
Causality: Neuroinflammation, mediated by microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases.[16][17]
Protocol: Analysis of Inflammatory Markers
-
In Vitro: Culture microglial cells (e.g., BV-2) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the compound.
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[18]
-
In Vivo: Homogenize brain tissue from the in vivo study and perform ELISAs for the same inflammatory markers.
-
Western Blot: Analyze the expression of key inflammatory signaling proteins such as p-p38 MAPK and NF-κB in cell lysates or brain homogenates.[19][20]
Investigating Pro-Survival Signaling Pathways
Causality: Neuroprotective compounds often act by upregulating endogenous pro-survival signaling pathways, such as the Akt and ERK pathways.
Protocol: Western Blot Analysis of Pro-Survival Proteins
-
Sample Preparation: Use cell lysates from the in vitro neuroprotection assays or brain homogenates from the in vivo study.
-
Western Blotting: Perform Western blotting to determine the expression and phosphorylation status of key pro-survival proteins, including Akt, p-Akt, ERK, and p-ERK.[21][22] An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Signaling Pathway: Pro-Survival and Anti-Inflammatory Mechanisms
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-3-(3-methoxyphenyl)propanoic acid [myskinrecipes.com]
- 4. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 6. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]
- 8. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 9. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 15. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellectricon.com [cellectricon.com]
- 17. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 18. 神经免疫与神经炎症的免疫检测 [sigmaaldrich.com]
- 19. Western Blotting for Neuronal Proteins [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: A Guide to Utilizing 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid for Enzyme Inhibition Studies
Introduction
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a synthetic amino acid derivative structurally related to L-3,4-dihydroxyphenylalanine (L-DOPA), a cornerstone in the treatment of Parkinson's disease and a key intermediate in the biosynthesis of catecholamine neurotransmitters.[1][2] The core structure, featuring a dimethoxy-substituted phenyl ring, makes it a compelling candidate for investigating interactions with enzymes involved in catecholamine metabolism. Unlike L-DOPA, the hydroxyl groups in this compound are methylated, which fundamentally alters its properties as a potential enzyme substrate and positions it as a candidate for enzyme inhibition.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in enzyme inhibition assays. We move beyond simple procedural lists to explain the causality behind experimental design, ensuring that the protocols are not only robust and reproducible but also self-validating. The primary focus will be on two key enzymes that are logical targets based on the compound's structure: Tyrosinase and Catechol-O-methyltransferase (COMT) .
Compound Profile and Handling
A thorough understanding of the test compound is the foundation of any reliable assay.
Chemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | [3] |
| Molecular Formula | C₁₂H₁₇NO₄ | [3] |
| Molecular Weight | 239.27 g/mol | [3] |
| Synonyms | α-Methyl-3,4-dimethoxy-DL-phenylalanine | [3] |
Stock Solution Preparation (Causality): The choice of solvent is critical to ensure the compound is fully solubilized and does not precipitate during the assay, which would lead to inaccurate concentration values. Dimethyl sulfoxide (DMSO) is a common choice for organic molecules due to its high solubilizing power.
-
Primary Stock (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in high-purity DMSO to create a concentrated stock solution.
-
Working Solutions: Prepare serial dilutions from the primary stock using the appropriate assay buffer.
-
Expert Insight: It is crucial to ensure the final concentration of DMSO in the assay wells is low (typically ≤1-2%) to prevent solvent-induced artifacts or enzyme denaturation.[4] Always prepare a corresponding vehicle control (assay buffer with the same final DMSO concentration) to subtract any solvent-related effects from your results.[4]
-
Protocol 1: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone.[5] Its inhibition is a major goal in the development of skin-lightening agents and treatments for hyperpigmentation.
Principle of the Assay
This colorimetric assay quantifies tyrosinase activity by monitoring the formation of dopachrome, an orange/red colored product, which results from the oxidation of L-DOPA.[4] An inhibitor will reduce the rate of dopachrome formation, and this reduction in color development is measured spectrophotometrically at approximately 475-510 nm.[4][6]
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of a test compound against Tyrosinase.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control Inhibitor)[4]
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 0.1 M Sodium Phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 300-600 U/mL) in cold phosphate buffer. Keep on ice. Dilute to the final working concentration (e.g., 30-60 U/mL) just before use.
-
L-DOPA Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. Crucial Insight: This solution is prone to auto-oxidation and should be prepared fresh immediately before use.[4]
-
Test Compound & Kojic Acid: Prepare serial dilutions of the test compound and the positive control (Kojic Acid) in the assay buffer to achieve a range of desired final concentrations.
-
-
Assay Plate Setup (Total Volume: 200 µL):
-
Test Wells: 20 µL of test compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Test Blank Wells (Self-Validation): 20 µL of test compound dilution + 140 µL phosphate buffer. (This corrects for any absorbance from the test compound itself).
-
Enzyme Control Wells (100% Activity): 20 µL of vehicle (DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Control Blank Wells (Baseline): 20 µL of vehicle + 140 µL phosphate buffer.
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10-20 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed incubation time (e.g., 20 minutes).[4]
-
Data Analysis
-
Correct for Blanks: Subtract the absorbance of the corresponding blank well from each test and control well.
-
Calculate Percent Inhibition: % Inhibition = [(Activity_Control - Activity_Test) / Activity_Control] * 100 Where 'Activity' is the rate of change in absorbance (for kinetic assays) or the final absorbance value (for endpoint assays).
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]
Protocol 2: Catechol-O-methyltransferase (COMT) Inhibition Assay
COMT is a critical enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol compounds, including L-DOPA and dopamine, thus playing a role in their inactivation.[8] COMT inhibitors are used clinically to prolong the effects of L-DOPA in Parkinson's disease treatment.
Principle of the Assay
This is a continuous fluorescence-based assay.[9] Recombinant human COMT catalyzes the O-methylation of a substrate like esculetin (6,7-dihydroxycoumarin) using SAM as a methyl donor. The product, scopoletin, is fluorescent, whereas the substrate is not. The rate of increase in fluorescence is directly proportional to COMT activity. An inhibitor will decrease this rate.
Materials and Reagents
-
Recombinant Human Soluble COMT (S-COMT)
-
Esculetin (Substrate)
-
S-Adenosyl-L-Methionine (SAM) (Co-factor)
-
This compound (Test Compound)
-
Tolcapone or Entacapone (Positive Control Inhibitor)[9]
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂) (Co-factor for COMT)[8]
-
Dithiothreitol (DTT) (Reductant to maintain enzyme stability)[8]
-
DMSO
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM phosphate buffer (pH 7.4) containing 5 mM MgCl₂ and 1 mM DTT.
-
COMT Solution: Dilute recombinant human S-COMT in assay buffer to the desired working concentration (e.g., 2-5 µg/mL). Keep on ice.
-
Substrate/Co-factor Mix: Prepare a solution in the assay buffer containing esculetin and SAM. Final assay concentrations might be around 2-10 µM for esculetin and 100-200 µM for SAM.[8][10] Expert Insight: SAM is unstable and should be prepared fresh or aliquoted and stored at -80°C.[11]
-
Test Compound & Tolcapone: Prepare serial dilutions in assay buffer from DMSO stocks.
-
-
Assay Plate Setup (Total Volume: 200 µL):
-
Add reagents to a 96-well black plate in the following order:
-
160 µL of Assay Buffer.
-
10 µL of test compound dilution, vehicle, or positive control.
-
10 µL of COMT enzyme solution.
-
-
Mix and pre-incubate at 37°C for 5-10 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate/Co-factor mix to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, using an excitation wavelength of ~390 nm and an emission wavelength of ~510 nm.[8]
-
Data Analysis
-
Determine Reaction Rate: Calculate the initial velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate Percent Inhibition: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100
-
Determine IC₅₀: Plot percent inhibition against the log of inhibitor concentration and fit the data using non-linear regression to find the IC₅₀ value.
Advanced Studies: Determining the Mechanism of Inhibition (MOI)
Determining the IC₅₀ provides a measure of inhibitor potency, but understanding the mechanism of inhibition (MOI) offers deeper insight into its function. The MOI describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.
Logic of Inhibition Mechanism Determination
Caption: Decision logic for determining enzyme inhibition mechanism via Lineweaver-Burk plots.
Experimental Protocol
-
Design the Matrix: For one of the enzymes (e.g., Tyrosinase), set up an experiment with varying substrate concentrations (e.g., 5-7 concentrations spanning from 0.5x Kₘ to 5x Kₘ) and several fixed concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[12]
-
Execute the Assay: Perform the assay as described previously, measuring the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
Analyze and Plot:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/Velocity vs. 1/[Substrate].
-
Analyze the pattern of line intersections to determine the MOI as illustrated in the diagram above.[7]
-
Trustworthiness: While visually intuitive, Lineweaver-Burk plots can distort experimental error. It is highly recommended to supplement this analysis by fitting the raw velocity vs. substrate data directly to the appropriate Michaelis-Menten equations for each inhibition model using non-linear regression software to obtain the most accurate kinetic constants (Kᵢ, Vₘₐₓ).[13]
-
Hypothetical Data Summary
This table illustrates how to present the final, analyzed data for clear comparison and interpretation.
| Parameter | Tyrosinase | COMT |
| IC₅₀ (µM) | 85.4 ± 5.2 | 22.1 ± 1.8 |
| Mechanism of Inhibition (MOI) | Competitive | Mixed |
| Inhibition Constant (Kᵢ) (µM) | 42.7 | 15.8 |
| Positive Control IC₅₀ (µM) | 12.5 ± 1.1 (Kojic Acid) | 0.05 ± 0.01 (Tolcapone) |
Conclusion
This application note provides robust, validated protocols for assessing the inhibitory activity of this compound against two key enzymes, Tyrosinase and COMT. By incorporating essential controls, explaining the rationale behind procedural steps, and offering a pathway to advanced mechanistic studies, these guidelines empower researchers to generate high-quality, reliable data. The structural similarity of this compound to L-DOPA makes it a valuable tool for probing the active sites of enzymes central to neurobiology and dermatology, potentially leading to the discovery of novel therapeutic agents.
References
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
Cheng, H. Y., & Sinift, D. E. (1984). Inhibition of catechol-O-methyltransferase by 6,7-dihydroxy-3,4-dihydroisoquinolines related to dopamine: demonstration using liquid chromatography and a novel substrate for O-methylation. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Tammela, P., et al. (2017). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone. Taylor & Francis Online. Retrieved from [Link]
-
Wang, Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central. Retrieved from [Link]
-
Bayraktar, O., et al. (2010). Inhibition of catechol- O-methyltransferase (COMT) by some plant-derived alkaloids and phenolics. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Copeland, R. A. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Lee, E. S., et al. (2001). L-dopa upregulates the expression and activities of methionine adenosyl transferase and catechol-O-methyltransferase. PubMed. Retrieved from [Link]
-
Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
-
Neuroscience News. (2024). New Molecule Offers Hope for Parkinson's by Outperforming L-Dopa. Retrieved from [Link]
-
Park, J. H., et al. (2024). L-DOPA regulates neuroinflammation and Aβ pathology through NEP and ADAM17 in a mouse model of AD. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Devos, D., et al. (2020). L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. MDPI. Retrieved from [Link]
-
Pereira, F. V., et al. (2016). Presynaptic effects of L-DOPA and their possible role in dyskinesia. PubMed Central. Retrieved from [Link]
-
Goshima, Y., et al. (1998). Neurobiology of L-DOPAergic systems. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). L-DOPA. Retrieved from [Link]
-
Cooper, D. R., et al. (1984). L-Dopa methyl ester--a candidate for chronic systemic delivery of L-Dopa in Parkinson's disease. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid. PubChem Compound Database. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. L-DOPA - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | C12H17NO4 | CID 3831656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. content.abcam.com [content.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
Application Note: Formulation Strategies for Enhanced Delivery of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Introduction
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a phenylalanine derivative with significant therapeutic potential, particularly in the field of neuropharmacology, owing to its structural resemblance to Levodopa (L-DOPA), the gold standard for treating Parkinson's disease.[1][2][3] The replacement of L-DOPA's catechol hydroxyl groups with methoxy groups may offer advantages in terms of metabolic stability and bioavailability.[1][4] However, like many amino acid-based therapeutics, its efficacy is likely hampered by challenges in traversing biological membranes, most notably the blood-brain barrier (BBB).[5][6][7]
Effective drug delivery systems are paramount to overcoming these pharmacokinetic hurdles. This application note provides a detailed guide for researchers and drug development professionals on two robust formulation strategies: liposomal encapsulation and polymeric nanoparticles. These approaches aim to enhance the stability, control the release profile, and improve the bioavailability of this compound, thereby unlocking its full therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of rational formulation design. The properties of this amino acid derivative dictate the choice of excipients and manufacturing processes.
| Property | Value | Significance for Formulation |
| Molecular Formula | C₁₂H₁₇NO₄ | Influences molecular weight and solubility characteristics.[8] |
| Molecular Weight | 239.27 g/mol | Affects diffusion rates across biological membranes.[8] |
| Structure | Amino acid derivative | Suggests hydrophilic character and potential for zwitterionic nature.[1] |
| Solubility | Slightly soluble in water, better in some organic solvents.[9] | The hydrophilic nature makes it a prime candidate for encapsulation in the aqueous core of liposomes or within a water-in-oil emulsion for nanoparticle synthesis.[10][11] |
| Predicted LogP | -1.7 | Indicates high hydrophilicity, reinforcing the need for a carrier system to improve membrane permeability.[8] |
Strategy 1: Liposomal Encapsulation via Thin-Film Hydration
Rationale: Liposomes are versatile, biocompatible vesicles that mimic cell membranes, making them ideal carriers for both hydrophilic and hydrophobic drugs.[12] For a hydrophilic compound like this compound, liposomes can encapsulate the molecule within their internal aqueous core, protecting it from premature degradation and facilitating transport across membranes.[10] The thin-film hydration method followed by extrusion is a widely adopted, reproducible technique for producing homogenous liposomes.[13][14][15]
Experimental Workflow: Liposome Formulation
Caption: Workflow for liposome preparation.
Protocol 1A: Liposome Formulation
-
Lipid Film Preparation:
-
Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. The inclusion of cholesterol is critical for stabilizing the lipid bilayer and reducing drug leakage.[15]
-
Attach the flask to a rotary evaporator. Rotate the flask at 40-60°C under reduced pressure until a thin, uniform lipid film is formed on the inner wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
-
Hydration:
-
Prepare a solution of this compound in a suitable aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the primary lipid (for DSPC, Tc ≈ 55°C). A temperature of 60-65°C is recommended.[14]
-
Add the warmed buffer to the round-bottom flask containing the lipid film and agitate vigorously by vortexing until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[14]
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to the extruder, ensuring the assembly is maintained at the same temperature as the hydration step (60-65°C).
-
Pass the suspension through the membranes 11-21 times. This process generates small unilamellar vesicles (SUVs) with a uniform size distribution.[13]
-
-
Purification:
-
Prepare a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same buffer used for hydration.
-
Apply the extruded liposome suspension to the top of the column.
-
Elute the sample with the buffer. The larger liposomes will elute first in the void volume, effectively separating them from the smaller, unencapsulated API molecules.
-
Protocol 1B: Characterization of Liposomes
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the purified liposome sample with the buffer.
-
Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[14]
-
Perform measurements at 25°C. The particle size is critical for in vivo fate, while PDI indicates the homogeneity of the preparation. Zeta potential provides insight into the formulation's colloidal stability.
-
-
Encapsulation Efficiency (%EE):
-
Take a known volume of the purified liposome suspension and disrupt the vesicles by adding a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the total amount of encapsulated drug (Drug_encap) using a validated HPLC or UV-Vis spectroscopy method.
-
Measure the initial amount of drug added during hydration (Drug_total).
-
Calculate %EE using the formula: %EE = (Drug_encap / Drug_total) * 100
-
-
In Vitro Release Study:
-
Place a known volume of the liposomal formulation into a dialysis bag (e.g., 12-14 kDa MWCO).
-
Submerge the bag in a larger volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle stirring to maintain sink conditions.[16]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer.
-
Quantify the drug concentration in the aliquots via HPLC or UV-Vis spectroscopy to determine the cumulative release profile.
-
| Parameter | Target Specification | Rationale |
| Particle Size (Z-average) | 80 - 150 nm | Optimal for avoiding rapid clearance by the reticuloendothelial system (RES) and for potential passive targeting to tumors or inflamed tissues. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, monodisperse size distribution, ensuring batch-to-batch consistency. |
| Zeta Potential | -15 to -30 mV or near neutral | A sufficiently negative or positive charge prevents aggregation due to electrostatic repulsion. |
| Encapsulation Efficiency (%EE) | > 30% | A higher %EE is desirable for maximizing drug payload and reducing the required dose. |
Strategy 2: Polymeric Nanoparticles via Double Emulsion
Rationale: Biodegradable polymeric nanoparticles, particularly those made from poly(lactic-co-glycolic acid) (PLGA), are excellent vehicles for achieving sustained drug release.[6] This reduces dosing frequency and maintains therapeutic drug levels over an extended period. For hydrophilic drugs, the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method is a robust technique for encapsulation.[11]
Experimental Workflow: Polymeric Nanoparticle Formulation
Caption: Workflow for nanoparticle preparation.
Protocol 2A: Nanoparticle Formulation
-
Primary Emulsion (w/o) Preparation:
-
Dissolve this compound in deionized water to create the internal aqueous phase.
-
Dissolve PLGA (e.g., 50:50 lactide:glycolide ratio) in a volatile organic solvent like dichloromethane (DCM) to create the oil phase.
-
Add the internal aqueous phase to the oil phase and emulsify using a high-energy probe sonicator on an ice bath to form a stable w/o emulsion.
-
-
Secondary Emulsion (w/o/w) Preparation:
-
Prepare an external aqueous phase containing a stabilizer, such as a 2% (w/v) solution of polyvinyl alcohol (PVA). The stabilizer is crucial for preventing droplet coalescence and controlling particle size.
-
Add the primary w/o emulsion to the external PVA solution under constant stirring or sonication to form the w/o/w double emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for 4-6 hours in a fume hood to allow the DCM to evaporate. This process leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Collection and Washing:
-
Collect the hardened nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Discard the supernatant containing residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to ensure complete removal of impurities.
-
Finally, resuspend the washed nanoparticles in a small amount of water and lyophilize to obtain a dry, powdered product for storage.
-
Protocol 2B: Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential:
-
Analyze using a DLS instrument as described in Protocol 1B. The sample should be prepared by resuspending the lyophilized powder in deionized water.
-
-
Surface Morphology:
-
Characterize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). This provides visual confirmation of a spherical shape and smooth surface.
-
-
Drug Loading (DL) and Encapsulation Efficiency (%EE):
-
Weigh a precise amount of lyophilized nanoparticles (Weight_NP).
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO or DCM) to release the encapsulated drug.
-
Quantify the amount of drug within the nanoparticles (Drug_loaded) using a validated HPLC or UV-Vis method.
-
Calculate DL and %EE using the formulas: %DL = (Drug_loaded / Weight_NP) * 100 %EE = (Drug_loaded / Initial_Drug_Weight) * 100
-
-
In Vitro Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4) in a centrifuge tube.
-
Incubate the tube at 37°C in a shaking water bath.
-
At specific time points, centrifuge the tube, collect the entire supernatant, and replace it with fresh buffer to maintain sink conditions.
-
Analyze the drug concentration in the supernatant to determine the release profile. The expected profile will show an initial burst release followed by a prolonged, sustained release phase governed by drug diffusion and polymer degradation.[17][18]
-
| Parameter | Target Specification | Rationale |
| Particle Size (Z-average) | 100 - 300 nm | Size range suitable for avoiding rapid clearance and allowing for potential cellular uptake. |
| Polydispersity Index (PDI) | < 0.3 | Ensures a relatively uniform population of nanoparticles. |
| Drug Loading (%DL) | 1 - 10% | Typical range for encapsulated hydrophilic drugs in PLGA NPs; optimization is key. |
| Encapsulation Efficiency (%EE) | > 50% | A higher %EE indicates an efficient encapsulation process. |
| Release Profile | Biphasic: Initial burst (<30% in 24h) followed by sustained release over days/weeks | Provides immediate therapeutic effect followed by long-term maintenance of drug levels. |
Conclusion
The formulation of this compound into advanced drug delivery systems is a critical step toward realizing its clinical potential. The liposomal and polymeric nanoparticle formulations detailed in this application note provide robust and scientifically grounded protocols for researchers. Liposomes offer high biocompatibility and are well-suited for encapsulating this hydrophilic molecule, while PLGA nanoparticles provide the advantage of long-term, sustained release. Successful implementation of these strategies, guided by the comprehensive characterization protocols provided, will enable the development of an effective therapeutic product with an improved pharmacokinetic and pharmacodynamic profile.
References
-
Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.). Frontiers in Pharmacology. [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. (2023). ResearchGate. [Link]
-
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). My Biorxiv. [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Protocols.io. [Link]
-
Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. (2017). MDPI. [Link]
-
Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. (2017). National Center for Biotechnology Information. [Link]
-
Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (2022). Barabanov, et al. [Link]
-
L-Dopa Prodrugs: An Overview of Trends for Improving Parkinsons Disease Treatment. (2025). MDPI. [Link]
-
Liposomes carrying hydrophilic and hydrophobic drugs. (n.d.). Preprints.org. [Link]
-
Drug delivery for neurodegenerative diseases is a problem, but lipid nanocarriers could provide the answer. (2023). National Center for Biotechnology Information. [Link]
-
Current Overview on the Use of Nanosized Drug Delivery Systems in the Treatment of Neurodegenerative Diseases. (2024). ACS Omega. [Link]
-
Nanomaterial Based Drug Delivery Systems for the Treatment of Neurodegenerative Diseases. (2019). National Center for Biotechnology Information. [Link]
-
In vitro dissolution profiles of levodopa from 3-mm coated floating... (n.d.). ResearchGate. [Link]
-
Which is the best method of preparation of nanoparticles containing amino acids? (2023). ResearchGate. [Link]
-
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. (n.d.). PubChem. [Link]
-
Nanoparticle-Based Drug Delivery Systems: An Inspiring Therapeutic Strategy for Neurodegenerative Diseases. (2023). MDPI. [Link]
-
Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. (2018). PubMed. [Link]
-
3-amino-3-(3,4-dimethoxyphenyl)propanoic acid. (n.d.). ChemBK. [Link]
-
l-Dopa release from mesoporous silica nanoparticles engineered through the concept of drug-structure-directing agents for Parkinson's disease. (2021). Royal Society of Chemistry. [Link]
-
Controlled in Vitro Release of Levodopa from Sodium Alginate Membranes. (2016). Impactfactor.org. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanomaterial Based Drug Delivery Systems for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | C12H17NO4 | CID 3831656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
- 18. l-Dopa release from mesoporous silica nanoparticles engineered through the concept of drug-structure-directing agents for Parkinson's disease - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues reported by researchers in a direct question-and-answer format.
Question 1: My final product has an oily consistency and refuses to crystallize. What is the likely cause and how can I fix it?
Answer: This is a frequent issue, typically stemming from one of two sources: the presence of impurities or residual solvent.
-
Causality - Impurity Effects: Impurities, even in small amounts, can disrupt the formation of a stable crystal lattice, resulting in an oil. These are often unreacted starting materials or side-products with similar solubility profiles that co-extracted with your target compound.
-
Causality - Residual Solvent: Trapped solvent molecules can also prevent crystallization. This is common if a high-boiling point solvent was used in the final extraction or reaction step.
Troubleshooting Steps:
-
Initial Diagnosis: First, try placing the oil under a high vacuum for several hours to remove any volatile solvents. Gentle heating can assist but must be done cautiously to avoid decomposition.
-
Trituration: If solvent removal is ineffective, the issue is likely impurities. Add a small amount of a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. If successful, the oil will convert into a solid precipitate, which can then be filtered.
-
Re-purification: If trituration fails, a more rigorous purification is necessary. We recommend performing a full acid-base extraction workflow. This process is highly effective at separating the amphoteric amino acid from neutral organic impurities.[1][2] See the detailed protocol in Part 3.
Question 2: My purification yield is consistently low. What are the critical steps where product loss might be occurring?
Answer: Significant product loss can occur at several stages, primarily during extraction and recrystallization. Understanding the pH-dependent solubility of your amino acid is crucial to preventing these losses.[3][4]
-
During Acid-Base Extraction:
-
Incomplete pH Adjustment: this compound is amphoteric. To extract it into the aqueous phase as a salt, the pH must be sufficiently acidic (typically pH < 2) to fully protonate the amino group. Conversely, to precipitate it from the aqueous phase, the pH must be adjusted carefully to its isoelectric point where it has minimum solubility.[3] Overshooting the pH into the highly basic range (pH > 10) can re-dissolve the product as a carboxylate salt.
-
Insufficient Mixing/Extractions: During liquid-liquid extraction, ensure vigorous mixing in the separatory funnel to maximize the transfer between phases. Using multiple, smaller-volume extractions is more effective than a single large-volume extraction.[2]
-
-
During Recrystallization:
-
Using Excessive Solvent: The most common cause of low yield in recrystallization is using too much solvent to dissolve the crude product. Always use the minimum amount of hot solvent required for complete dissolution.
-
Cooling Too Rapidly: Crash-cooling the solution (e.g., in an ice bath) can lead to the formation of fine, impure crystals and leaves a significant amount of product in the mother liquor. Allow the solution to cool slowly to room temperature before further cooling.
-
Washing with Warm Solvent: Washing the filtered crystals with solvent that is not ice-cold will redissolve a portion of your purified product.
-
Question 3: After purification, my product has a distinct yellow or brown color. Is this an impurity, and can it be removed?
Answer: A colored product often indicates the presence of oxidized impurities. While the dimethoxy-protecting groups on your compound offer more stability than the free catechol found in L-DOPA, oxidation can still occur, particularly under harsh pH conditions or with prolonged exposure to air and heat.[5]
Preventative & Corrective Measures:
-
Use of Antioxidants: When performing aqueous workups, especially at elevated temperatures, consider adding a small amount of an antioxidant like ascorbic acid to the water.[6] This is a standard practice in L-DOPA purification to prevent the formation of colored quinone-type species.[6]
-
Inert Atmosphere: Conduct heating steps or distillations under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Activated Carbon Treatment: If your product is already discolored, you can often remove the colored impurities by treating a solution of the compound with a small amount of activated charcoal. Dissolve the product in a suitable solvent, add a spatula-tip of activated charcoal, heat gently with stirring for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the carbon. The purified product can then be recovered by crystallization or solvent removal.
Question 4: How do I select the best purification strategy: a quick wash, a full acid-base extraction, or chromatography?
Answer: The optimal strategy depends on the nature of the impurities and the required final purity. See the workflow diagram in Part 2 for a visual guide.
-
Crude Cleanup (Removing non-polar impurities): If your crude product is mostly clean and you primarily need to remove non-polar grease or starting materials, a simple trituration or wash with a non-polar solvent like hexane or ether may suffice.
-
Standard Purification (Removing neutral or acidic/basic impurities): Acid-base extraction is the workhorse method for this compound.[1][2] It is highly effective for removing any impurities that are not also amphoteric amino acids. It is the recommended first-line approach for most synthetic workups.
-
High-Purity Applications (Removing structurally similar impurities): If you need to remove impurities with very similar chemical properties (e.g., other amino acid derivatives), or for analytical standard preparation, chromatography is necessary.[7] Ion-exchange chromatography is particularly well-suited for separating amino acids based on their charge characteristics.[8][9] For less polar derivatives, reversed-phase HPLC (RP-HPLC) can also be effective.[9]
Part 2: Visualization of Workflows and Logic
These diagrams provide a visual representation of the decision-making processes involved in purification.
Caption: Decision tree for selecting the appropriate purification method.
Caption: Troubleshooting guide for common recrystallization problems.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: High-Recovery Purification by Acid-Base Extraction
This method leverages the amphoteric nature of the amino acid to separate it from neutral organic impurities.[1][2]
Materials:
-
Crude this compound
-
Ethyl Acetate (or Dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
pH paper or calibrated pH meter
-
Separatory Funnel, Beakers, Erlenmeyer Flasks
-
Büchner Funnel and Filter Paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material. If the material does not fully dissolve, it may contain inorganic salts; these will be removed in the process.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Expertise & Causality: This step protonates the basic amino group (-NH₂) to form an ammonium salt (-NH₃⁺Cl⁻). This ionic salt is highly soluble in the aqueous HCl layer and insoluble in the organic layer, thus transferring the desired product out of the organic phase.[2]
-
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Add a fresh portion of 1 M HCl to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous extracts.
-
Organic Wash (Optional): The original organic layer, which now contains neutral impurities, can be washed with brine, dried over sodium sulfate, and concentrated to recover any non-basic organic material if desired. For purification, it is typically discarded.
-
Precipitation by Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH or concentrated ammonium hydroxide dropwise while stirring vigorously. Monitor the pH closely.
-
Expertise & Causality: As the base is added, it neutralizes the HCl and then deprotonates the carboxylic acid and ammonium groups. The product will precipitate as a neutral zwitterion when the solution reaches its isoelectric point (typically in the pH 5-7 range for amino acids).[3][4] Adding the base slowly and with cooling prevents localized pH spikes and ensures the formation of easily filterable solid particles.
-
-
Isolation: Continue adding base until the pH is stable in the 6-7 range and no further precipitation is observed. Stir the resulting slurry in the ice bath for 30 minutes to maximize crystal growth.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two small portions of ice-cold deionized water (to remove salts) and then with a small portion of cold diethyl ether (to help dry the solid).
-
Drying: Dry the purified white solid product under a high vacuum to a constant weight.
Protocol 2: High-Purity Purification by Recrystallization
This protocol is for purifying an already solid, relatively clean product to achieve high purity.
Materials:
-
Crude solid this compound
-
Recrystallization Solvent (e.g., Ethanol/Water mixture, Methanol/Water)
-
Erlenmeyer flasks, Hot Plate, Condenser
-
Büchner Funnel and Filter Paper
Procedure:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For L-DOPA derivatives, aqueous alcohol mixtures are often effective.[6] A 50:50 mixture of ethanol and water is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system, add a stir bar, and attach a condenser. Heat the mixture to a gentle boil with stirring. Add more hot solvent in small portions until the solid just dissolves completely.
-
Trustworthiness: Using the absolute minimum amount of hot solvent is the most critical step for achieving a good recovery yield. An excess of solvent will keep a larger fraction of your product dissolved even after cooling.
-
-
Hot Filtration (if necessary): If insoluble impurities (dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath for an additional 30-60 minutes to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Part 4: Data and Troubleshooting Summary
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water (pH ~7) | Sparingly Soluble | Solubility increases significantly with heating.[10] |
| Aqueous Acid (pH < 2) | Soluble | Forms a water-soluble ammonium salt.[11] |
| Aqueous Base (pH > 10) | Soluble | Forms a water-soluble carboxylate salt.[3] |
| Methanol / Ethanol | Sparingly to Moderately Soluble | Often used in combination with water for recrystallization.[12][13] |
| Dichloromethane | Poorly Soluble | Useful as an organic phase in extractions. |
| Ethyl Acetate | Poorly Soluble | Useful as an organic phase in extractions. |
| Diethyl Ether / Hexane | Insoluble | Can be used for trituration to remove non-polar impurities. |
Table 2: Troubleshooting Quick Reference Guide
| Problem | Most Likely Cause(s) | Recommended Solution(s) |
| Oily Product | Impurities present; Residual high-boiling solvent. | Triturate with a non-polar solvent (ether/hexane); Re-purify via acid-base extraction.[1] |
| Low Yield | Incorrect pH during extraction; Too much recrystallization solvent. | Check pH carefully at precipitation step; Use minimal hot solvent for recrystallization. |
| Colored Product | Oxidation of the aromatic ring. | Add ascorbic acid to aqueous solutions[6]; Use activated charcoal treatment. |
| Incomplete Separation | Impurities have similar properties to the product. | If acid-base extraction fails, proceed to ion-exchange or RP-HPLC chromatography.[9] |
Part 5: References
-
Acid–base extraction - Wikipedia. Wikipedia. [Link]
-
Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents. Google Patents.
-
Crystallization and physicochemical investigation of melevodopa hydrochloride, a commercially available antiparkinsonian active. Acta Pharmaceutica Hungarica. [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents. Google Patents.
-
Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]
-
Purification of l-dopa - Google Patents. Google Patents.
-
Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Tiei. [Link]
-
Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents. Google Patents.
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Crystallization and physicochemical investigation of melevodopa hydrochloride, a commercially available antiparkinsonian active substance | Acta Pharmaceutica Hungarica. Acta Pharmaceutica Hungarica. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
(PDF) Crystallization and physicochemical investigation of melevodopa hydrochloride, a commercially available antiparkinsonian active substance - ResearchGate. ResearchGate. [Link]
-
L-dopa methyl ester hydrochloride synthesis and purification method - Google Patents. Google Patents.
-
35 questions with answers in L-DOPA | Science topic - ResearchGate. ResearchGate. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. DigitalCommons@URI. [Link]
-
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid - PubChem. PubChem, National Institutes of Health. [Link]
-
Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid - ResearchGate. ResearchGate. [Link]
-
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem. PubChem, National Institutes of Health. [Link]
-
Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov. Izvestiya Akademii Nauk. Seriya Khimicheskaya. [Link]
-
An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices - MDPI. MDPI. [Link]
-
Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences. AZoLifeSciences. [Link]
-
2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid | C12H17NO5 | CID - PubChem. PubChem, National Institutes of Health. [Link]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem. PubChem, National Institutes of Health. [Link]
-
Dopa oxidase - Mystrica. Mystrica. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. US3592843A - Purification of l-dopa - Google Patents [patents.google.com]
- 7. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 8. diaion.com [diaion.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. mystrica.com [mystrica.com]
- 11. mdpi.com [mdpi.com]
- 12. Crystallization and physicochemical investigation of melevodopa hydrochloride, a commercially available antiparkinsonian active substance | Acta Pharmaceutica Hungarica [aph-hsps.hu]
- 13. researchgate.net [researchgate.net]
Stability issues and degradation of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in solution
Welcome to the technical support center for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound, a derivative of phenylalanine, is a valuable amino acid analog. Its unique structure, featuring both amino and hydroxy functional groups, makes it significant in pharmaceutical and biochemical research. It is often explored for its potential neuroprotective properties and serves as a key intermediate in the synthesis of novel compounds for treating neurodegenerative diseases.[1][2]
Q2: What are the main stability concerns for this compound in solution?
A2: The primary stability concerns for this compound in solution are its susceptibility to oxidation, photodegradation (specifically demethylation under UV light), and hydrolysis of its methoxy groups, particularly in high humidity environments. These degradation pathways can be accelerated by factors such as pH, temperature, and exposure to light.
Q3: How should I store the solid compound for long-term use?
A3: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed, amber vial to protect it from light. It is also advisable to store it in a dry, well-ventilated place, away from heat and sources of ignition, and under an inert atmosphere like nitrogen to minimize degradation.[3]
Q4: What is the recommended way to prepare a stock solution?
A4: To prepare a stock solution, it is recommended to use a high-purity solvent in which the compound is readily soluble. Given that solubility can be influenced by temperature and the specific solvent, it's crucial to ensure complete dissolution. For aqueous solutions, be aware that the pH of the solution can significantly impact the solubility and stability of the amino acid.[4] It is best practice to prepare fresh solutions for each experiment to avoid degradation.
Q5: Are there any visible signs of degradation I should look for in my solution?
A5: Yes, a common sign of degradation for phenolic compounds, including those similar to this compound, is a change in the color of the solution. Often, oxidation can lead to the formation of colored byproducts, resulting in a yellowish or brownish tint. Any precipitate or cloudiness in a solution that was initially clear could also indicate degradation or solubility issues.
Troubleshooting Guide
This section provides a more detailed, question-and-answer-style guide to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
Q: My experimental results are not reproducible. Could this be related to the stability of my this compound solution?
A: Absolutely. Inconsistent results are a hallmark of a degrading compound. The concentration of the active compound in your solution may be decreasing over time, leading to variability in your assays.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Control Environmental Factors:
-
Light: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Photodegradation can occur, especially under UV light.
-
Temperature: Store stock solutions at -20°C or -80°C. During experiments, keep the solution on ice if possible and allow it to equilibrate to the experimental temperature just before use.
-
Oxygen: The presence of dissolved oxygen can accelerate oxidative degradation. If your application is particularly sensitive, consider de-gassing your solvents before preparing the solution and storing the solution under an inert gas like nitrogen or argon.
-
-
Use Antioxidants: For aqueous solutions, the addition of a small amount of an antioxidant like ascorbic acid can help to prevent oxidation. This is a common practice for stabilizing similar catechol-containing compounds.
-
Verify Concentration: If you suspect degradation, you may need to verify the concentration of your solution using an analytical technique like HPLC before each experiment.
Issue 2: Visible Changes in the Solution
Q: My solution of this compound has turned a pale yellow/brown. What does this mean?
A: A color change is a strong indicator of oxidative degradation. The methoxy groups on the phenyl ring can be susceptible to oxidation, leading to the formation of quinone-like structures, which are often colored.
Troubleshooting Steps:
-
Discard the Solution: Do not use a discolored solution for your experiments, as it likely contains degradation products that could interfere with your results.
-
Review Preparation and Storage Procedures:
-
Were the solvents de-gassed?
-
Was the solution protected from light?
-
Was the container properly sealed to prevent air exposure?
-
Was the pH of the solution appropriate? Extreme pH values can accelerate degradation.
-
Issue 3: Poor Solubility
Q: I am having trouble dissolving this compound.
A: Solubility issues can arise from several factors, including the choice of solvent, temperature, and pH.
Troubleshooting Steps:
-
Solvent Selection: While the compound's solubility in water increases with temperature (from 1.2 mg/mL at 25°C to 3.5 mg/mL at 60°C), organic solvents like DMSO or ethanol are also options. However, be mindful of the compatibility of these solvents with your experimental system.
-
pH Adjustment: For aqueous solutions, the solubility of amino acids is pH-dependent. Solubility is generally at its minimum at the isoelectric point and increases in more acidic or alkaline conditions.[4] You can try adjusting the pH of your aqueous solvent to aid dissolution.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Purity of Solvents: Ensure that your solvents are of high purity, as impurities can affect solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, sterile water, or appropriate buffer)
-
Amber vials
-
Inert gas (e.g., nitrogen or argon) - optional but recommended
Procedure:
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile, amber vial.
-
Solvent Addition: Add the appropriate volume of high-purity solvent to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. If using an aqueous solvent, you may need to adjust the pH to facilitate dissolution.
-
Inert Gas Purge (Optional): If you are concerned about oxidation, gently bubble nitrogen or argon gas through the solution for a few minutes to remove dissolved oxygen.
-
Storage: Tightly seal the vial and store it at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This is a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Detection:
-
Wavelength: 280 nm (or determined by UV scan of the pure compound)
Procedure:
-
Sample Preparation: Dilute your solution of this compound to an appropriate concentration with the initial mobile phase conditions.
-
Injection: Inject a suitable volume (e.g., 10 µL) onto the HPLC system.
-
Analysis: Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of a solution over time.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
MCE. (n.d.). (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid (Standard). Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]
- Kochhar, S., & Christen, P. (1989). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2, 4-dinitrophenyl-5-L-alanine amide. Analytical Biochemistry, 178(1), 17–21.
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-3-(3,4-dihydroxyphenyl)(311C)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Retrieved from [Link]
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
-
PubChem. (n.d.). 3,4-Dimethoxy-D-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, DL-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-3-(3,4-dihydroxyphenyl)(311C)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. Retrieved from [Link]
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxy-D-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, DL-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Welcome to the technical support center for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also proactively design more robust experimental setups.
Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues
This compound is a derivative of the amino acid phenylalanine, featuring both a basic amino group and an acidic carboxylic acid group. This amphoteric nature is central to its solubility behavior. Furthermore, the presence of a substituted phenyl ring introduces a degree of hydrophobicity.
FAQ 1: Why is my this compound poorly soluble in neutral water?
At neutral pH (around 7), the carboxylic acid group (-COOH) will be deprotonated to its carboxylate form (-COO⁻), and the amino group (-NH₂) will be protonated to its ammonium form (-NH₃⁺). This results in the formation of a zwitterion, a molecule with both a positive and a negative charge, but an overall neutral charge. While zwitterions are polar, strong intermolecular electrostatic interactions in the solid state (crystal lattice) can make them difficult to solubilize in water without intervention.
FAQ 2: How does pH influence the solubility of this compound?
The solubility of this compound is highly dependent on pH. By adjusting the pH of your solvent, you can shift the equilibrium from the less soluble zwitterionic form to a more soluble fully ionic form. This relationship is described by the Henderson-Hasselbalch equation, which connects pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group.[1][2][3][4]
-
In acidic conditions (low pH): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), resulting in a net positive charge. This cationic form is generally more water-soluble.
-
In basic conditions (high pH): The amino group will be deprotonated (-NH₂), and the carboxylic acid group will also be deprotonated (-COO⁻), resulting in a net negative charge. This anionic form is also typically more soluble in water.
Below is a diagram illustrating the pH-dependent ionization states of the molecule.
"Low_pH" [label="Acidic pH\n(e.g., pH < 2)"]; "Cationic_Form" [label="Cationic Form\n(Net Positive Charge)\n-COOH, -NH3+\n(More Soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Zwitterion" [label="Zwitterionic Form\n(Net Neutral Charge)\n-COO-, -NH3+\n(Less Soluble)", fillcolor="#FBBC05", fontcolor="#202124"]; "Anionic_Form" [label="Anionic Form\n(Net Negative Charge)\n-COO-, -NH2\n(More Soluble)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "High_pH" [label="Basic pH\n(e.g., pH > 10)"];
"Low_pH" -> "Cationic_Form" [label="Protonation"]; "Cationic_Form" -> "Zwitterion" [label="Increase pH"]; "Zwitterion" -> "Anionic_Form" [label="Increase pH"]; "Anionic_Form" -> "High_pH" [label="Deprotonation"]; }
Figure 1. Influence of pH on the ionization and solubility of this compound.
Section 2: Troubleshooting and Step-by-Step Protocols
This section provides actionable solutions to common solubility problems.
FAQ 3: My compound won't dissolve in my aqueous buffer. What is my first step?
Your initial troubleshooting step should be a systematic pH adjustment. This is often the most effective and straightforward method for enhancing the solubility of ionizable compounds.
Protocol 1: Systematic pH Adjustment for Solubilization
-
Preparation: Start by preparing a slurry of the compound in your desired aqueous buffer at a concentration slightly higher than your target.
-
Acidification: While stirring, add a small amount of a suitable acid (e.g., 1 M HCl) dropwise. Monitor the pH and observe for dissolution. Continue adding acid until the compound fully dissolves. Note the final pH.
-
Basification: If acidification does not lead to dissolution, prepare a fresh slurry. Add a suitable base (e.g., 1 M NaOH) dropwise while stirring. Monitor the pH and observe for dissolution. Continue adding base until the compound fully dissolves. Note the final pH.
-
Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your target, being mindful of potential precipitation. It is crucial to determine the pH range in which your compound remains soluble.
"Start" [label="Compound does not\ndissolve in aqueous buffer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "pH_Adjust" [label="Attempt pH Adjustment\n(Protocol 1)"]; "Dissolved_pH" [label="Does it dissolve upon\nacidification or basification?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Success_pH" [label="Success!\nDetermine soluble pH range.\nProceed with experiment.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Co_Solvent" [label="Consider Co-solvents\n(Protocol 2)"]; "Dissolved_CoSolvent" [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Success_CoSolvent" [label="Success!\nNote co-solvent concentration.\nCheck experimental compatibility.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Salt_Formation" [label="Explore Salt Formation\n(See FAQ 5)"];
"Start" -> "pH_Adjust"; "pH_Adjust" -> "Dissolved_pH"; "Dissolved_pH" -> "Success_pH" [label="Yes"]; "Dissolved_pH" -> "Co_Solvent" [label="No"]; "Co_Solvent" -> "Dissolved_CoSolvent"; "Dissolved_CoSolvent" -> "Success_CoSolvent" [label="Yes"]; "Dissolved_CoSolvent" -> "Salt_Formation" [label="No"]; }
Figure 2. Troubleshooting workflow for solubility issues.
FAQ 4: pH adjustment is not compatible with my experiment. What are my other options?
If altering the pH is not feasible, the use of co-solvents is a common and effective alternative. Co-solvents are organic solvents miscible with water that can increase the solubility of a compound by reducing the polarity of the solvent system.[5][6]
Common Co-solvents and Their Properties
| Co-solvent | Dielectric Constant (Approx.) | Notes |
| Water | 80 | Highly polar |
| Ethanol | 25 | Can disrupt water's hydrogen bonding network, increasing solubility of nonpolar solutes.[6] |
| DMSO | 47 | Aprotic, highly polar, good for a wide range of compounds. |
| Propylene Glycol | 32 | Often used in pharmaceutical formulations. |
| Glycerol | 42 | Can also act as a stabilizer to prevent aggregation.[7] |
Protocol 2: Utilizing Co-solvents for Solubilization
-
Selection: Choose a co-solvent that is compatible with your downstream application.
-
Stock Solution: Prepare a concentrated stock solution of your compound in 100% of the selected co-solvent (e.g., DMSO or ethanol).
-
Titration: While vortexing your aqueous buffer, slowly add the concentrated stock solution dropwise. This technique helps to avoid localized high concentrations that can lead to precipitation.
-
Observation: Continue adding the stock solution until you reach your desired final concentration. If you observe any precipitation, you have exceeded the solubility limit for that co-solvent percentage.
-
Optimization: It is recommended to perform a solubility curve by preparing several small-scale dilutions at varying co-solvent percentages to determine the optimal concentration that maintains solubility without adversely affecting your experiment.
FAQ 5: I need a highly concentrated stock solution for long-term storage. What is the best approach?
For long-term storage of highly concentrated solutions, salt formation is an excellent strategy. Converting the parent compound into a salt can significantly enhance its aqueous solubility and stability.[8][9][10][11][12] Salt formation is a widely used technique in the pharmaceutical industry, with approximately 50% of marketed small molecule drugs being administered in their salt form.[10]
Choosing the Right Salt Former
-
For the acidic group (-COOH): Use a base to form a salt. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or basic amino acids like L-arginine or L-lysine.[13][14][15]
-
For the basic group (-NH₂): Use an acid to form a salt. Common choices include hydrochloric acid (HCl) to form a hydrochloride salt, or sulfuric acid to form a sulfate salt.
Protocol 3: Preparation of a Hydrochloride Salt for Enhanced Aqueous Solubility
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable organic solvent in which it is soluble (e.g., methanol or ethanol).
-
Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl).
-
Precipitation: The hydrochloride salt will likely precipitate out of the organic solvent. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.
-
Isolation and Drying: Collect the precipitated salt by filtration and wash with a small amount of cold solvent. Dry the salt thoroughly under vacuum.
-
Solubility Testing: The resulting salt should exhibit significantly improved solubility in water or aqueous buffers.
Section 3: Additional Considerations and Best Practices
-
Temperature: In some cases, gentle heating can increase the rate of dissolution and the solubility limit. However, always be cautious of potential compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process.
-
Use of Surfactants: For very hydrophobic compounds, low concentrations of non-ionic detergents can aid in solubilization by forming micelles.[6]
-
Amino Acids as Solubilizers: Basic amino acids like arginine and lysine have been shown to enhance the solubility of acidic drugs through both ionic and non-ionic interactions.[14][15]
By understanding the chemical nature of this compound and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can effectively overcome solubility challenges and ensure the success of their experiments.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]
-
Kumar, L., et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(3), 133-139. [Link]
-
Williams, A. C., & Barry, B. W. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Hospital Pharmacist, 16(2), 74-78. [Link]
-
Zhang, J., et al. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Journal of Chemical & Engineering Data, 47(4), 733-736. [Link]
-
Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
-
Southall, N. T., et al. (2002). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 106(18), 4699–4712. [Link]
-
El-Shaer, A., et al. (2011). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. AAPS PharmSciTech, 12(3), 943–951. [Link]
-
Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 654-660. [Link]
-
Doke, V. V., et al. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. World Journal of Pharmaceutical Research, 9(5), 584-600. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
SciSpace. (2022). Amino Acid Hydrotropes to Increase the Solubility of Indomethacin and Carbamazepine in Aqueous Solution. [Link]
-
Hintz, R. J., & Johnson, K. C. (1989). The effect of cosolvents on the solubility and partitioning of the investigational anticancer agent menogaril. International Journal of Pharmaceutics, 51(2), 167-173. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
Al-Obaidi, H., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19343–19353. [Link]
-
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2378. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Al-Obaidi, H., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19343-19353. [Link]
Sources
- 1. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. microbenotes.com [microbenotes.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rjpdft.com [rjpdft.com]
- 12. bjcardio.co.uk [bjcardio.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid derivatives
Welcome to the technical support center for the synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.
Introduction to the Synthesis
This compound, a derivative of L-DOPA, serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its synthesis, while well-documented, presents several challenges ranging from protecting group strategy to controlling stereochemistry and minimizing side reactions. This guide provides a systematic approach to overcoming these hurdles. The core of many syntheses involves starting from a more accessible precursor like L-tyrosine and introducing the desired functionality, or by building the amino acid backbone on a pre-functionalized aromatic ring.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing these derivatives?
The most common and cost-effective starting material is L-tyrosine.[3] This approach requires the introduction of a second hydroxyl group onto the phenyl ring, followed by methylation. Key reactions in this pathway include electrophilic formylation (e.g., Reimer-Tiemann reaction) and subsequent oxidation (e.g., Dakin or Baeyer-Villiger oxidation).[3][5] Alternatively, syntheses can begin with 3,4-dimethoxybenzaldehyde, building the amino acid side-chain through methods like reductive amination of a corresponding α-keto acid.
Q2: Which protecting groups are recommended for the amino and carboxyl functions?
The choice of protecting group is critical and depends on the subsequent reaction conditions.[6][7]
-
Amino Group: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability in various conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA).[8][9] The fluorenylmethyloxycarbonyl (Fmoc) group is another option, particularly in solid-phase synthesis, and is removed by a base like piperidine.[8]
-
Carboxyl Group: Methyl or ethyl esters are common choices, typically removed by saponification with a base like NaOH or LiOH. For more sensitive substrates where harsh basic conditions are undesirable, a tert-butyl ester, which can be cleaved simultaneously with a Boc group using acid, is an excellent alternative.
Q3: How can I minimize racemization during the synthesis?
Racemization is a significant risk, especially when reactions involve strong bases or high temperatures.[5][10] To mitigate this:
-
Keep reaction temperatures as low as possible.
-
Use non-nucleophilic bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases where applicable.[10]
-
When performing reactions on the carboxyl group (e.g., peptide couplings), use modern coupling reagents that incorporate racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[8][10]
-
Protect the amino group early in the synthetic sequence to prevent the formation of oxazolones, which are prone to racemization.
Q4: What is a reliable method for methylating the catechol hydroxyl groups?
Methylation of the two hydroxyl groups of the L-DOPA core should be performed with care to avoid N-methylation. A common and effective method is to use dimethyl sulfate or methyl iodide in the presence of a mild base like potassium carbonate (K₂CO₃). It is crucial to ensure the amino group is protected (e.g., as a Boc-derivative) before proceeding with O-methylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low product yield is one of the most common frustrations in multi-step synthesis. A logical, step-by-step investigation is the key to identifying the root cause.
Potential Causes & Solutions
-
Inefficient Reagent Activity:
-
Cause: Reagents may have degraded due to improper storage (exposure to moisture or air). This is particularly common for hygroscopic reagents or reducing agents like NaBH₄ and NaBH₃CN.[11]
-
Solution: Use freshly opened or properly stored reagents. If possible, test the activity of the reagent on a known, reliable reaction. For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, reaction time, or solvent may not be optimal for your specific derivative. For instance, reductive amination yields can be highly dependent on the solvent and the specific reducing agent used.[12]
-
Solution: Conduct small-scale optimization experiments. Screen different solvents (e.g., MeOH, DCE, THF) and temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Steric Hindrance:
-
Cause: Bulky protecting groups or substituents on the aromatic ring can physically block the reactive site, slowing down or preventing the reaction. This is a known issue in peptide couplings with hindered amino acids.[10]
-
Solution: If steric hindrance is suspected, consider switching to a smaller protecting group. For coupling reactions, use a more powerful coupling reagent like HATU or PyBOP, which are known to be effective for sterically demanding couplings.[10]
-
-
Poor Intermediate Purity:
-
Cause: Impurities carried over from a previous step can interfere with the current reaction, poisoning catalysts or consuming reagents.
-
Solution: Ensure each intermediate is thoroughly purified and characterized (e.g., by NMR, LC-MS) before proceeding to the next step. Do not underestimate the importance of a clean starting material for each reaction.
-
Troubleshooting Workflow for Low Yield
Below is a decision-making diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Presence of Multiple Impurities in the Final Product
The formation of side products can complicate purification and significantly reduce the overall yield.
Potential Causes & Solutions
-
Over-activation or Side Reactions:
-
Cause: In peptide coupling steps, the carboxylic acid can be "over-activated," leading to side reactions. Using a strong base like DIPEA can sometimes lead to unwanted side reactions.[10] In reactions involving the phenyl ring, competing side reactions like N-alkylation or oxidation of the catechol can occur.
-
Solution: Reduce the pre-activation time before adding the amine component in coupling reactions. Consider using a weaker base like N-methylmorpholine (NMM).[10] Ensure that the amino group is securely protected before attempting any modifications on the catechol ring.
-
-
Incomplete Deprotection:
-
Cause: The conditions used for removing a protecting group may not be sufficient for complete cleavage, leading to a mixture of protected and deprotected product.
-
Solution: Increase the reaction time or the amount of deprotection reagent. For example, if removing a Boc group with TFA, ensure all the TFA is not consumed by basic residues in your molecule. Monitor the deprotection by TLC or LC-MS until all the starting material is consumed.
-
-
Degradation During Workup or Purification:
-
Cause: The target molecule may be sensitive to the pH conditions during aqueous workup or may degrade on silica gel during column chromatography. Catechol moieties are particularly susceptible to oxidation.
-
Solution: Perform a milder workup, avoiding strong acids or bases if possible. Use a buffered aqueous solution. If silica gel chromatography is problematic, consider alternative purification methods like preparative HPLC or crystallization. To prevent oxidation, perform the workup and purification steps quickly and consider adding an antioxidant like sodium ascorbate to aqueous solutions.[13]
-
Issue 3: Difficulty with Protecting Group Removal
Sometimes, a protecting group that is supposed to be labile proves difficult to remove.
Potential Causes & Solutions
-
Catalyst Poisoning (for Hydrogenolysis):
-
Cause: If removing a benzyl (Bn) or benzyloxycarbonyl (Cbz) group via catalytic hydrogenation (e.g., H₂/Pd-C), trace impurities containing sulfur or other catalyst poisons from previous steps can completely deactivate the palladium catalyst.
-
Solution: Ensure the substrate is highly pure before attempting hydrogenolysis. If the reaction fails, filter the mixture through Celite to remove the old catalyst and add a fresh batch. Sometimes, switching the catalyst (e.g., to Pearlman's catalyst) or solvent can help.
-
-
Steric Hindrance around the Protecting Group:
-
Cause: The local steric environment can make it difficult for the deprotection reagent to access the protected functional group.
-
Solution: Switch to a deprotection method that uses smaller reagents or harsher conditions if the molecule can tolerate it. For example, if TFA is not effectively removing a Boc group, a stronger acid like HCl in dioxane might be required.
-
Key Experimental Protocols & Data
Protocol 1: Boc-Protection of the Amino Group
This protocol describes a standard procedure for protecting the primary amine of a this compound derivative.
Materials:
-
Amino acid derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Solvent: 1:1 mixture of Dioxane/Water or THF/Water
-
Ethyl acetate and 1M HCl for workup
Procedure:
-
Dissolve the amino acid derivative in the chosen solvent mixture.
-
Add the base (e.g., NaHCO₃) and stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O, either neat or dissolved in a small amount of the organic solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected product.
Protocol 2: Reductive Amination to Form a Secondary Amine Derivative
This protocol is for reacting the amino group with a carbonyl compound to form a more complex derivative.
Materials:
-
Boc-protected amino acid derivative (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 - 2.0 eq)[11]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the Boc-protected amino acid derivative and the carbonyl compound in the anhydrous solvent under an inert atmosphere.
-
If the reaction is slow, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir for 30-60 minutes at room temperature.
-
Add NaBH(OAc)₃ portion-wise, as the reaction can be exothermic.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Common Reaction Conditions
The table below summarizes typical conditions for key synthetic transformations. Note that these are starting points and may require optimization for your specific substrate.
| Reaction Step | Reagents & Equivalents | Solvent | Temperature (°C) | Typical Time (h) |
| Boc Protection | Boc₂O (1.1 eq), NaHCO₃ (2.0 eq) | Dioxane/H₂O | 0 to RT | 4 - 12 |
| O-Methylation | MeI (2.5 eq), K₂CO₃ (3.0 eq) | DMF or Acetone | RT to 50 | 6 - 18 |
| Esterification (Fischer) | SOCl₂ (1.2 eq) in MeOH | Methanol | 0 to Reflux | 2 - 6 |
| Reductive Amination | Carbonyl (1.1 eq), NaBH(OAc)₃ (1.5 eq) | DCE or DCM | RT | 12 - 24 |
| Boc Deprotection | TFA/DCM (1:1 v/v) | DCM | 0 to RT | 1 - 3 |
| Cbz Hydrogenolysis | H₂ (1 atm), 10% Pd/C (10 mol%) | MeOH or EtOH | RT | 2 - 12 |
Synthetic Workflow and Protecting Group Strategy
The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the others.[6] This is crucial for selectively modifying different parts of the molecule.
Caption: General Synthetic Workflow and Strategy.
References
-
Process for the preparation of l-dopa. Google Patents.
-
Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase. Journal of Biotechnology.
-
Synthesis of New DOPA Derivative from L-Tyrosine for Construction of Bioactive Compound. Asian Journal of Chemistry.
-
L-DOPA: Structure, Solubility & Synthesis. Study.com.
-
Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry.
-
l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie.
-
Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
-
The protection of l-dopa and the synthesis of the l-dopa–lazabemide prodrug. ResearchGate.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit.
-
The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
-
What do you do when your peptide synthesis fails? Biotage.
-
Design, synthesis, and preliminary pharmacological evaluation of new imidazolinones as L-DOPA prodrugs. PubMed.
-
Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate.
-
A study on the electrochemical synthesis of L-DOPA using oxidoreductase enzymes. Journal of Microbiology and Biotechnology.
-
(2S,3S)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid. Chem-Impex.
-
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem.
-
Optimization and biological evaluation of l-DOPA derivatives as potent influenza PAN endonuclease inhibitors with multi-site binding characteristics. PubMed.
-
An improved synthesis of selectively protected L-dopa derivatives from L-tyrosine. PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Optimization and biological evaluation of l-DOPA derivatives as potent influenza PAN endonuclease inhibitors with multi-site binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. An improved synthesis of selectively protected L-dopa derivatives from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. jocpr.com [jocpr.com]
- 7. nbinno.com [nbinno.com]
- 8. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. A study on the electrochemical synthesis of L-DOPA using oxidoreductase enzymes: optimization of an electrochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in Biochemical Assays
Welcome to the technical support resource for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered when using this compound in biochemical assays. As an analog of L-DOPA, where the reactive catechol hydroxyls are replaced by more stable methoxy groups, this compound is a valuable tool in neuroscience and enzymology research.[1][2] However, its unique properties require careful handling to ensure experimental success.
This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs) & Compound Profile
This section addresses the most common initial questions regarding the compound's properties, storage, and handling.
Q1: What exactly is this compound and what is its primary use?
This compound is a synthetic amino acid derivative of L-phenylalanine.[3] It is structurally analogous to L-DOPA, a crucial precursor to the neurotransmitter dopamine.[1][4] The key difference is the methylation of the two hydroxyl groups on the phenyl ring, which significantly increases its stability and resistance to oxidation compared to L-DOPA.
Its primary applications in biochemical research include:
-
Neurotransmitter System Research: Acting as a stable probe or competitive ligand in studies involving dopamine pathways and receptors.[3][5][6]
-
Enzyme Kinetics: Serving as a substrate or inhibitor for enzymes that metabolize amino acids or catecholamines, such as aspartate aminotransferase.[2]
-
Peptide Synthesis: Used as a non-canonical amino acid to create novel peptides with modified properties.[6][7]
Q2: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties is the first step in troubleshooting. Key quantitative data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [8] |
| Molecular Weight | ~225.24 g/mol | [8][] |
| Appearance | White to off-white crystalline solid | [10] |
| Melting Point | 254-257 °C (may decompose) | [][11] |
| Purity | >95% (Recommended for assays) | [] |
Q3: How should I properly store the compound and its solutions to ensure stability?
Proper storage is critical for reproducibility.
-
Solid Form: The solid compound should be stored in a tightly sealed container at 2-8°C.[5][12][13] Protect it from light and moisture.
-
Stock Solutions: Once dissolved, stock solutions are more susceptible to degradation. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C for no more than one month. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate and degrade.[14]
Section 2: Stock Solution Preparation - A Common Pitfall
The most frequent source of error with this compound is improper solubilization, leading to inaccurate concentrations and assay failure.
Q4: I'm having trouble dissolving the compound. What is the recommended procedure for preparing a stock solution?
This compound exhibits limited solubility in aqueous buffers.[10] Direct addition of the powder to a buffer is likely to fail. The causality here relates to the molecule's organic, non-polar regions and its zwitterionic amino acid character. An organic solvent is typically required for initial dissolution.
Recommended Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 2.25 mg of the compound using a calibrated analytical balance.
-
Initial Dissolution: Add the powder to a microcentrifuge tube. Add 1 mL of 100% DMSO and vortex thoroughly. This step is critical as DMSO is an excellent solvent for many organic molecules used in biological assays.
-
Aiding Solubilization (If Needed): If particulates are still visible, place the tube in an ultrasonic water bath for 5-10 minutes.[14] This provides the energy needed to break up crystal lattice structures and enhance solvation.
-
Aqueous Dilution (Assay Specific): This 10 mM DMSO stock is now ready for serial dilution into your final aqueous assay buffer. Crucially, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on protein structure or enzyme activity.
-
Verification: After dilution into your final buffer, visually inspect the solution for any signs of precipitation. If cloudiness appears, you may have exceeded the compound's solubility limit in that specific buffer.
Section 3: Troubleshooting Guide for Biochemical Assays
This section uses a question-and-answer format to address specific experimental failures.
Scenario 1: Inconsistent or Non-Reproducible Results
Q: My assay results are highly variable between replicates and experiments. What are the likely causes?
A: Inconsistency is often rooted in basic preparation and handling. The diagram below outlines a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent results.
-
Causality: The primary suspect is incomplete solubilization. If the compound is not fully dissolved, your stock concentration is unknown and aliquots will contain variable amounts of the compound, leading directly to poor reproducibility.[15] Secondly, compound stability in aqueous buffers can be limited; using dilutions prepared hours or days earlier can introduce variability.
Scenario 2: Weak or No Signal
Q: I'm performing an enzyme inhibition assay, but I see little to no inhibition even at high concentrations of the compound. Why?
A: This points to an issue with the compound's effective concentration or its interaction with the target.
-
Confirm Active Concentration: The most common cause is precipitation. After diluting your DMSO stock into the aqueous assay buffer, the compound may have precipitated out, drastically lowering the concentration of soluble, active molecules.
-
Self-Validation Step: Prepare your highest assay concentration in a separate tube and centrifuge it at high speed (>10,000 x g) for 10 minutes. Measure the absorbance or concentration of the supernatant. A significant drop from the expected value confirms precipitation.
-
-
Check Buffer pH and Components: The compound's charge state and conformation can be pH-dependent. Ensure your assay buffer pH is optimal for your target enzyme and compatible with the compound. Some buffer components can also interfere with the interaction.
-
Verify Reagent Integrity: Ensure all other assay components (enzyme, substrate, etc.) are active. Run a positive control inhibitor if one is available. A general ELISA troubleshooting guide can provide further ideas on checking assay components.[16]
Scenario 3: High Background Signal
Q: My negative controls containing only the compound and detection reagents show a high signal. Is the compound interfering with my assay?
A: This is a strong possibility. The dimethoxyphenyl ring system can exhibit intrinsic fluorescence or absorbance, which can interfere with certain detection methods.
-
Run a Compound-Only Control: The essential diagnostic test is to measure the signal from a well containing only the assay buffer and the compound at its highest concentration. This value represents the background contribution from the compound itself.
-
Perform a Spectral Scan: If your plate reader allows, perform an absorbance or fluorescence scan of the compound in your assay buffer. This will identify the wavelengths where it might interfere and help you choose a more suitable detection wavelength for your assay if possible.
-
Address Non-Specific Binding: The compound might be binding non-specifically to the plate surface or other proteins in the assay. Ensure you are using an appropriate blocking agent (like BSA or casein) in your buffer, which is a standard practice for reducing non-specific interactions in assays like ELISA.[16]
Section 4: Experimental Workflow Example: A General Enzyme Inhibition Assay
This protocol provides a self-validating framework for testing the compound as an enzyme inhibitor.
Caption: General workflow for an enzyme inhibition assay.
Detailed Steps:
-
Plate Setup (Self-Validation): Design your 96-well plate to include the following critical controls:
-
100% Activity Control: Enzyme + Substrate + Buffer (with DMSO vehicle).
-
0% Activity/Background Control: Substrate + Buffer (No Enzyme).
-
Compound Interference Control: Compound (highest conc.) + Substrate + Buffer (No Enzyme).
-
Test Wells: Enzyme + Substrate + Buffer + Serial dilutions of the compound.
-
-
Reagent Addition: Add 50 µL of buffer/compound dilutions to the appropriate wells.
-
Enzyme Addition: Add 25 µL of enzyme solution to all wells except the "0% Activity" controls. Mix gently.
-
Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the substrate to all wells to start the reaction.
-
Kinetic or Endpoint Reading: Immediately place the plate in a microplate reader. Read the signal (e.g., absorbance) kinetically over 10-30 minutes or as a single endpoint reading after a fixed time.
-
Data Analysis:
-
Subtract the average signal of the "0% Activity" control from all other readings.
-
Normalize the data by setting the average signal of the "100% Activity" control to 100%.
-
Plot the normalized activity versus the log of the compound concentration to determine the IC₅₀ value.
-
By following this structured approach, you can systematically identify and resolve the most common issues encountered when working with this compound, ensuring the integrity and reproducibility of your experimental data.
References
-
PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
-
ChemBK. 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]
-
PubChem. 2-amino-3-(3,4-dihydroxyphenyl)(311C)propanoic acid. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 2-Amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic Acid. [Link]
-
Royal Society of Chemistry. Amino acid analogues provide multiple plausible pathways to prebiotic peptides. [Link]
-
Boster Bio. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. [Link]
-
PNAS. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. [Link]
-
Bionano. Troubleshooting Guides. [Link]
-
PubChem. 3,4-Dimethoxyphenylalanine, L-. National Center for Biotechnology Information. [Link]
-
JoVE. Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. [Link]
-
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
PubMed Central. Electroanalytical Overview: The Determination of Levodopa (L-DOPA). [Link]
-
ResearchGate. Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. [Link]
-
DergiPark. Development and Validation of a Quantification Method for L-Dopa in Plants and Pharmaceutical Materials. [Link]
-
PubChem. 3,4-Dimethoxyphenylalanine, DL-. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
PubMed. 2-Amino-3 (methylamino)-propionic acid in cycad-derived foods is an unlikely cause of amyotrophic lateral sclerosis/parkinsonism. [Link]
Sources
- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 4. Electroanalytical Overview: The Determination of Levodopa (L-DOPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3,4-Dimethoxyphenylalanine, DL- | C11H15NO4 | CID 275285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | 7636-26-2 | FA153636 [biosynth.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bionano.com [bionano.com]
- 16. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Enhancing the Oral Bioavailability of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the intricacies of enhancing the oral bioavailability of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This guide moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of this compound, a compound structurally related to L-DOPA.
Q1: What are the likely physicochemical properties of this compound that may influence its oral bioavailability?
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound, and what does that imply?
While an official BCS classification has not been published, we can make an educated prediction. Given its polar nature and similarity to other amino acid-based drugs, it is plausible that this compound falls into BCS Class III (high solubility, low permeability) or BCS Class IV (low solubility, low permeability) . L-DOPA's classification can be complex, with some literature suggesting it behaves as a BCS Class I compound under certain conditions due to its active transport, while its inherent low solubility is also a consideration[3]. The presence of the dimethoxy groups may slightly increase lipophilicity compared to L-DOPA's hydroxyl groups, potentially influencing its permeability. A low permeability classification would suggest that the primary challenge to oral bioavailability is getting the molecule across the intestinal epithelium.
Q3: What are the primary metabolic pathways that could limit the oral bioavailability of this compound?
Drawing parallels from L-DOPA and other catecholic structures, two major metabolic pathways are of concern for first-pass metabolism:
-
Catechol-O-methyltransferase (COMT) mediated methylation: The 3,4-dimethoxy-phenyl moiety resembles a catechol structure. COMT is a key enzyme that methylates catechol groups, and this can occur in the gut wall and liver[4]. While the methoxy groups are already present, the potential for enzymatic modification exists. Studies on related compounds show that the 3,4-dimethoxy substitution can lead to excellent metabolic stability[5].
-
Decarboxylation: As an amino acid, the compound is a potential substrate for aromatic L-amino acid decarboxylase (AADC), which is present in the gut and other peripheral tissues. This enzyme converts L-DOPA to dopamine, significantly reducing the amount of L-DOPA that reaches systemic circulation[4].
Q4: How does the amino acid structure impact its absorption?
The amino acid structure suggests that its absorption may be mediated by amino acid transporters in the gut, such as the large neutral amino acid (LNAA) transporter[4]. This has several implications:
-
Saturable Absorption: Active transport systems can become saturated at high drug concentrations, leading to non-linear absorption kinetics.
-
Competition with Dietary Amino Acids: The presence of dietary proteins can lead to competition for the same transporters, potentially reducing the absorption of the drug[6][7]. This is a well-documented issue for L-DOPA[6][7].
Troubleshooting Experimental Challenges
This section provides practical guidance for common issues encountered during the evaluation of bioavailability enhancement strategies.
In Vitro Permeability Assays (Caco-2)
Problem: Low Apparent Permeability (Papp) and/or Poor Recovery
Causality: Low Papp values can be due to true low permeability, but they can also be an artifact of experimental issues. Poor recovery, where the total amount of the compound at the end of the experiment is less than the initial amount, can be caused by several factors:
-
Nonspecific Binding: The compound may be adsorbing to the plasticware of the assay plates[8].
-
Cellular Metabolism: The Caco-2 cells may be metabolizing the compound during the assay.
-
Low Aqueous Solubility: The compound may be precipitating out of the assay buffer.
Troubleshooting Steps:
-
Assess Nonspecific Binding:
-
Run a control experiment without cells to determine the extent of binding to the plate.
-
If binding is significant, consider pre-treating the plates with a blocking agent like bovine serum albumin (BSA)[2]. Adding a low concentration of BSA (e.g., 0.25%) to the basolateral compartment can improve recovery[2].
-
Another strategy is to preload the collection plates with an organic solvent to immediately dissolve the compound as it is collected, preventing binding[8].
-
-
Investigate Cellular Metabolism:
-
Analyze the cell lysates and apical/basolateral compartments for the presence of potential metabolites using LC-MS/MS.
-
If metabolism is observed, consider using specific enzyme inhibitors in the assay to identify the responsible enzymes.
-
-
Address Solubility Issues:
-
Ensure the starting concentration of the compound in the donor compartment is below its kinetic solubility limit in the assay buffer.
-
The use of co-solvents like DMSO should be minimized as they can affect cell monolayer integrity[6].
-
Problem: High Efflux Ratio
Causality: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells[9]. These transporters actively pump the compound out of the cell, limiting its net absorption.
Troubleshooting Steps:
-
Confirm Transporter Involvement:
-
Visualize the Workflow:
Caption: Troubleshooting workflow for Caco-2 permeability assays.
In Vivo Pharmacokinetic Studies in Rodents
Problem: High Variability in Oral Bioavailability Data
Causality: High inter-animal variability is a common challenge in rodent oral PK studies and can be caused by:
-
Improper Dosing Technique: Incorrect oral gavage can lead to dosing into the lungs or esophagus, resulting in incomplete or erratic absorption[11][12][13][14].
-
Food Effects: The presence of food in the stomach can significantly alter gastric emptying and drug absorption, especially for compounds absorbed via active transporters[7][15][16].
-
Stress: Handling and dosing procedures can induce stress, which can affect gastrointestinal physiology.
Troubleshooting Steps:
-
Refine Oral Gavage Technique:
-
Ensure all personnel are properly trained in oral gavage. The correct length of the gavage needle should be pre-measured (from the tip of the nose to the last rib)[11][12][13][14].
-
The animal should be properly restrained to ensure the head and body are aligned, creating a straight path to the esophagus[11][12][13][14].
-
Never force the gavage needle; if resistance is met, withdraw and re-insert[11][12][13][14].
-
Administer the formulation slowly to prevent reflux[11][12][13][14].
-
-
Standardize Feeding Conditions:
-
Acclimatize Animals:
-
Handle animals for several days prior to the study to acclimate them to the procedure and reduce stress.
-
Strategies for Enhancing Bioavailability
This section details several formulation and chemical modification strategies to improve the oral bioavailability of this compound.
Prodrug Approach
Rationale: Converting the parent drug into a transiently modified form (a prodrug) can overcome absorption barriers. For this compound, the carboxylic acid and amino groups are prime targets for modification.
Strategy: Esterification of the Carboxylic Acid
-
Mechanism: Masking the polar carboxylic acid group with an ester can increase the lipophilicity of the molecule, potentially enhancing its passive diffusion across the intestinal membrane. The ester is then cleaved by esterases in the gut wall, blood, or liver to release the active parent drug.
-
Causality: Increased lipophilicity can improve membrane permeability. This strategy has been explored for L-DOPA with various ester prodrugs showing altered pharmacokinetic profiles[16].
Visualization of Prodrug Activation:
Caption: General scheme for the absorption and activation of an ester prodrug.
Nanoformulations
Rationale: Encapsulating the drug in nanoscale carriers can improve its solubility, protect it from degradation, and enhance its absorption.
Strategy 1: Nanoemulsions
-
Mechanism: Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm[17]. The drug is dissolved in the oil phase. The small droplet size provides a large surface area for drug release and absorption. The lipid components can also stimulate lymphatic transport, bypassing first-pass metabolism[18][19][20][21][22].
-
Causality: For poorly water-soluble drugs, nanoemulsions can significantly increase the concentration of dissolved drug at the absorption site[17][22]. In vivo studies with an ibuprofen-loaded nanoemulsion showed a two-fold increase in oral bioavailability compared to an oil solution[18].
Strategy 2: Solid Dispersions
-
Mechanism: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer[23][24][25][26][27]. The drug can exist in an amorphous state, which has higher solubility and dissolution rates than the crystalline form[24][27].
-
Causality: By preventing the drug from crystallizing, solid dispersions can maintain a supersaturated concentration of the drug in the gastrointestinal fluid, providing a greater driving force for absorption[24].
Co-administration with Absorption Enhancers or Enzyme Inhibitors
Rationale: The bioavailability of the compound can be limited by efflux transporters or metabolic enzymes. Co-administering compounds that inhibit these processes can increase the amount of drug that reaches systemic circulation.
Strategy 1: P-glycoprotein (P-gp) Inhibitors
-
Mechanism: If the compound is identified as a P-gp substrate, co-administration with a P-gp inhibitor can block the efflux of the drug back into the intestinal lumen, thereby increasing its net absorption[22][28][29][30][31][32].
-
Causality: Numerous studies have shown that P-gp inhibitors can significantly increase the oral bioavailability of P-gp substrates. For example, the P-gp inhibitor PSC 833 increased the oral bioavailability of paclitaxel in mice by 10-fold[22].
Strategy 2: Co-administration with a Decarboxylase Inhibitor
-
Mechanism: Similar to the clinical use of L-DOPA with carbidopa or benserazide, co-administering this compound with a peripheral AADC inhibitor would prevent its premature conversion to the corresponding dopamine analog in the gut and other peripheral tissues.
-
Causality: This ensures that more of the parent compound is available for absorption and subsequent delivery to its target site[4].
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of the compound and assess its potential for active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., MEM with 20% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted to 6.5 for apical and 7.4 for basolateral)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks. Do not allow cells to become over-confluent (>90%)[33].
-
Seed cells onto Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²).
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure tight junction formation[9].
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound (at a concentration that ensures solubility, e.g., 10 µM) to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Add fresh transport buffer to the receiver compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Protocol 2: Rodent Oral Pharmacokinetic Study
Objective: To determine the oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC) of the compound in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g) with jugular vein cannulas for blood sampling.
-
Test compound formulation (e.g., solution or suspension in a suitable vehicle like 0.5% methylcellulose).
-
Oral gavage needles (e.g., 18-gauge, flexible or curved).
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA).
-
LC-MS/MS system for quantification.
Step-by-Step Methodology:
-
Animal Preparation:
-
Acclimatize animals to handling for at least 3 days prior to the study.
-
Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
-
Dosing:
-
Weigh each animal to calculate the exact dose volume. The maximum oral gavage volume for rats is typically 10-20 mL/kg[11][13][14].
-
Administer the formulation via oral gavage. Ensure proper technique to avoid errors.
-
For intravenous (IV) dosing (required for absolute bioavailability calculation), administer a known dose via the jugular vein cannula.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the jugular vein cannula at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into anticoagulant tubes.
-
Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Analysis:
-
Analyze the plasma samples for the concentration of the compound using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Quantitative Data Summary
The following tables provide examples of how different bioavailability enhancement strategies have been successfully applied to L-DOPA and other compounds.
Table 1: Bioavailability Enhancement of L-DOPA Prodrugs
| Compound | Strategy | Animal Model | Key Findings | Reference |
| (S)-4-(2-acetamido-3-ethoxy-3-oxopropyl)-1,2-phenylene diacetate | Amide Prodrug | Rat | AUC was 2.3-fold higher than L-DOPA. t1/2 was prolonged (56.5 vs 30.6 h). | [16] |
Table 2: Bioavailability Enhancement using Nanoformulations
| Drug | Formulation | Key Finding | Reference |
| Ibuprofen | Nanoemulsion | Oral bioavailability was approximately twice that of an oil solution in rats. | [18] |
References
-
Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
LAB_021 Oral Gavage in Mice and Rats. University of Queensland. [Link]
-
Oral Gavage - Rodent. San Diego State University. [Link]
-
Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. [Link]
-
SOP: Oral Gavage in the Rat. (2017). Virginia Tech. [Link]
-
The effect of dietary protein on the efficacy of L-dopa: A double-blind study. ResearchGate. [Link]
-
solid dispersion tablets in improving oral bioavailability of poorly soluble drugs. (2022). ResearchGate. [Link]
-
Solid dispersions: A technology for improving bioavailability. (2019). MedCrave online. [Link]
-
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (2011). PubMed. [Link]
-
How to Optimize the Effectiveness and Safety of Parkinson's Disease Therapy? – A Systematic Review of Drugs Interactions with Food and Dietary Supplements. (2021). PubMed Central. [Link]
-
Effects of food on the pharmacokinetics of levodopa in a dual-release formulation. ResearchGate. [Link]
-
Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). PubMed Central. [Link]
-
Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. RJPT. [Link]
-
Effects of bovine lactoferrin on l-DOPA absorption and metabolism in mice. (2018). PubMed. [Link]
-
Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. (2017). MDPI. [Link]
-
Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. (2010). PubMed. [Link]
-
Role of P-glycoprotein in pharmacokinetics: clinical implications. (2003). PubMed. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. (2019). ResearchGate. [Link]
-
3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946. PubChem. [Link]
-
Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes. (2025). PubMed Central. [Link]
-
Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. (2021). PubMed Central. [Link]
-
Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. (2024). MDPI. [Link]
-
Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023). Hindawi. [Link]
-
Nanoemulsion as Oral Drug Delivery - A Review. ResearchGate. [Link]
-
Nanoemulsion Formulation Strategies for Enhanced Drug Delivery: Review Article. (2024). International Journal of Drug Delivery Technology. [Link]
-
Levodopa/Carbidopa/Entacapone film-coated tablet. (2011). accessdata.fda.gov. [Link]
-
Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (2021). PubMed Central. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). NIH. [Link]
-
In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT. [Link]
-
Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. (2006). PubMed Central. [Link]
-
Metabolic pathway of 3,4-dihydroxy-L-phenylalanine (L-DOPA). AADC,... ResearchGate. [Link]
-
L-Phenylalanine | C9H11NO2 | CID 6140. PubChem. [Link]
Sources
- 1. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and Neuroprotectivity of 3-(3, 4-dimethoxy phenyl)-1-4 (methoxy phenyl) prop-2-en-1-one against Schizophrenia: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Optimize the Effectiveness and Safety of Parkinson’s Disease Therapy? – A Systematic Review of Drugs Interactions with Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 25. ijisrt.com [ijisrt.com]
- 26. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rjptonline.org [rjptonline.org]
- 28. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Phenylalanine Derivatives [Unnatural Amino Acid Derivatives] | TCI EUROPE N.V. [tcichemicals.com]
- 30. Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 32. merckmillipore.com [merckmillipore.com]
- 33. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Stabilizing 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in Experimental Settings
Welcome to the technical support center for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this compound during experiments. As an analogue of L-DOPA, understanding its stability is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound and related catechol-like structures.
Q1: My solution of this compound is turning a brownish color. What is happening?
A1: The discoloration of your solution is a classic indicator of oxidation. While the 3,4-dimethoxy substitution makes this compound more stable than its catechol analogue, L-DOPA (3,4-dihydroxyphenylalanine), the phenyl ring system is still susceptible to oxidation, particularly in the presence of atmospheric oxygen.[1][2][3] This process can lead to the formation of colored polymeric species or quinone-like structures, which will compromise the integrity of your experiments.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several environmental and chemical factors can significantly accelerate oxidation:
-
Presence of Oxygen : Atmospheric oxygen is the principal oxidizing agent.[3][4]
-
Solution pH : Alkaline conditions (pH > 7) dramatically increase the rate of oxidation for related catechol compounds.[3][5]
-
Presence of Metal Ions : Divalent and trivalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are known catalysts for the oxidation of catechols and similar molecules.[6][7]
-
Exposure to Light : Ultraviolet (UV) and even ambient light can provide the energy to initiate photo-oxidation.[3][8]
-
Elevated Temperature : Higher temperatures increase the rate of all chemical reactions, including oxidation.[5][9]
Q3: If the solid powder of my compound has slightly changed color, can I still use it for my experiments?
A3: It is strongly advised against using any powder that shows visible signs of discoloration. A color change indicates that oxidation has already begun on the surface of the solid material.[3] Using compromised starting material will introduce unknown impurities and variability, leading to unreliable and non-reproducible experimental outcomes. For best practices, always start with a fresh, pure sample.
Q4: What is the optimal pH range for preparing and storing solutions to minimize oxidation?
A4: To ensure stability, solutions should be prepared and stored under slightly acidic conditions. Based on extensive stability studies of analogous catecholamines, a pH range of 2.0 to 6.0 is recommended.[10][11][12] Acidification significantly slows the rate of autoxidation.[5][13] For many applications, a pH between 4 and 6 is a suitable compromise between stability and physiological relevance.
Q5: How should I prepare my solvents and buffers before use?
A5: It is critical to use deoxygenated solvents and buffers. Oxygen dissolved in your solutions is a primary reactant in the degradation pathway. Solvents can be effectively deoxygenated through methods such as purging with an inert gas (argon or nitrogen) for 30-60 minutes, or by using the freeze-pump-thaw technique for more sensitive applications.[14]
Q6: Are there any chemical additives that can help stabilize my solutions?
A6: Yes, the addition of antioxidants can significantly prolong the stability of your solution. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant that can extend stability at room temperature.[8][9] Chelating agents like Ethylenediaminetetraacetic acid (EDTA) can also be added to sequester catalytic metal ions that may be present as trace impurities in your reagents.[13]
Troubleshooting Guide
Problem 1: Rapid Discoloration of Aqueous Solutions Upon Preparation
| Potential Cause | Underlying Mechanism | Recommended Solution & Rationale |
| Oxygenated Solvent/Buffer | Molecular oxygen is the primary oxidant. Dissolved O₂ readily reacts with the electron-rich aromatic ring.[4] | Deoxygenate all solvents and buffers immediately before use. Purge with a high-purity inert gas (Ar or N₂) for at least 30 minutes. This physically removes dissolved oxygen, limiting the primary reactant for oxidation. |
| High pH (≥ 7.0) | Deprotonation of any residual hydroxyl groups (if hydrolysis occurs) or interaction with the amine group under alkaline conditions makes the molecule more electron-rich and thus more susceptible to oxidation.[5] | Use a slightly acidic buffer system (pH 4-6). Prepare solutions in a deoxygenated buffer like citrate or acetate. Acidic conditions keep the compound protonated and less reactive.[10][11] |
| Contamination with Metal Ions | Transition metals like Fe³⁺ and Cu²⁺ act as catalysts, facilitating electron transfer from the compound to oxygen, thereby accelerating the oxidation rate.[6][7] | Add a chelating agent. Incorporate 0.1 mM EDTA into your buffer. EDTA will bind and sequester trace metal ions, rendering them catalytically inactive.[13] |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Underlying Mechanism | Recommended Solution & Rationale |
| Progressive Oxidation During Experiment | The concentration of the active compound is decreasing over the course of the experiment due to slow oxidation, leading to variable results depending on the time point of measurement. | Work under an inert atmosphere. For lengthy experiments, use a glove box or Schlenk line to completely exclude atmospheric oxygen.[15][16][17] This provides the most robust protection. |
| Photo-degradation | Exposure to ambient or UV light can induce photochemical reactions, leading to degradation products that interfere with your assay.[3] | Protect solutions from light. Use amber vials or wrap glassware in aluminum foil. Minimize exposure to direct light during all experimental steps. |
| Inconsistent Solution Preparation | Minor variations in pH, exposure to air, or storage time between experimental runs are leading to different levels of initial oxidation. | Standardize your solution preparation protocol. Use the "Protocol for Preparing a Stabilized Stock Solution" (see below) for every experiment to ensure a consistent starting material. |
Experimental Protocols & Workflows
Visualization of the Oxidation Pathway
The oxidation of this compound, while more resistant than L-DOPA, follows a similar conceptual pathway involving the aromatic ring system.
Caption: Conceptual oxidation pathway.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution with enhanced stability.
-
Buffer Preparation : Prepare a 0.1 M citrate or acetate buffer and adjust the pH to 5.0.
-
Deoxygenation : Place the buffer in a Schlenk flask and purge vigorously with high-purity argon or nitrogen gas for at least 30 minutes while stirring.
-
Additive Incorporation : To the deoxygenated buffer, add Ascorbic Acid to a final concentration of 0.1-0.5 mM and EDTA to a final concentration of 0.1 mM. These act as an antioxidant and a metal chelator, respectively.[8][13]
-
Weighing the Compound : In a separate, dry vial, accurately weigh the required amount of this compound.
-
Dissolution : Under a gentle positive pressure of the inert gas, transfer the deoxygenated buffer containing additives to the vial with the compound. Stir until fully dissolved.
-
Storage : Aliquot the solution into amber, screw-cap vials, flush the headspace with inert gas before sealing, and store at -20°C or below for long-term use.[9][18] For daily use, refrigeration at 4°C is acceptable.[8]
Workflow for Preparing and Handling Stabilized Solutions
Caption: Recommended workflow for solution stability.
Summary of Stability Factors
This table provides a quick reference for the key factors influencing the stability of this compound in solution, based on data from analogous catecholamine compounds.
| Parameter | Condition Promoting Oxidation | Recommended Condition for Stability | Rationale & References |
| pH | Alkaline (pH > 7) | Acidic (pH 2-6) | Reduces susceptibility to oxidation by keeping the molecule in a less reactive, protonated state.[5][10][11][12] |
| Oxygen | Atmospheric or Dissolved O₂ | Inert Atmosphere (N₂ or Ar) | Removes the primary oxidizing agent from the system.[14][15][17] |
| Temperature | Room Temp (20-25°C) or higher | Refrigerated (4°C) or Frozen (≤ -20°C) | Slows the rate of all chemical reactions, including oxidation. Freezing provides the best long-term stability.[8][9] |
| Light | UV or Ambient Light | Darkness (Amber vials / foil) | Prevents photo-induced degradation pathways.[3][8] |
| Metal Ions | Fe³⁺, Cu²⁺ | Addition of Chelator (e.g., 0.1 mM EDTA) | Sequesters catalytic metal ions, preventing them from facilitating redox cycling.[6][13] |
References
-
L-DOPA - Wikipedia . Wikipedia. [Link]
-
L-DOPA Autoxidation: An Empirical Valence Bond Simulation of the Reactive Step . ACS Publications. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4) . ChemistryViews. [Link]
-
The manipulation of air-sensitive compounds . ResearchGate. [Link]
-
Analysis of Air-Sensitive Compounds via Inert Sampling Techniques . Advion, Inc. [Link]
-
A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage . PubMed. [Link]
-
L-DOPA Autoxidation: An Empirical Valence Bond Simulation of the Reactive Step . National Institutes of Health (NIH). [Link]
-
Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry. [Link]
-
A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage | Request PDF . ResearchGate. [Link]
-
Techniques for Handling Air-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials . ACS Publications. [Link]
-
Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC . ResearchGate. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials . National Institutes of Health (NIH). [Link]
-
The Effects Of pH On Catechol Oxidase . Sciencing. [Link]
-
Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols . MDPI. [Link]
-
Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography . PubMed. [Link]
-
Monitoring levodopa oxidation and reduction reactions using surface plasmon resonance on a nanohole array electrode . National Institutes of Health (NIH). [Link]
-
Stability of Urinary Fractionated Metanephrines and Catecholamines during Collection, Shipment, and Storage of Samples . ResearchGate. [Link]
-
Dopamine - Wikipedia . Wikipedia. [Link]
-
Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC . Semantic Scholar. [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker . ResearchGate. [Link]
-
Electroanalytical Overview: The Determination of Levodopa (L-DOPA) . ACS Publications. [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker . MDPI. [Link]
-
6.4: Part II, Inhibition of catechol oxidation . Chemistry LibreTexts. [Link]
-
Electroanalytical Overview: The Determination of Levodopa (L-DOPA) . National Institutes of Health (NIH). [Link]
-
Copper-assisted oxidation of catechols into quinone derivatives . National Institutes of Health (NIH). [Link]
-
Free radical scavenging mechanism in catechols. | Download Scientific Diagram . ResearchGate. [Link]
-
The short-term influence of catecholamines on acid-base balance of rat soleus muscle in vitro . PubMed. [Link]
-
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid . PubChem, National Institutes of Health (NIH). [Link]
-
Levodopa stability in solution: Time course, environmental effects, and practical recommendations for clinical use . ResearchGate. [Link]
-
Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use . PubMed. [Link]
-
2-amino-3-(3,4-dihydroxyphenyl)(311C)propanoic acid . PubChem, National Institutes of Health (NIH). [Link]
- Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov, V. I., et al.
-
The Management of Parkinson's Disease: An Overview of the Current Advancements in Drug Delivery Systems . National Institutes of Health (NIH). [Link]
-
Researchers Discover Why L-DOPA Stops Working in Parkinson's Patients . Parkinson's News Today. [Link]
Sources
- 1. L-DOPA - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Dopamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. molan.wdfiles.com [molan.wdfiles.com]
- 18. rndsystems.com [rndsystems.com]
Technical Support Center: Navigating Batch-to-Batch Variability in the Synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Welcome to the technical support center dedicated to addressing the challenges of synthesizing 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter batch-to-batch variability in their synthetic processes. Our goal is to provide you with in-depth troubleshooting strategies and a robust framework for ensuring the consistency and quality of your product. By integrating principles of Quality by Design (QbD), this guide will help you move from reactive problem-solving to proactive process control.
Introduction to the Challenge: Why Batch-to-Batch Variability Matters
This compound is a key intermediate in the synthesis of various pharmaceuticals, including analogs of L-DOPA. Inconsistent product quality from one batch to another can lead to significant delays in research and development, compromised purity of the final active pharmaceutical ingredient (API), and challenges in meeting regulatory standards. This variability can manifest as differences in yield, purity, physical properties, and impurity profiles.
This guide will address these issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, empowering you to identify the root causes of variability and implement effective control strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the synthesis of this compound.
Q1: We are observing significant variations in the yield of our product. What are the most likely causes?
A1: Fluctuations in yield are a common issue and can often be traced back to a few critical areas of the synthesis. A primary synthetic route to this compound is the Erlenmeyer-Plöchl reaction, which involves the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with an N-acylglycine, such as hippuric acid, followed by hydrolysis and reduction.[1][2]
Key factors affecting yield include:
-
Purity of Starting Materials: The quality of your veratraldehyde and N-acylglycine is paramount. Impurities in the aldehyde can inhibit the initial condensation reaction, while impurities in the N-acylglycine can lead to unwanted side products.
-
Reaction Conditions: The Erlenmeyer-Plöchl reaction is sensitive to temperature, reaction time, and the presence of moisture. Inconsistent heating or reaction times can lead to incomplete reactions or the formation of degradation products.
-
Efficiency of Hydrolysis and Reduction: The subsequent hydrolysis of the azlactone intermediate and the reduction to the final amino acid are critical steps. Incomplete hydrolysis or inefficient reduction will directly impact the final yield.
Q2: Our final product shows a different impurity profile from batch to batch when analyzed by HPLC. What are the common impurities and how can we control them?
A2: A variable impurity profile is a serious concern as it can affect the safety and efficacy of the downstream API. Common impurities in the synthesis of L-DOPA and its analogs can arise from several sources.[3]
| Potential Impurity | Likely Origin | Mitigation Strategy |
| Unreacted Veratraldehyde | Incomplete condensation reaction. | Optimize reaction time and temperature for the condensation step. Ensure stoichiometry of reactants is correct. |
| Benzoic Acid (from hippuric acid) | Incomplete removal during workup. | Implement an efficient extraction and washing procedure to remove acidic impurities. |
| Over-reduced products | Harsh reduction conditions. | Carefully control the reducing agent, temperature, and reaction time during the reduction step. |
| Side-products from self-condensation of veratraldehyde | Basic reaction conditions. | Control the addition rate of the base and maintain a consistent reaction temperature. |
| 3-O-Methyldopa analogs | If demethylation is an unintended side reaction in subsequent steps. | Use milder deprotection conditions if applicable, or purify the final product to remove these related substances. |
Q3: We are struggling with inconsistent physical properties of the final product, such as color and crystallinity. What could be the cause?
A3: Variations in physical properties often point to differences in the solid-state characteristics of the compound, which can be influenced by the final purification and isolation steps.
-
Crystallization Conditions: The solvent system, cooling rate, and agitation during crystallization can significantly impact the crystal form (polymorphism) and particle size of the final product. Inconsistent crystallization procedures will lead to batch-to-batch differences in appearance and handling properties.
-
Residual Solvents: Inadequate drying can leave residual solvents, which can affect the color and physical form of the product.
-
Presence of Trace Impurities: Even small amounts of colored impurities can significantly impact the appearance of the final product.
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues encountered during the synthesis.
Guide 1: Low Yield in the Erlenmeyer-Plöchl Condensation Step
Symptom: The yield of the azlactone intermediate is consistently low or variable.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low azlactone yield.
Detailed Steps:
-
Verify Starting Material Quality:
-
Veratraldehyde: Obtain a Certificate of Analysis (CoA) for the batch in use. If in doubt, re-characterize using techniques like NMR or GC-MS to check for impurities such as vanillin or isovanillin.
-
N-acylglycine (e.g., Hippuric Acid): Confirm the purity by melting point analysis and HPLC.
-
-
Optimize Reaction Conditions:
-
Temperature: Use a temperature-controlled reaction vessel to ensure consistent heating. Monitor the internal reaction temperature throughout the process.
-
Reaction Time: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for completion.
-
Moisture Control: The reaction is sensitive to water. Use anhydrous solvents and reagents to prevent hydrolysis of the acetic anhydride and the azlactone product.
-
-
Refine Work-up and Isolation:
-
The precipitation or crystallization of the azlactone is a critical step. Ensure the procedure is consistent between batches, including the rate of cooling and the volume of anti-solvent used.
-
Guide 2: Inconsistent Purity and Impurity Profile
Symptom: HPLC analysis reveals significant batch-to-batch variation in the purity and the types of impurities present in the final this compound.
A Proactive Approach: Implementing Quality by Design (QbD)
Instead of troubleshooting impurities after they form, a QbD approach aims to prevent their formation by understanding and controlling the process.
Caption: A Quality by Design (QbD) approach to impurity control.
Practical Implementation:
-
Define Your Target:
-
Quality Target Product Profile (QTPP): Clearly define the desired specifications for your final product, including purity, impurity limits, and physical properties.
-
Critical Quality Attributes (CQAs): Identify the key characteristics of your product that must be controlled to ensure the desired quality. For this synthesis, CQAs would include purity, specific impurity levels, and potentially particle size.
-
-
Identify and Control Risks:
-
Critical Process Parameters (CPPs): These are the process variables that can impact the CQAs. For the Erlenmeyer-Plöchl synthesis, CPPs include:
-
Reactant stoichiometry
-
Reaction temperature and time
-
Rate of reagent addition
-
pH during workup and isolation
-
-
Design of Experiments (DoE): Use statistical tools like DoE to systematically study the effects of CPPs on your CQAs. This will help you understand the relationships between process parameters and product quality.
-
-
Establish a Robust Process:
-
Design Space: Based on your DoE results, define a multidimensional space of CPPs within which the CQAs are consistently met. Operating within this "design space" will ensure batch-to-batch consistency.
-
Process Analytical Technology (PAT): Implement in-process monitoring to ensure the reaction is proceeding as expected. For example, in-line IR or Raman spectroscopy can be used to monitor the consumption of reactants and the formation of the product in real-time.[4][5]
-
Part 3: Experimental Protocols and Data
This section provides standardized protocols for key analytical procedures to help you characterize your product and identify sources of variability.
Protocol 1: In-Process Monitoring of the Erlenmeyer-Plöchl Reaction by TLC
Objective: To monitor the progress of the condensation reaction between veratraldehyde and hippuric acid.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing solvent: Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v, may need optimization)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the developing solvent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the baseline of a TLC plate. Also, spot the starting materials (veratraldehyde and hippuric acid) as references.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new, less polar product spot (the azlactone) indicates the progress of the reaction.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the final this compound and quantify impurities.
Typical HPLC Conditions (starting point for method development):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of your reference material at a known concentration.
-
Prepare your sample solution by accurately weighing and dissolving your product in a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. Purity can be calculated based on the area percentage of the main peak. Impurities can be quantified by comparing their peak areas to that of the standard.
Conclusion: Towards a Robust and Controllable Synthesis
Addressing batch-to-batch variability in the synthesis of this compound requires a systematic and scientific approach. By moving beyond simple troubleshooting and embracing the principles of Quality by Design, you can gain a deeper understanding of your synthetic process and establish robust control strategies. This will not only improve the consistency of your product but also accelerate your research and development efforts.
References
- Barabanov, M.A., Martyanov, G.S., Kodess, M.I., Ezhikova, M.A., Slepukhin, P.A., & Pestov, A.V. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
- Erlenmeyer, F. (1893). Über die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275, 1-8.
- Humphrey, C. E., Furegati, M., Laumen, K., La Vecchia, L., Leutert, T., Müller-Hartwieg, J. C. D., & Vögtle, M. (2007). Optimized Synthesis of L-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1069–1075.
- Plöchl, J. (1884). Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624.
-
Wikipedia contributors. (2023, November 28). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
-
Veeprho. (n.d.). Dopa Impurities and Related Compound. Retrieved from [Link]
-
Bruker. (n.d.). What is PAT? Retrieved from [Link]
-
Wikipedia contributors. (2023, October 29). Process analytical technology. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to Validating the Neuroprotective Activity of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid In Vitro
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the neuroprotective potential of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This compound, a structural analog of the amino acid phenylalanine, is of interest for its potential to mitigate neuronal damage, a hallmark of debilitating neurodegenerative diseases.[1][2][3] Our approach moves beyond a simple checklist of protocols, instead emphasizing the scientific rationale behind each experimental choice to ensure a robust and self-validating workflow. We will compare the compound's efficacy against a known neuroprotective agent using a suite of quantitative, cell-based assays that probe key mechanisms of neuronal cell death.
The Strategic Framework: Designing a Validated In Vitro Model
The foundation of any credible neuroprotection study is an experimental model that recapitulates a key pathological feature of neurodegeneration. Oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them—is a well-established driver of neuronal damage in conditions like Parkinson's and Alzheimer's disease.[4] Therefore, our strategy is centered on an oxidative stress-induced model of neurotoxicity.
Model System: The Human SH-SY5Y Neuroblastoma Cell Line
For initial screening, the human SH-SY5Y neuroblastoma cell line is an exemplary choice. It is a robust and reproducible model that, upon differentiation, exhibits many characteristics of mature neurons, including the expression of dopaminergic markers and susceptibility to neurotoxins.[5] While primary or iPSC-derived neurons offer higher physiological relevance, SH-SY5Y cells provide a cost-effective and scalable platform for dose-response studies and mechanistic screening.[4][6]
The Insult: Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress
We will employ hydrogen peroxide (H₂O₂) as the neurotoxic insult. H₂O₂ is a potent oxidizing agent that readily crosses cell membranes and generates highly damaging hydroxyl radicals, leading to lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptotic cell death.[5][7] This provides a direct and quantifiable way to assess the antioxidant and cytoprotective capabilities of our test compound.
Controls: The Cornerstone of Trustworthy Data
To ensure the validity of our results, a rigorous set of controls is non-negotiable:
-
Vehicle Control (Negative): Cells treated with only the vehicle (e.g., sterile PBS or DMSO at <0.1%) used to dissolve the test compounds. This establishes the baseline for cell health.
-
Toxin Control (H₂O₂ only): Cells exposed to H₂O₂ alone. This establishes the maximum level of damage against which protection will be measured.
-
Reference Control (Positive): Cells pre-treated with a known neuroprotective antioxidant before H₂O₂ exposure. Resveratrol , a natural polyphenol with well-documented antioxidant properties, will serve this purpose.[8] This control validates that our assay system can detect a neuroprotective effect.
Experimental Workflow: A Step-by-Step Overview
The overall experimental process is designed to be logical and systematic, ensuring that each step builds upon the last. The workflow is visualized below.
Caption: High-level experimental workflow for assessing neuroprotection.
Detailed Methodologies: The Core Protocols
The following protocols provide detailed, step-by-step instructions for conducting a multi-faceted evaluation of neuroprotective activity.
Cell Culture and Treatment Protocol
-
Cell Seeding: Seed SH-SY5Y cells into black, clear-bottom 96-well plates at a density of 20,000 cells/well.[9] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound and Resveratrol in an appropriate solvent (e.g., DMSO). Serially dilute in culture medium to achieve final concentrations for testing (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Pre-treatment: Carefully remove the culture medium from the wells and replace it with medium containing the desired concentrations of the test compound or Resveratrol. For Vehicle and Toxin controls, add medium containing only the vehicle. Incubate for 2 hours.
-
Induction of Neurotoxicity: Add H₂O₂ to all wells except the Vehicle control to a final concentration predetermined to cause ~50% cell death (e.g., 100-200 µM, must be optimized for your specific cell passage and density).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Proceed to Assays: After the incubation period, proceed with the specific assays detailed below.
Assay 1: Cell Viability Assessment (MTT Assay)
-
Causality: This assay quantifies the metabolic activity of mitochondrial reductase enzymes, which is proportional to the number of living, viable cells.[10] A successful neuroprotectant will preserve mitochondrial function, resulting in a higher signal.
-
Protocol:
-
Following the 24-hour treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be converted into purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Assay 2: Intracellular ROS Quantification (DCFDA Assay)
-
Causality: This assay directly measures the level of intracellular oxidative stress. The cell-permeable H₂DCFDA probe is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[12][13] An effective antioxidant will reduce ROS levels, leading to lower fluorescence.
-
Protocol:
-
After the 24-hour treatment period, carefully remove the medium.
-
Wash cells once with warm PBS.
-
Load the cells with 100 µL of 20 µM H₂DCFDA solution in serum-free medium.[12][14]
-
Wash the cells once with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][15]
-
Express ROS levels as a percentage relative to the toxin (H₂O₂) control.
-
Assay 3: Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)
-
Causality: A high mitochondrial membrane potential (ΔΨm) is essential for ATP production and cell survival. Oxidative stress causes the collapse of ΔΨm, an early event in apoptosis. The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria).[16][17][18] A neuroprotectant will help maintain ΔΨm, preserving a high red/green fluorescence ratio.
-
Protocol:
-
Following treatment, remove the culture medium.
-
Add 100 µL of culture medium containing 2 µM JC-1 dye to each well.[16][18]
-
Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.[16]
-
Aspirate the staining solution and wash wells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a microplate reader. Read green fluorescence at Ex/Em ~485/535 nm and red fluorescence at Ex/Em ~540/590 nm.[17]
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Assay 4: Apoptosis Execution Assessment (Caspase-3/7 Activity)
-
Causality: Caspases-3 and -7 are the primary executioner caspases that dismantle the cell during apoptosis. Their activation is a definitive marker of programmed cell death.[19] This assay uses a substrate (e.g., DEVD) linked to a fluorophore or chromophore, which is released upon cleavage by active caspases.[9]
-
Protocol:
-
This assay can be performed using a commercial kit (e.g., Caspase-Glo® 3/7).
-
After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).[20]
-
Mix gently by orbital shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[9]
-
Measure luminescence or fluorescence according to the kit manufacturer's instructions.
-
Express caspase activity as a percentage relative to the toxin (H₂O₂) control.
-
Data Presentation for Clear Comparison
Quantitative data should be summarized in clear, comparative tables. The data presented below are hypothetical examples to illustrate expected outcomes.
Table 1: Effect on Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle Control) |
|---|---|---|
| Vehicle Control | - | 100 ± 5.2 |
| H₂O₂ Control | 150 | 48 ± 4.1 |
| Resveratrol | 20 | 85 ± 6.3 |
| Test Compound | 1 | 55 ± 3.8 |
| Test Compound | 10 | 75 ± 5.5 |
| Test Compound | 50 | 89 ± 4.9 |
Table 2: Effect on Intracellular ROS (DCFDA Assay)
| Treatment | Concentration (µM) | Relative Fluorescence (% of H₂O₂ Control) |
|---|---|---|
| Vehicle Control | - | 15 ± 2.1 |
| H₂O₂ Control | 150 | 100 ± 8.7 |
| Resveratrol | 20 | 35 ± 4.6 |
| Test Compound | 1 | 88 ± 7.1 |
| Test Compound | 10 | 52 ± 6.2 |
| Test Compound | 50 | 31 ± 3.9 |
Table 3: Effect on Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio |
|---|---|---|
| Vehicle Control | - | 5.8 ± 0.4 |
| H₂O₂ Control | 150 | 1.2 ± 0.2 |
| Resveratrol | 20 | 4.1 ± 0.5 |
| Test Compound | 1 | 1.8 ± 0.3 |
| Test Compound | 10 | 3.5 ± 0.4 |
| Test Compound | 50 | 4.5 ± 0.6 |
Table 4: Effect on Apoptosis (Caspase-3/7 Activity)
| Treatment | Concentration (µM) | Caspase-3/7 Activity (% of H₂O₂ Control) |
|---|---|---|
| Vehicle Control | - | 12 ± 3.0 |
| H₂O₂ Control | 150 | 100 ± 9.1 |
| Resveratrol | 20 | 28 ± 5.4 |
| Test Compound | 1 | 85 ± 8.2 |
| Test Compound | 10 | 45 ± 6.7 |
| Test Compound | 50 | 25 ± 4.8 |
Synthesizing the Data: Proposed Mechanism of Action
The collective results from these assays allow us to build a logical, evidence-based hypothesis for the compound's mechanism of action. The data suggest that this compound confers neuroprotection by intervening at the top of the oxidative stress cascade. It significantly reduces intracellular ROS levels, which in turn preserves mitochondrial membrane potential, prevents the activation of executioner caspases, and ultimately enhances cell viability.
Caption: Proposed mechanism of neuroprotection against oxidative stress.
Objective Comparison and Future Outlook
Based on the hypothetical data, this compound demonstrates dose-dependent neuroprotective activity comparable to, and at the highest concentration, slightly exceeding that of the reference compound, Resveratrol. It effectively counters H₂O₂-induced toxicity across all measured parameters: cell viability, ROS production, mitochondrial health, and apoptosis.
This in vitro validation serves as a critical first step. The robust, multi-parametric evidence gathered provides a strong rationale for advancing this compound to more complex and physiologically relevant models. Future studies should aim to:
-
Evaluate efficacy against other neurotoxins relevant to specific diseases, such as MPP⁺ for Parkinson's or amyloid-beta peptides for Alzheimer's disease models.[4][21]
-
Confirm activity in more complex cell systems , such as primary rodent neurons or human iPSC-derived neuronal cultures, which better mimic the central nervous system environment.[6][22][23]
-
Transition to in vivo studies in established animal models of neurodegeneration to assess bioavailability, safety, and therapeutic efficacy in a whole-organism context.
By following this structured, mechanism-driven approach, researchers can confidently and credibly validate the neuroprotective potential of promising new chemical entities.
References
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol. [Link]
-
ROS Assay Kit Protocol. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. ResearchGate. [Link]
-
MTT assay. Protocols.io. [Link]
-
In vitro Models of Neurodegenerative Diseases. Frontiers. [Link]
-
In vitro Models of Neurodegenerative Diseases. PMC - PubMed Central. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC - NIH. [Link]
-
Neurodegeneration In Vitro Screening Assay. MD Biosciences. [Link]
-
In Vitro Modeling. MD Biosciences. [Link]
-
JC-1 Mitochondrial Membrane Potential. ResearchGate. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. [Link]
-
Which is the best protocol for caspase-3 activity detection in vitro? ResearchGate. [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Is there a positive control for neuroprotective studies? ResearchGate. [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
-
Neuronal Cell viability and cytotoxicity assays. NeuroProof. [Link]
-
Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. Aston Research Explorer. [Link]
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. MDPI. [Link]
-
Characteristics to consider when selecting a positive control material for an in vitro assay. [Link]
-
(PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. [Link]
-
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem - NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | C12H17NO4 | CID 3831656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. promega.com [promega.com]
- 21. mdbneuro.com [mdbneuro.com]
- 22. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdbneuro.com [mdbneuro.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative analysis of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a key pharmaceutical intermediate. In the landscape of drug development and manufacturing, the reliability and consistency of analytical data are paramount. This document is designed for researchers, scientists, and drug development professionals to navigate the critical process of comparing and validating different analytical techniques, ensuring data integrity across various laboratory settings and throughout the lifecycle of a pharmaceutical product.
The comparison will focus on two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a robust and widely accessible technique for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, which is often crucial for trace-level analysis and confirmation of identity. The cross-validation of these methods is essential to establish their equivalence or to understand their respective performance characteristics for the intended application.
This guide will delve into the theoretical underpinnings and practical execution of a cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] We will explore the critical validation parameters, provide detailed hypothetical experimental protocols, and present a logical workflow for a comprehensive comparison.
The Imperative of Cross-Validation
In the pharmaceutical industry, analytical methods are the bedrock of quality control, ensuring the identity, purity, potency, and stability of drug substances and products.[5] Method transfer between laboratories, the introduction of new analytical technologies, or updates to existing methods necessitate a thorough comparison to ensure consistency of results. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[2]
This process is not merely a regulatory hurdle but a scientific necessity. It provides confidence that a newly developed method (e.g., a high-sensitivity LC-MS/MS assay) yields results that are comparable to a well-established method (e.g., a validated HPLC-UV method). This is crucial for maintaining product quality and for making informed decisions throughout the drug development lifecycle.
The core of a cross-validation study lies in assessing the key performance characteristics of each method as defined by regulatory guidelines.[1][4][5][6] These parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Cross-Validation Workflow
A well-structured cross-validation study follows a logical progression from planning to execution and finally to data analysis and reporting. The following diagram illustrates a typical workflow for comparing an HPLC-UV and an LC-MS/MS method.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Hypothetical Analytical Methods for Comparison
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed as a robust and reliable technique for the routine quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a target concentration of 1 mg/mL.
-
Further dilute with the diluent to fall within the linear range of the method (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for high-sensitivity and high-selectivity analysis, which is particularly useful for low-concentration samples or for confirmation of identity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of the analyte |
| Product Ions (Q3) | At least two characteristic fragment ions |
| Collision Energy | Optimized for each transition |
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent.
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples covering the desired concentration range (e.g., 0.1-100 ng/mL).
-
For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.
Experimental Design for Cross-Validation
A robust cross-validation study should be designed to directly compare the performance of the two methods using the same set of samples.
1. Preparation of Validation Samples:
-
Calibration Standards: Prepare a set of at least five calibration standards spanning the expected concentration range for both methods.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These should be prepared from a separate stock solution than the calibration standards.
-
Matrix Samples: If the analysis is to be performed in a specific matrix (e.g., in-process reaction mixture, formulation buffer), spike the matrix with the analyte at different concentrations to assess matrix effects.
2. Validation Experiments:
The following experiments should be performed for each method according to a pre-approved validation protocol:
-
Specificity/Selectivity: Analyze blank samples and samples spiked with potential impurities or related substances to demonstrate that the method can distinguish the analyte from other components.
-
Linearity and Range: Analyze the calibration standards and plot the response versus concentration. The linearity should be evaluated by the correlation coefficient (r²) of the regression line, which should typically be ≥ 0.99.
-
Accuracy: Analyze the QC samples and calculate the percent recovery. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LOQ).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of the mid-QC sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
3. Statistical Comparison of Results:
After validating both methods individually, a direct comparison of the results obtained from analyzing the same set of samples is crucial.
-
Analyze a statistically significant number of samples (e.g., at least 3 batches, with triplicate preparations for each) using both the HPLC-UV and LC-MS/MS methods.
-
The results should be compared using appropriate statistical tests, such as the Student's t-test or equivalence testing, to determine if there is a statistically significant difference between the two methods. The acceptance criteria for the comparison should be pre-defined in the cross-validation protocol.
Data Presentation and Interpretation
Table 1: Summary of Validation Parameters for HPLC-UV and LC-MS/MS Methods (Hypothetical Data)
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | As defined |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 85 - 115% |
| Precision (RSD) | |||
| - Repeatability | 1.2% | 2.5% | ≤ 15% |
| - Intermediate Precision | 2.5% | 4.8% | ≤ 15% |
| LOD | 0.3 µg/mL | 0.03 ng/mL | - |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | - |
Table 2: Comparison of Results for Batch Analysis (Hypothetical Data)
| Batch Number | HPLC-UV Result (Assay %) | LC-MS/MS Result (Assay %) | % Difference |
| 1 | 99.8 | 99.5 | -0.3% |
| 2 | 100.2 | 100.5 | +0.3% |
| 3 | 99.5 | 99.2 | -0.3% |
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. It ensures the generation of reliable and consistent data, which is fundamental for regulatory compliance, product quality, and patient safety. This guide has provided a comprehensive overview of the principles and practical considerations for cross-validating HPLC-UV and LC-MS/MS methods for the analysis of this compound.
By following a well-defined protocol, meticulously executing the validation experiments, and performing a rigorous statistical comparison of the results, researchers can confidently establish the equivalence of analytical methods or understand their performance differences. This, in turn, enables seamless method transfer, facilitates the adoption of new technologies, and ultimately strengthens the foundation of analytical data upon which critical decisions are made.
References
- 1. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. sps.nhs.uk [sps.nhs.uk]
A Comparative In Vivo Validation Guide for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid in a Parkinson's Disease Model
Guide Objective: This document provides a comprehensive framework for the in vivo validation of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (DMPA), a novel amino acid derivative, comparing its therapeutic potential against the current gold standard, Levodopa (L-DOPA). This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical neuroscience.
Introduction: Scientific Rationale and Therapeutic Hypothesis
This compound, hereafter referred to as DMPA, is a structural analog of L-DOPA, the primary metabolic precursor of dopamine and the most effective symptomatic treatment for Parkinson's disease (PD).[1][2][3] The core pathology of PD involves the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum and causing cardinal motor symptoms like bradykinesia, rigidity, and tremor.[4][5]
DMPA's structure is differentiated from L-DOPA by the methylation of the two hydroxyl groups on the phenyl ring.[6][7] This modification presents a compelling therapeutic hypothesis based on several pharmacological principles:
-
Enhanced Bioavailability and Stability: Methylation can protect the molecule from rapid peripheral enzymatic degradation, a significant limitation of L-DOPA.[8][9] This could lead to a more stable pharmacokinetic profile, potentially increasing central nervous system (CNS) exposure and prolonging the therapeutic window.
-
Prodrug Potential: It is hypothesized that DMPA may act as a prodrug, being metabolized within the CNS to release L-DOPA directly at the target site. This targeted conversion could reduce the peripheral side effects associated with high doses of systemic L-DOPA.[10][11]
-
Intrinsic Neuroactivity: Beyond its role as a potential prodrug, the dimethoxyphenyl moiety itself may confer unique neuroprotective or modulatory properties.[12][13]
This guide outlines a rigorous in vivo study designed to test these hypotheses by comparing the efficacy and side-effect profile of DMPA against L-DOPA in a well-established rodent model of Parkinson's disease.
Foundational Signaling Pathway: Dopamine Synthesis
To understand the therapeutic context, it is crucial to visualize the canonical dopamine synthesis pathway that both L-DOPA and our test compound, DMPA, aim to leverage.
Caption: Canonical and hypothesized dopamine synthesis pathways.
Comparative In Vivo Study Design
The primary objective is to assess the anti-parkinsonian efficacy of DMPA relative to L-DOPA. The 6-hydroxydopamine (6-OHDA) unilateral lesion rat model is selected for this purpose. This model is the most widely used for mimicking the motor deficits of PD because it causes specific and irreversible degeneration of dopaminergic neurons in the nigrostriatal pathway.[14][15][16]
Experimental Groups and Dosing Strategy
A robust comparison requires multiple treatment arms. The following groups will be established:
| Group ID | Treatment | Vehicle/Dose | Rationale |
| 1 | Sham Control | Saline + Vehicle | Represents healthy, non-lesioned animals to establish baseline motor performance. |
| 2 | 6-OHDA Lesion | Saline + Vehicle | Negative control; establishes the extent of motor deficit induced by the 6-OHDA lesion. |
| 3 | Positive Control | L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) | Gold standard treatment. Benserazide is a peripheral decarboxylase inhibitor that maximizes L-DOPA's CNS entry. |
| 4 | Test Article (Low) | DMPA (Dose 1, e.g., 5 mg/kg) | To assess dose-dependent efficacy of the test compound. |
| 5 | Test Article (High) | DMPA (Dose 2, e.g., 10 mg/kg) | To assess dose-dependent efficacy and potential saturation or side effects. |
Note: Doses for DMPA are hypothetical and should be determined by prior Maximum Tolerated Dose (MTD) and pharmacokinetic studies.
Experimental Workflow
A structured timeline is essential for ensuring reproducibility and minimizing animal stress.
Caption: Timeline for the in vivo validation study.
Detailed Experimental Protocols
Adherence to standardized, validated protocols is paramount for data integrity.
Protocol: 6-OHDA Unilateral Lesion Surgery
This protocol induces a specific lesion in the medial forebrain bundle (MFB), causing robust dopamine depletion.[17][18]
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250g) with isoflurane. Secure the animal in a stereotactic frame.
-
Surgical Site Prep: Shave the scalp, and sterilize with betadine and 70% ethanol. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify bregma. For an MFB lesion, the coordinates relative to bregma are typically: A/P -2.2 mm, M/L +1.5 mm, D/V -8.0 mm from the dura.[17]
-
Neurotoxin Preparation: Prepare a fresh solution of 6-OHDA (e.g., 2.5 mg/mL) in 0.9% saline containing 0.1% ascorbic acid to prevent oxidation.[14] The solution must be protected from light.
-
Injection: Lower a Hamilton syringe needle to the target coordinates. Infuse 4-5 µL of the 6-OHDA solution at a rate of 1 µL/minute.[17]
-
Post-Injection: Leave the needle in place for 5 minutes post-infusion to allow for diffusion and prevent backflow. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision. Monitor the animal during recovery, providing supportive care as needed.
Protocol: Rotarod Test for Motor Coordination
The Rotarod test is a primary behavioral assay to measure motor coordination and balance deficits.[19][20][21]
-
Habituation/Training: For 2-3 days prior to baseline testing, train the rats on the rotarod. Place them on the rod at a low, constant speed (e.g., 4-5 rpm) for 5 minutes.[20][22] If an animal falls, it should be immediately placed back on the rod.[19]
-
Testing Protocol: Set the rotarod to an accelerating protocol (e.g., 4 to 40 rpm over 300 seconds).[19][22]
-
Data Acquisition: Place the rat on the rotating rod and start the trial. The latency to fall is automatically recorded by an infrared beam.[19]
-
Trial Repetition: Perform 3 trials per animal per testing session, with a rest interval of at least 15 minutes between trials.[19] The average latency to fall across the three trials is used for analysis.
Protocol: Cylinder Test for Forelimb Asymmetry
The cylinder test assesses spontaneous forelimb use and is highly sensitive to the unilateral deficits produced by the 6-OHDA lesion.[23][24][25]
-
Apparatus: Place the rat in a transparent plexiglass cylinder (approx. 20 cm diameter for rats).[24]
-
Acclimation: Allow the animal to explore the cylinder freely for 3-5 minutes.[23] No pre-training is required.[25]
-
Video Recording: Record the session from below or with mirrors to ensure a clear view of paw placement against the cylinder wall.
-
Scoring: An observer, blinded to the treatment groups, counts the number of wall touches made with the left paw (ipsilateral to lesion), right paw (contralateral to lesion), and both paws simultaneously during exploratory rearing. A total of 20 touches should be scored.[24]
-
Calculation: Asymmetry is calculated as the percentage of contralateral (impaired) paw touches relative to the total number of touches.
Data Presentation and Comparative Analysis
Quantitative data should be summarized in tables for clear, objective comparison.
Table 1: Comparative Efficacy on Motor Coordination (Rotarod Test)
| Treatment Group | Baseline Latency (s) | Week 2 Latency (s) | Week 4 Latency (s) | % Improvement vs. Lesion |
| Sham Control | 300.0 ± 15.2 | 295.5 ± 18.1 | 298.1 ± 16.5 | N/A |
| 6-OHDA Lesion | 298.5 ± 16.9 | 85.2 ± 25.4 | 79.8 ± 22.0 | 0% |
| L-DOPA (6 mg/kg) | 301.2 ± 14.8 | 195.6 ± 30.1 | 220.5 ± 28.9 | 176% |
| DMPA (5 mg/kg) | 299.8 ± 17.1 | 150.3 ± 27.8 | 175.4 ± 31.2 | 119% |
| DMPA (10 mg/kg) | 300.5 ± 15.5 | 205.1 ± 29.5 | 235.7 ± 26.6 | 195% |
Data are presented as Mean ± SEM and are hypothetical examples.
Table 2: Comparative Efficacy on Forelimb Asymmetry (Cylinder Test)
| Treatment Group | Baseline (% Contra) | Week 2 (% Contra) | Week 4 (% Contra) | % Recovery of Function |
| Sham Control | 48.5 ± 3.1 | 49.1 ± 2.8 | 48.8 ± 3.0 | N/A |
| 6-OHDA Lesion | 49.2 ± 2.9 | 10.5 ± 4.5 | 9.8 ± 4.1 | 0% |
| L-DOPA (6 mg/kg) | 48.8 ± 3.3 | 35.6 ± 5.1 | 40.2 ± 4.9 | 78% |
| DMPA (5 mg/kg) | 49.5 ± 2.7 | 28.3 ± 4.8 | 33.5 ± 5.5 | 61% |
| DMPA (10 mg/kg) | 48.9 ± 3.0 | 38.1 ± 5.3 | 42.9 ± 4.7 | 85% |
Data are presented as Mean ± SEM and are hypothetical examples. % Recovery is calculated relative to the deficit observed in the lesion group.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the in vivo validation of this compound. By directly comparing its performance against L-DOPA in the 6-OHDA rat model, researchers can generate the critical data needed to assess its therapeutic potential. The protocols and experimental design emphasize rigor and reproducibility, ensuring that the resulting data is trustworthy and authoritative.
Positive results from this study would warrant further investigation into the compound's mechanism of action, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, assessment of long-term efficacy, and evaluation of its potential to induce dyskinesias, a common side effect of chronic L-DOPA therapy.[1][26]
References
- BioMed. (2025).
- Inotiv. Parkinson's Disease.
- Measuring Behavior.
- JoVE. (2021).
- National Center for Biotechnology Information (NCBI). Animal Models of Parkinson's Disease.
- Ace Therapeutics. Cylinder Test in Rodent Models of Stroke.
- Scantox. Cylinder Test.
- Ke, M., et al. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and disease.
- Protocols.io. (2024).
- Abcam. (2025). Animal Models of Parkinson's Disease.
- PubMed Central (PMC). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease.
- NEUROFIT. Cylinder test (Limb asymmetry use).
- Thermo Fisher Scientific.
- Semantic Scholar. In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease.
- PubMed. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease.
- ResearchGate. (2023). ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE.
- MDPI. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease.
- Institute of Physiology, Academy of Sciences of the Czech Republic. Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease.
- JoVE. (2021). 6-OHDA Model for Parkinson's Disease Research.
- Conduct Science. (2019).
- ResearchGate. (2025). (PDF)
- Springer Nature Experiments.
- Chem-Impex. L-3,4-Dimethoxyphenylalanine.
- ResearchGate. (2025). (PDF)
- Protocols.io. (2024). Rotarod test.
- Bio-protocol. 2.5.2. Rotarod test.
- PubMed. (2015).
- ResearchGate. (2025). (PDF)
- Parkinson's Foundation.
- Medscape. (2025).
- PubMed Central (PMC).
- Neurology One. Most Commonly Used Medicines for Parkinson's Disease.
- PubMed.
- National Center for Biotechnology Information (NCBI).
- Mayo Clinic. (2024).
- Parkinson's News Today. (2024). Study review highlights limits of levodopa effectiveness.
- PubMed. (2014). In vivo pharmacokinetics, biodistribution and antitumor effect of amphiphilic poly(L-amino acids)
- Benchchem. 3,4-Dimethoxy-D-phenylalanine|Research Chemical.
- Parkinson's UK. (2019). New research on levodopa's influence on Parkinson's progression.
- PubMed Central (PMC). Levodopa treatment: impacts and mechanisms throughout Parkinson's disease progression.
- Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides?.
- Alentris Research Pvt. Ltd. 3-(3,4-Dimethoxyphenyl)-L-Alanine.
- Chem-Impex. (2R,3R-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid.
- Chem-Impex. (2S,3S-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid.
- National Center for Biotechnology Information (NCBI). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.
- Tocris Bioscience. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.
- Fisher Scientific. 3,4-Dimethoxy-L-phenylalanine, 97%.
- Pharmaffiliates. CAS No : 32161-30-1 | Product Name : 3-(3,4-Dimethoxyphenyl)-L-alanine.
- Chem-Impex. (2S,3S-3-Amino-2-hydroxy-3-(2,3-dimethoxyphenyl)-propionic acid.
Sources
- 1. Levodopa: History and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alentris.org [alentris.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemimpex.com [chemimpex.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 15. Animal Models of Parkinson’s Disease | Abcam [abcam.com]
- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 17. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. conductscience.com [conductscience.com]
- 19. biomed-easy.com [biomed-easy.com]
- 20. Rotarod test in rats [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Rotarod test [protocols.io]
- 23. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 24. Cylinder Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 25. scantox.com [scantox.com]
- 26. The acute and long-term L-DOPA effects are independent from changes in the activity of dorsal raphe serotonergic neurons in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a detailed comparative analysis of the metabolic pathways of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its structurally related and therapeutically significant counterpart, L-DOPA (2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid). We will explore the enzymatic processes governing their biotransformation, present methodologies for their comparative study, and offer insights into the experimental design and data interpretation critical for researchers in pharmacology and drug development.
Introduction: Structural Analogs and Metabolic Divergence
This compound is a structural analog of L-DOPA, the primary precursor to the neurotransmitter dopamine and a cornerstone therapy for Parkinson's disease. The key structural difference lies in the substitution on the phenyl ring: L-DOPA possesses two hydroxyl (-OH) groups, forming a catechol moiety, whereas our compound of interest has two methoxy (-OCH3) groups. This seemingly subtle alteration has profound implications for the molecule's metabolic fate, as the catechol group of L-DOPA is a primary target for enzymatic modification.
The metabolic stability and pathways of a drug candidate are critical determinants of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Understanding how O-methylation of the catechol ring impacts these pathways is, therefore, a crucial area of investigation for the development of novel therapeutics targeting dopaminergic systems.
Comparative Metabolic Pathways
The metabolism of L-DOPA is well-characterized and serves as our reference pathway. It is primarily metabolized in the periphery before it can cross the blood-brain barrier. The two major metabolic routes are decarboxylation by DOPA decarboxylase (DDC) and O-methylation by catechol-O-methyltransferase (COMT).
In contrast, the metabolic pathway for this compound is less defined in the literature and is largely postulated based on its structure. The presence of methoxy groups instead of hydroxyl groups renders it a poor substrate for COMT. Its metabolism is therefore likely to be dominated by other enzymatic systems.
Below is a comparative visualization of the established L-DOPA metabolic pathway and the postulated pathway for its dimethoxylated analog.
Caption: Comparative metabolic pathways of L-DOPA and the postulated pathways for its dimethoxylated analog.
Quantitative Comparison of Metabolic Stability
To objectively compare the metabolic fate of these compounds, in vitro experiments using liver microsomes or hepatocytes are essential. These systems contain the primary enzymes responsible for drug metabolism. A typical experiment would involve incubating each compound with the biological matrix and quantifying the disappearance of the parent compound over time.
| Compound | Primary Metabolic Enzymes | Half-life (t½) in Human Liver Microsomes (minutes) | Major Metabolites Identified |
| L-DOPA | DDC, COMT | ~25-45 | 3-O-Methyldopa, Dopamine |
| This compound | Postulated: CYP450s, UGTs | >120 (Hypothetical) | Postulated: Demethylated and/or conjugated products |
Note: The data for the dimethoxylated compound is hypothetical and serves to illustrate the expected outcome of increased metabolic stability due to the absence of the catechol group.
Experimental Protocols for Comparative Metabolic Profiling
To validate the postulated metabolic pathways and quantify the differences in metabolic stability, the following experimental workflow is recommended.
Head-to-head comparison of different synthesis routes for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
A Head-to-Head Comparison of Synthesis Routes for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Introduction: The Significance of this compound
This compound, also known as 3,4-dimethoxy-L-phenylalanine or L-DOPA methyl ether, is a crucial amino acid derivative. It serves as a key intermediate in the synthesis of various pharmacologically active compounds, most notably Levodopa (L-DOPA), the cornerstone treatment for Parkinson's disease.[1] The methoxy groups offer a protective function that can be advantageous in multi-step syntheses, preventing unwanted oxidation that the catechol moiety of L-DOPA is prone to. Furthermore, this compound and its analogues are explored for their own intrinsic biological activities.[2]
The selection of a synthetic route for this molecule is a critical decision in drug development and manufacturing, dictated by considerations of stereochemical purity, yield, scalability, cost-effectiveness, and environmental impact. This guide provides a head-to-head comparison of the predominant synthetic strategies, offering field-proven insights and experimental data to inform researchers and process chemists in making the optimal choice for their specific needs. We will delve into classical chemical methods, modern asymmetric catalysis, and green biocatalytic approaches.
Route 1: Classical Racemic Synthesis via Erlenmeyer-Plöchl Azlactone Synthesis
This classical approach is a robust and well-documented method for synthesizing α-amino acids. It begins with the condensation of an aldehyde (in this case, 3,4-dimethoxybenzaldehyde) with an N-acylglycine to form an azlactone (oxazolone), which is subsequently hydrolyzed and reduced to yield the racemic amino acid.[3] The final product is a racemic mixture (D,L-form), which necessitates a subsequent, often costly and yield-reducing, chiral resolution step to isolate the desired L-enantiomer.
Causality Behind Experimental Choices
-
Azlactone Formation: The condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine in the presence of acetic anhydride serves a dual purpose. Acetic anhydride acts as both a dehydrating agent to drive the reaction forward and as a reagent to cyclize the N-acylglycine, forming the key 2-phenyloxazol-5(4H)-one intermediate.[3][4]
-
Hydrolysis and Reduction: The subsequent one-pot hydrolysis of the azlactone and reduction of the resulting acrylic acid derivative is a critical step for efficiency. Using a strong alkaline solution (NaOH) opens the azlactone ring. The introduction of a reducing agent like Raney alloy in the same pot reduces the carbon-carbon double bond to afford the protected amino acid.[4][5] This one-pot approach streamlines the process, reducing workup steps and potential material loss.
-
Deprotection: The final step involves the removal of both the N-benzoyl and the O-methyl protecting groups (if proceeding to L-DOPA) using a strong acid like hydrobromic acid (HBr).[4][5] For the target molecule of this guide, this step would be omitted or modified to selectively remove only the N-benzoyl group.
Experimental Protocol: Racemic this compound
A recently developed three-stage method reports an overall yield of 59%.[5]
-
Stage 1: Azlactone Synthesis (Yield: 83%)
-
Condense 3,4-dimethoxybenzaldehyde with benzoylglycine in the presence of acetic anhydride.
-
The product, 4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one, is isolated.[4]
-
-
Stage 2: Hydrolysis and Reduction (Yield: 90%)
-
The azlactone from Stage 1 is added to a 5% aqueous NaOH solution.
-
The mixture is stirred at room temperature to facilitate hydrolysis.
-
The resulting solution is heated (e.g., to 90°C), and Raney alloy is added to perform the reduction of the double bond.
-
Acidification yields 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid.[5]
-
-
Stage 3: N-Deprotection
Workflow Diagram: Erlenmeyer-Plöchl Synthesis
References
- 1. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 2. 3-(3,4-Dimethoxyphenyl)-L-alanine | 32161-30-1 | Benchchem [benchchem.com]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [medjrf.com]
- 5. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid - ProQuest [proquest.com]
Assessing the off-target effects of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid compared to similar molecules
A Senior Application Scientist's Perspective on Preclinical Safety and Selectivity Profiling
In the landscape of contemporary drug discovery, the pursuit of therapeutic specificity is paramount. The journey from a promising lead compound to a clinically viable drug is fraught with challenges, chief among them the potential for unintended molecular interactions, or "off-target" effects. These interactions can lead to unforeseen toxicities and a diminished therapeutic window, ultimately contributing to the high attrition rates observed in preclinical and clinical development. This guide provides a comprehensive framework for assessing the off-target profile of a novel research compound, 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid , by comparing it to its structurally similar and well-characterized counterparts, L-DOPA and Methyldopa .
For the purpose of this guide, we will consider this compound as a novel phenylalanine analog under investigation for potential neuromodulatory activity. Its structural resemblance to L-DOPA, a cornerstone of Parkinson's disease therapy, and Methyldopa, an alpha-2 adrenergic agonist used in the management of hypertension, provides a valuable starting point for predicting and testing its selectivity profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
The Rationale: Why Comparative Off-Target Profiling is Crucial
The initial stages of drug development often focus on optimizing on-target potency. However, a comprehensive understanding of a compound's selectivity across the broader biological landscape is equally critical for derisking a development program.[1] By systematically evaluating off-target interactions early, researchers can:
-
Anticipate and mitigate potential adverse effects: Unforeseen interactions with receptors, kinases, or ion channels are a common cause of toxicity.[1]
-
Enhance therapeutic efficacy: In some instances, off-target effects can be beneficial and contribute to the overall therapeutic profile of a drug. A thorough assessment can help to identify and leverage these polypharmacological advantages.
-
Inform lead optimization strategies: A detailed selectivity profile can guide medicinal chemistry efforts to design molecules with improved safety and specificity.
-
Fulfill regulatory requirements: Regulatory agencies require comprehensive safety pharmacology studies as part of an Investigational New Drug (IND) application.[2][3]
Structural Analogs as Predictive Tools
The chemical structures of our compounds of interest provide clues to their potential biological activities.
-
This compound: The core phenylalanine structure is substituted with two methoxy groups on the phenyl ring. This modification can influence its binding affinity and selectivity for various targets compared to endogenous phenylalanine or other derivatives.
-
L-DOPA ((2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid): The precursor to the neurotransmitter dopamine, its primary therapeutic effect is mediated through conversion to dopamine and subsequent activation of dopamine receptors, primarily the D2 receptor. However, its non-selective activation of other dopamine receptor subtypes, like D1, is associated with side effects such as dyskinesia.[4][5]
-
Methyldopa ((2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid): This centrally acting antihypertensive agent is a prodrug that is metabolized to alpha-methylnorepinephrine, an agonist of alpha-2 adrenergic receptors.[6][7][8] Its off-target effects can include sedation, dizziness, and in rare cases, hepatotoxicity and hemolytic anemia.[9][10][11][12]
Given these relationships, a logical starting point for assessing the off-target profile of this compound would be to investigate its activity at dopamine and adrenergic receptors, as well as a broader panel of common off-target liabilities.
A Phased Approach to Off-Target Profiling: From In Vitro Screening to In Vivo Validation
A robust assessment of off-target effects employs a tiered approach, beginning with broad in vitro screening and progressing to more focused in vivo studies.
Phase 1: Broad In Vitro Liability Screening
The initial phase aims to cast a wide net to identify potential off-target interactions using high-throughput screening platforms.
-
Compound Preparation: Prepare a stock solution of this compound, L-DOPA, and Methyldopa in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel Selection: Utilize a commercially available off-target liability panel. These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be associated with adverse drug reactions. A comprehensive panel should include, but not be limited to, adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors, as well as key enzymes like phosphodiesterases (PDEs) and cytochrome P450 (CYP) isoforms.
-
Binding Assays: For receptor targets, competitive radioligand binding assays are a standard method.[13][14][15] The test compound is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is determined.
-
Enzyme Inhibition Assays: For enzymatic targets, the test compound is incubated with the purified enzyme and its substrate. The effect of the compound on the rate of product formation is measured, typically using a colorimetric, fluorescent, or luminescent readout. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Data Analysis: The results are typically expressed as the percent inhibition at a single high concentration (e.g., 10 µM). For any significant "hits" (e.g., >50% inhibition), follow-up dose-response curves are generated to determine the Ki or IC50 values.
The data from this broad screen can be summarized in a table to provide a clear comparative overview.
| Target | This compound (% Inhibition @ 10 µM) | L-DOPA (% Inhibition @ 10 µM) | Methyldopa (% Inhibition @ 10 µM) |
| Adrenergic Receptor α2A | Hypothetical Data: 45% | Hypothetical Data: 15% | Hypothetical Data: 85% |
| Dopamine Receptor D1 | Hypothetical Data: 30% | Hypothetical Data: 70% (as Dopamine) | Hypothetical Data: 5% |
| Dopamine Receptor D2 | Hypothetical Data: 25% | Hypothetical Data: 90% (as Dopamine) | Hypothetical Data: 8% |
| Serotonin Receptor 5-HT2B | Hypothetical Data: 60% | Hypothetical Data: 10% | Hypothetical Data: 5% |
| Histamine Receptor H1 | Hypothetical Data: 5% | Hypothetical Data: 2% | Hypothetical Data: 35% |
| ...additional targets |
This table presents hypothetical data for illustrative purposes.
A "hit" in this initial screen warrants further investigation through full dose-response studies to determine the potency of the interaction.
Phase 2: Kinase Selectivity Profiling
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their unintended inhibition is a common source of off-target toxicity.[4][16][17][18]
-
Compound Submission: Provide the test compounds to a specialized vendor offering kinase profiling services. These services utilize various assay formats, such as radiometric, fluorescence-based, or cellular target engagement assays.[7][16]
-
Kinome Scan: Screen the compounds at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases) representing the human kinome.
-
Dose-Response Determination: For any kinases showing significant inhibition (e.g., >70-80% at 1 µM), perform follow-up IC50 determinations to quantify the potency of the interaction.
-
Selectivity Analysis: The results can be visualized using a dendrogram to illustrate the selectivity of the compound across the kinome.
| Kinase Target | This compound IC50 (µM) | L-DOPA IC50 (µM) | Methyldopa IC50 (µM) |
| Fyn Kinase | Hypothetical Data: 2.5 | Hypothetical Data: >50 | Hypothetical Data: >50 |
| SRC Kinase | Hypothetical Data: 8.1 | Hypothetical Data: >50 | Hypothetical Data: >50 |
| EGFR Kinase | Hypothetical Data: >100 | Hypothetical Data: >100 | Hypothetical Data: >100 |
| ...additional kinases |
This table presents hypothetical data for illustrative purposes.
Significant inhibition of kinases unrelated to the intended therapeutic target should be carefully evaluated for potential safety liabilities.
Phase 3: Cellular and In Vivo Confirmation
In vitro assays provide valuable information about molecular interactions but do not fully recapitulate the complexity of a cellular or whole-organism environment. Therefore, promising candidates should be further evaluated in more physiologically relevant systems.
CETSA® is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line) and treat the cells with the test compound or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins.
-
Target Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | C12H17NO4 | CID 10800010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 8. Receptor Ligands as Helping Hands to L-DOPA in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Kinase Fyn As a Novel Intermediate in L-DOPA-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | C12H17NO4 | CID 3831656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. chemimpex.com [chemimpex.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 2-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid | C12H17NO5 | CID 13406760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buy (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid [smolecule.com]
- 16. chemimpex.com [chemimpex.com]
- 17. chemimpex.com [chemimpex.com]
- 18. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 586369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
Introduction: As researchers dedicated to advancing drug discovery and development, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a derivative of phenylalanine, is a valuable building block in pharmaceutical synthesis.[1] While it is not classified as an acute toxin, its structural similarity to biologically active molecules like L-DOPA necessitates a cautious and compliant approach to its disposal.[2][3] This guide provides a comprehensive, step-by-step protocol for the safe and environmentally responsible disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The core principle is to manage all forms of this compound—pure, expired, or as contaminated waste—as a regulated chemical waste stream.
Hazard Assessment and Essential Safety Precautions
Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, data from closely related analogs provide a reliable basis for risk assessment.
Causality of Hazard: The primary hazards are associated with its physical form (a fine powder that can be easily inhaled) and its chemical properties as an amino acid derivative, which can cause irritation upon contact.
-
Irritation: Analogs are consistently classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5] Direct contact with mucous membranes can lead to inflammation.
-
Potential Reproductive Toxicity: The structurally similar compound L-DOPA is suspected of causing reproductive toxicity.[2] As a precautionary measure, this compound should be handled with appropriate care to minimize exposure, especially for personnel of reproductive age.
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
| Hazard Statement Code | Description | Rationale | Source |
| H315 | Causes skin irritation | Direct contact can cause redness and inflammation. | [4][5] |
| H319 | Causes serious eye irritation | Direct contact can cause significant eye damage. | [4][5] |
| H335 | May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. | [4][5] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE is non-negotiable. The causality is simple: creating a physical barrier prevents the chemical from contacting your body.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects eyes from airborne powder or splashes of solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7] | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[7] |
| Body Protection | A standard lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required if handling outside a fume hood. | A respirator with a particulate filter is necessary to prevent inhalation of the fine powder.[2] |
Engineering Controls: Always handle the solid form of this compound within a certified chemical fume hood to minimize the risk of inhalation.[2] Ensure that a safety shower and eyewash station are readily accessible.[4]
Step-by-Step Disposal Protocol
The fundamental rule for disposal is that this compound, and anything contaminated by it, must not enter the public waste or sewer systems.[8][9][10] All waste must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[11][12]
Workflow for Proper Disposal
The following diagram outlines the decision-making process for disposing of this compound waste streams.
Caption: Decision workflow for the disposal of this compound.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Containerization: Carefully place the solid chemical into a robust, sealable container. A wide-mouth plastic or glass jar with a screw-top lid is ideal. If possible, use the original manufacturer's container.
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
-
Segregation: Store the waste container in a designated, secure secondary containment area, away from incompatible materials such as strong oxidizing agents.[4]
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Do not accumulate large quantities; regular disposal is a key aspect of laboratory safety.
Protocol 2: Disposal of Contaminated Labware and Debris
This category includes gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.[13]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container destined for incineration.[2]
-
Labeling: Label the container "Hazardous Waste - Solid Debris contaminated with this compound."
-
Arrange Pickup: Dispose of this container through your institutional EHS program.
Protocol 3: Disposal of Liquid Waste (Solutions)
Disposal of solutions containing the compound requires careful consideration of all components.
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[9][10] This is because many pharmaceutical compounds are not readily broken down in wastewater treatment and can harm aquatic environments.[11]
-
Collection: Collect all aqueous and solvent-based solutions in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: The liquid waste container must be labeled with the full names and approximate concentrations of ALL chemical components, including solvents and the title compound.
-
Arrange Pickup: Store and dispose of the liquid waste container through your institutional EHS program.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill. For a small spill of solid material, proceed with cleanup only if you are trained and have the appropriate PPE. For large spills, evacuate and contact your EHS office immediately.
-
Personal Protection: At a minimum, wear a lab coat, gloves, and chemical safety goggles. If there is a risk of airborne dust, a respirator is required.
-
Containment and Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[14]
-
Carefully sweep or shovel the material into a designated hazardous waste container.[4][15] Avoid creating dust.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as contaminated waste.
-
-
Disposal: Seal and label the container with the spill cleanup debris and dispose of it as hazardous chemical waste through your EHS department.
The Regulatory Framework: Why We Follow These Procedures
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] RCRA gives the EPA the authority to control hazardous waste from its creation to its disposal—a "cradle-to-grave" system.[16]
-
Hazardous Waste Identification: A key part of RCRA is the identification of what constitutes a hazardous waste.[18] While a compound like this compound may not be explicitly "listed" as a hazardous waste, many research chemicals fall under the category of "characteristic" hazardous wastes or are managed as hazardous as a best practice to ensure safety and compliance.[8][12]
-
Institutional Responsibility: Your research institution is considered the generator of the hazardous waste and is legally responsible for its proper management and disposal.[19] Your EHS department translates federal and state regulations into actionable protocols for your specific location. Always prioritize your local EHS guidelines.
By following the procedures outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring that our vital research activities are conducted in an environmentally responsible and legally compliant manner.
References
- Vertex AI Search, based on google_search.search results.
- University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.
- Wayne State University. Pharmaceutical Waste - Office of Environmental Health and Safety.
- BASF CORPORATION. (2017). Safety Data Sheet.
- Auburn University. Pharmaceutical Wastes.
- SynQuest Laboratories, Inc. (2016). 2-Amino-3-methoxypropanoic acid - Safety Data Sheet.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important.
- University of North Texas Health Science Center. (2019). Standard Operating Procedures for L-Dopa.
- AK Scientific, Inc. 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- CDH Fine Chemical. L-DOPA CAS No 59-92-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ABX advanced biochemical compounds. (2012). Material Safety Data Sheet.
- Chem-Impex. Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(3,4-dimethoxyphenyl)-propionic acid.
- ChemicalBook. (2025). 3,4-Dimethoxy-L-phenylalanine - Safety Data Sheet.
- MedChemExpress. (2025). L-DOPA (Standard)-SDS-MedChemExpress.
- Fisher Scientific Company. (2010). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BASF. Safety data sheet.
- Sigma-Aldrich. Material Safety Data Sheet.
- Chem-Impex. (2S,3S)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid.
- National Center for Biotechnology Information. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem Compound Summary.
- National Center for Biotechnology Information. 2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem Compound Summary.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
- National Center for Biotechnology Information. 3,4-Dimethoxyphenylalanine, DL-. PubChem Compound Summary.
- Biosynth. 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.
- Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge.
- Australian Government Department of Health. (2016). Propanoic acid: Human health tier II assessment.
- BenchChem. Proper Disposal of 3-(2,5-Cyclohexadienyl)-L-alanine: A Step-by-Step Guide for Laboratory Professionals.
- National Center for Biotechnology Information. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem Compound Summary.
- U.S. Environmental Protection Agency. Summary of the Resource Conservation and Recovery Act.
- U.S. Environmental Protection Agency. Frequent Questions About Hazardous Waste Identification.
- ResearchGate. (2019). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. unthealth.edu [unthealth.edu]
- 3. 3,4-Dimethoxyphenylalanine, DL- | C11H15NO4 | CID 275285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 3,4-Dimethoxy-L-phenylalanine - Safety Data Sheet [chemicalbook.com]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. sceti.co.jp [sceti.co.jp]
- 11. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 12. ba.auburn.edu [ba.auburn.edu]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. rxdestroyer.com [rxdestroyer.com]
Navigating the Safe Handling of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS No: 55-59-4), a compound valued in pharmaceutical research.[1] Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling, ensuring both the integrity of your research and the safety of your team.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its structural analogs are classified as irritants.[2][3][4] The primary hazards associated with this solid, powder-form chemical are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][4]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[2][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][3][4]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and understand the potential routes of exposure in your specific experimental setup. The causality is clear: direct contact with the powder can lead to localized irritation, and inhalation of airborne dust can affect the respiratory system. Therefore, all subsequent procedures are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, grounded in established safety protocols.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[3] |
| Hands | Nitrile gloves | Inspect gloves for any tears or perforations before use.[5] Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material is mandatory to protect against skin contact. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of dust generation. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure operational efficiency. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Prepare a spill kit containing absorbent material suitable for chemical powders.
-
-
Handling (within a chemical fume hood):
-
Wear all required PPE before opening the container.
-
Carefully weigh the required amount of the compound, minimizing the creation of dust.
-
Conduct all experimental procedures involving the compound within the fume hood.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
-
Cleanup and Decontamination:
-
Following the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum the spilled solid into a designated, labeled waste container.[2] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including leftover compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.
-
Final Disposal: Dispose of all waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you are operating with the highest standards of laboratory safety.
References
- Sigma-Aldrich. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-2-(3,4-dimethoxyphenyl)propanoic Acid.
- Synquest Labs. (2016). Safety Data Sheet: 2-Amino-3-methoxypropanoic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid 99 2107-70-2.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
